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  • Product: Aliskiren Hemifumarate (SSSRisomer) Impurity
  • CAS: 1630036-82-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Elucidation of the Aliskiren Hemifumarate SSSR Isomer Impurity

Foreword: The Imperative of Stereochemical Purity in Modern Pharmaceuticals In the landscape of modern drug development, the precise control of a molecule's three-dimensional architecture is not merely an academic exerci...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Stereochemical Purity in Modern Pharmaceuticals

In the landscape of modern drug development, the precise control of a molecule's three-dimensional architecture is not merely an academic exercise but a critical determinant of safety and efficacy. Chiral molecules, existing as non-superimposable mirror images (enantiomers) or as stereoisomers with multiple chiral centers (diastereomers), can exhibit profoundly different pharmacological and toxicological profiles. The case of Aliskiren, a potent direct renin inhibitor for the treatment of hypertension, exemplifies this complexity.[1][2] The desired therapeutic agent possesses the (S,S,S,S) configuration. However, the intricacies of its synthesis can give rise to various stereoisomeric impurities, including the (S,S,S,R) diastereomer.

This technical guide provides a comprehensive, field-proven framework for the structural elucidation of the Aliskiren Hemifumarate (SSSR) isomer impurity. We will delve into the logical progression of isolation and characterization, underpinned by a robust understanding of the regulatory landscape and the scientific rationale behind each analytical choice. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the stereochemical purity and, ultimately, the safety of pharmaceutical products.

The Regulatory Context: Why Stereoisomeric Impurity Profiling is Non-Negotiable

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, mandate the stringent control of impurities in new drug substances.[3] Specifically, the ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities.[3] For stereoisomeric impurities, the concern is amplified due to the potential for distinct pharmacological or toxicological effects. The FDA's 1992 "Policy Statement for the Development of New Stereoisomeric Drugs" underscores the necessity of knowing the quantitative isomeric composition of any drug substance used in clinical trials and sets the expectation for stereochemically specific identity tests and assays.[4][5] Therefore, the unambiguous identification and quantification of the SSSR isomer of Aliskiren is a fundamental regulatory requirement.

The Challenge: Differentiating Diastereomers

Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct physicochemical properties. This distinction is the cornerstone of their separation and characterization. The structural difference between the Aliskiren SSSS and SSSR isomers lies in the inversion of a single stereocenter. While this may seem a minor alteration, it can significantly impact the molecule's overall conformation and its interaction with analytical systems and biological targets. Our task is to leverage these subtle differences to achieve definitive structural elucidation.

A Strategic Workflow for Structural Elucidation

The journey from a complex mixture to an unequivocally identified impurity follows a logical and systematic path. The workflow presented here is designed to be a self-validating system, where each step provides a piece of the puzzle that is confirmed and elaborated upon by the subsequent analysis.

G cluster_0 Isolation cluster_1 Characterization A Crude Aliskiren Hemifumarate B Preparative Chiral HPLC A->B C Isolated SSSR Isomer B->C D High-Resolution Mass Spectrometry (HRMS) C->D E 1D NMR (¹H, ¹³C) C->E H Final Structural Confirmation D->H F 2D NMR (COSY, HSQC, HMBC) E->F G 2D NMR (NOESY/ROESY) F->G G->H caption Figure 1: Strategic Workflow for SSSR Isomer Elucidation

Caption: Figure 1: Strategic Workflow for SSSR Isomer Elucidation

Isolation of the SSSR Isomer: Preparative Chiral HPLC

The first critical step is the physical separation of the SSSR isomer from the bulk Aliskiren (SSSS isomer) and other impurities. Due to their differing physical properties, diastereomers can be separated using chiral chromatography.[6][7] Preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for this task.[4][8]

The Causality of Chiral Separation

Chiral separation on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. The differing stereochemistry of the Aliskiren SSSS and SSSR isomers leads to variations in the stability and energetics of these complexes, resulting in different retention times and, thus, separation. Polysaccharide-based CSPs are often a good starting point due to their broad applicability.[6][9]

Experimental Protocol: Preparative Chiral HPLC

Objective: To isolate the Aliskiren SSSR isomer with high purity.

ParameterConditionRationale
Column Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series)Proven efficacy in separating a wide range of chiral compounds.[6][10]
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a basic additive (e.g., diethylamine)The non-polar/polar solvent system allows for effective interaction with the polysaccharide CSP. The basic additive improves peak shape for amine-containing compounds like Aliskiren.
Detection UV at 230 nmAliskiren has a chromophore that absorbs in the UV region, allowing for sensitive detection.
Flow Rate Optimized for resolution and column dimensionsA balance between separation efficiency and run time.
Loading Determined by preliminary analytical scale runsTo maximize yield without compromising resolution.

Procedure:

  • Dissolve the crude Aliskiren Hemifumarate sample in a suitable solvent.

  • Perform preliminary analytical scale injections to determine the retention times of the SSSS and SSSR isomers and to optimize the mobile phase composition for maximum resolution.

  • Scale up to a preparative column, adjusting the flow rate and sample load accordingly.

  • Collect the fraction corresponding to the SSSR isomer peak.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain the isolated impurity.

  • Confirm the purity of the isolated fraction using analytical chiral HPLC.

Structural Characterization: A Multi-faceted Spectroscopic Approach

With the SSSR isomer isolated, the next phase is its unambiguous structural characterization. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition of the isolated impurity.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The SSSR isomer is expected to have the same molecular weight and, therefore, the same elemental formula as the SSSS isomer.

TechniqueExpected ResultInterpretation
Electrospray Ionization Time-of-Flight (ESI-TOF) [M+H]⁺ ion with a mass-to-charge ratio (m/z) corresponding to C₃₀H₅₄N₃O₆⁺Confirms that the isolated impurity has the same elemental composition as Aliskiren and is not a degradation product or a different compound altogether.

While the fragmentation patterns of diastereomers in tandem mass spectrometry (MS/MS) can sometimes differ, these differences are often subtle and may not be sufficient for unambiguous identification on their own.[3] Therefore, HRMS primarily serves as a confirmation of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of organic molecules in solution.[2] For differentiating diastereomers, specific NMR experiments can reveal through-space proximities of atoms, providing direct evidence of the relative stereochemistry.

5.2.1. 1D NMR (¹H and ¹³C): A First Look

  • ¹H NMR: The proton NMR spectra of the SSSS and SSSR isomers are expected to be very similar. However, subtle differences in the chemical shifts and coupling constants of protons near the inverted stereocenter are anticipated due to the change in the local electronic environment.

  • ¹³C NMR: Similarly, the carbon-13 NMR spectra will show distinct chemical shifts for the carbons at and near the modified stereocenter.

While these 1D spectra provide initial evidence of a difference, they are generally insufficient for a definitive assignment of the relative stereochemistry.

5.2.2. 2D NMR (COSY, HSQC, HMBC): Mapping the Connectivity

These experiments are crucial for assigning all the proton and carbon signals in the molecule.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds.

A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra is a prerequisite for the definitive stereochemical analysis that follows.

G cluster_0 NMR Data Acquisition cluster_1 Data Interpretation A Isolated SSSR Isomer B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSN, HSQC, HMBC) B->C D 2D NMR (NOESY/ROESY) C->D E Signal Assignment C->E F Analysis of Through-Space Correlations D->F G Comparison with SSSS Isomer Data E->G H Determination of Relative Stereochemistry F->H G->H caption Figure 2: NMR-Based Structural Elucidation Workflow

Caption: Figure 2: NMR-Based Structural Elucidation Workflow

5.2.3. 2D NMR (NOESY/ROESY): Unveiling the 3D Structure

The key to differentiating the SSSS and SSSR diastereomers lies in determining the relative stereochemistry of the chiral centers. This is achieved using through-space correlation experiments: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY).[5][11][12] These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.[13]

  • NOESY: Ideal for small molecules where the Nuclear Overhauser Effect (NOE) is positive.[5]

  • ROESY: Often preferred for medium-sized molecules like Aliskiren, as it avoids the complication of zero or negative NOEs that can occur in this molecular weight range.[5][14]

The Causality of NOE/ROE: The intensity of a NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons. By observing which protons show correlations, we can build a 3D model of the molecule's conformation in solution and deduce the relative orientation of substituents at the chiral centers.

Experimental Protocol: 2D NOESY/ROESY

Objective: To determine the relative stereochemistry of the SSSR isomer.

ParameterConditionRationale
Pulse Program Standard NOESY or ROESY with solvent suppressionTo obtain clean spectra free from solvent interference.
Mixing Time Optimized (e.g., 300-800 ms)A critical parameter that needs to be optimized to allow for the buildup of NOE/ROE signals without significant spin diffusion.[5]
Solvent Deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆)To avoid large solvent signals that can obscure analyte signals.

Procedure and Expected Differences:

  • Acquire a 2D NOESY or ROESY spectrum of the isolated SSSR isomer.

  • Acquire a corresponding spectrum of a reference standard of the Aliskiren SSSS isomer under identical conditions.

  • Carefully analyze the cross-peaks, focusing on the protons attached to and adjacent to the chiral centers.

  • Key Differentiation: The inversion of one stereocenter in the SSSR isomer will lead to a different spatial arrangement of the substituents at that center relative to the rest of the molecule. This will result in a distinct pattern of NOE/ROE correlations compared to the SSSS isomer. For example, a proton that is spatially close to a particular methyl group in the SSSS isomer may be distant in the SSSR isomer, leading to the absence of a cross-peak in the latter's spectrum. Conversely, new correlations may appear in the SSSR spectrum that are absent in the SSSS spectrum.

  • By meticulously comparing the two sets of spectra, the relative stereochemistry of the SSSR isomer can be definitively established.

Conclusion: A Triad of Trustworthiness

The structural elucidation of the Aliskiren Hemifumarate SSSR isomer impurity is a testament to the power of a systematic and scientifically rigorous approach. By adhering to the principles of Expertise , Trustworthiness , and Authoritative Grounding , we can confidently navigate the complexities of stereochemical analysis.

  • Expertise & Experience: The choice of preparative chiral HPLC for isolation and the strategic application of a suite of NMR techniques, culminating in NOESY/ROESY analysis, is a direct reflection of field-proven methodologies for tackling such challenges.

  • Trustworthiness: The described workflow is a self-validating system. HRMS confirms the elemental composition, 1D and 2D NMR establish the molecular framework, and NOESY/ROESY provides the definitive evidence of the 3D structure. Each step builds upon and corroborates the last.

  • Authoritative Grounding: This guide is firmly rooted in the principles laid out by regulatory bodies like the FDA and through ICH guidelines. The analytical techniques employed are standard, well-documented, and accepted within the scientific and regulatory communities.

By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure the stereochemical integrity of Aliskiren and, by extension, contribute to the development of safer and more effective medicines.

References

  • Development of New Stereoisomeric Drugs May 1992. U.S. Food and Drug Administration. Available at: [Link]

  • Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. In: Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation. The Royal Society of Chemistry; 2011:112-137.
  • NOESY and ROESY. University of Wisconsin-Madison, Department of Chemistry. Published August 8, 2018. Available at: [Link]

  • The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry. 2012;10(33):6650-6659.
  • A Stereoselective Catalytic Nitroaldol Reaction as the Key Step in a Strategy for the Synthesis of the Renin Inhibitor Aliskiren. European Journal of Organic Chemistry. 2015;2015(11):2531-2537.
  • Formal Total Synthesis of the Potent Renin Inhibitor Aliskiren: Application of a SmI2-Promoted Acyl-like Radical Coupling. The Journal of Organic Chemistry. 2006;71(14):5358-5365.
  • Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. Organic Letters. 2010;12(8):1848-1851.
  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Published July 12, 2021. Available at: [Link]

  • Aliskiren. New Drug Approvals. Published January 18, 2016. Available at: [Link]

  • The Use of Preparative Chiral Chromatography for Accessing Enantiopurity in Pharmaceutical Discovery and Development. Request PDF on ResearchGate. Available at: [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Published February 12, 2026. Available at: [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Available at: [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. 2017;22(10):1653.
  • MRRC Structure Elucidation Notes. University of Michigan. Available at: [Link]

  • Aliskiren hemifumarate tablet, film coated. DailyMed - NIH. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Analyze of stereoisomer by NMR. JEOL Ltd. Available at: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Unravelling stereochemistry via mass spectrometry. Chemistry World. Published September 5, 2013. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. 2015;20(6):10433-10492.
  • Comparative study of interactions of aliskiren and AT [sub] 1 receptor antagonists with lipid bilayers. DiRROS. Available at: [Link]

  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. Available at: [Link]

  • This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe/World. 2007;19(5).

Sources

Exploratory

Mechanism of Formation of the SSSR Isomer in Aliskiren Synthesis: A Stereochemical and Kinetic Analysis

Executive Summary Aliskiren is a first-in-class direct renin inhibitor utilized in the management of essential hypertension. The pharmacological efficacy of Aliskiren is intrinsically tied to its complex stereochemical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aliskiren is a first-in-class direct renin inhibitor utilized in the management of essential hypertension. The pharmacological efficacy of Aliskiren is intrinsically tied to its complex stereochemical architecture, which consists of four distinct chiral centers configured as (2S, 4S, 5S, 7S). Due to the multi-step convergent nature of its synthesis—which involves asymmetric alkylation, amidation, and complex fragment coupling—the control of diastereomeric purity is a critical manufacturing challenge[1].

Among the process-related impurities, the SSSR isomer —specifically the (2S, 4S, 5S, 7R) diastereomer—is one of the most persistent[2]. This whitepaper provides an in-depth technical analysis of the mechanistic origins of the SSSR isomer, tracing the stereochemical leakage back to the formation of the C7 stereocenter. We explore the causality behind transition state failures during asymmetric induction and provide self-validating protocols for the isolation and quantification of this impurity.

Structural and Stereochemical Profiling

The active pharmaceutical ingredient (API), Aliskiren Hemifumarate, features a highly substituted octanamide backbone. The four stereocenters are located at C2, C4, C5, and C7[3].

  • C2 (S): Bears an isopropyl group.

  • C4 (S): Bears a hydroxyl group.

  • C5 (S): Bears an amino group.

  • C7 (S): Bears a bulky[4-methoxy-3-(3-methoxypropoxy)benzyl] group and an isopropyl moiety.

The SSSR impurity arises strictly from an inversion or incomplete stereoselective induction at the C7 position, resulting in the (2S, 4S, 5S, 7R) configuration[2]. Because the C7 carbon lacks an acidic alpha-proton (it is not adjacent to a carbonyl), post-synthetic epimerization is thermodynamically prohibitive. Therefore, the presence of the SSSR isomer is entirely a kinetic artifact of the upstream asymmetric synthesis[4].

Table 1: Stereoisomeric Profile in Aliskiren Synthesis
IsomerAbsolute ConfigurationOrigin of Stereochemical DefectRelative Retention Time (RRT)
Aliskiren (API) 2S, 4S, 5S, 7SN/A (Target compound)1.00
SSSR Impurity 2S, 4S, 5S, 7RIncomplete facial selectivity at C7 during upstream asymmetric alkylation or hydrogenation~0.95 - 0.98
RRRR Impurity 2R, 4R, 5R, 7REnantiomeric starting materials or total inversion of all centers~1.10
RRRS Impurity 2R, 4R, 5R, 7SEpimerization at C7 of the enantiomeric precursor~1.05

Synthetic Strategies and the Origin of the C7 Stereocenter

The commercial synthesis of Aliskiren relies on a highly convergent strategy, typically dividing the molecule into two primary segments: Segment A (containing the C2, C4, and C5 stereocenters) and Segment B (containing the C7 stereocenter).

G A Isovaleric Acid Derivative (Pre-C7) C Asymmetric Alkylation (Sets C7 Stereocenter) A->C B Evans Chiral Auxiliary (e.g., Oxazolidinone) B->C D Segment B Major: C7-(S) Minor: C7-(R) C->D F Fragment Coupling (Grignard / Lactonization) D->F E Segment A (C2-S, C4-S, C5-S) E->F G Aliskiren API (2S, 4S, 5S, 7S) F->G C7-(S) Pathway H SSSR Impurity (2S, 4S, 5S, 7R) F->H C7-(R) Pathway

Figure 1: Convergent synthesis workflow illustrating the propagation of the C7-R defect into the SSSR impurity.

The C7 stereocenter is established early in the synthesis of Segment B. Two primary methodologies are utilized in the industry, both of which are susceptible to stereochemical leakage:

  • Evans Asymmetric Alkylation: An acyl oxazolidinone derivative undergoes enolization and is subsequently alkylated with a substituted benzyl halide[5].

  • Catalytic Asymmetric Hydrogenation: An enoic acid or ester intermediate is reduced using chiral Iridium (Ir) or Rhodium (Rh) catalysts[6].

Mechanistic Causality of the 7R Epimer Formation

Mechanism 1: Transition State Leakage in Evans Alkylation

When employing an Evans chiral auxiliary (such as an (S)-4-isopropyl-2-oxazolidinone), the reaction proceeds via the formation of a rigid, metal-coordinated Z-enolate. The bulky isopropyl group on the auxiliary sterically shields the Re-face of the enolate, theoretically forcing the incoming electrophile (the benzyl halide) to attack exclusively from the Si-face to yield the (7S) configuration[5].

However, the steric shielding is not absolute. Due to the extreme steric bulk of the 4-methoxy-3-(3-methoxypropoxy)benzyl electrophile, the activation energy ( ΔG‡ ) for the favored Si-face attack is unusually high. This narrows the energy gap between the favored and disfavored transition states. A minor fraction of the electrophile (typically 1-3%) overcomes the steric penalty and attacks from the Re-face, generating the 7R-configured intermediate.

G Z Z-Enolate Intermediate (Li+ coordinated) TS1 Si-Face Attack (Sterically Unhindered) Z->TS1 Major TS2 Re-Face Attack (Sterically Hindered) Z->TS2 Minor (Leakage) P1 7S-Configured Fragment (>97% Yield) TS1->P1 P2 7R-Configured Fragment (<3% Yield) TS2->P2

Figure 2: Mechanistic divergence during Evans asymmetric alkylation leading to the 7R epimer.

Mechanism 2: Enantio-leakage in Asymmetric Hydrogenation

In alternative routes, the C7 center is set via Ir-catalyzed asymmetric hydrogenation of a prochiral olefin[6]. While N,P-ligated Iridium catalysts can achieve >95% enantiomeric excess (ee), the Brønsted acidic properties of Crabtree-type catalysts can trigger competitive background achiral hydrogenation or slight olefin isomerization prior to reduction[7]. This kinetic competition results in a minor population of the 7R enantiomer.

Propagation and Downstream Kinetics

Once the 7R-configured Segment B is formed, it exhibits nearly identical physical and chemical properties to the 7S-segment. During the subsequent fragment coupling step—often achieved via a Kumada cross-coupling or a Grignard addition followed by lactonization—the 7R fragment reacts with Segment A (which possesses the correct 2S, 4S, 5S configuration)[5].

Because the reactive site during coupling is distant from the C7 stereocenter, the transition state energies for coupling the 7S and 7R fragments are virtually indistinguishable. Consequently, the 7R defect is quantitatively carried through the final amidation and salt formation steps, crystallizing alongside the API as the SSSR Hemifumarate impurity [4].

Experimental Protocol: Isolation and Quantification of the SSSR Isomer

To ensure the trustworthiness of the synthetic output, rigorous analytical methodologies must be employed to quantify the SSSR isomer. Because diastereomers have identical mass and connectivity, standard LC-MS is insufficient without prior chromatographic resolution.

Step-by-Step HPLC Methodology:

  • Sample Preparation: Accurately weigh 50 mg of the synthesized Aliskiren Hemifumarate API. Dissolve in 50 mL of a diluent consisting of Acetonitrile:Water (50:50 v/v) to achieve a working concentration of 1.0 mg/mL.

  • Column Selection: Utilize a high-resolution sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm) or a specialized chiral stationary phase (e.g., Chiralpak IC) to exploit the subtle hydrodynamic volume differences between the SSSS and SSSR diastereomers.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in highly purified Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Elution Profile:

    • 0-5 min: 20% B

    • 5-25 min: Linear ramp to 80% B

    • 25-30 min: Hold at 80% B

    • 30-35 min: Return to 20% B for column equilibration.

  • Detection Parameters: Monitor UV absorbance at 230 nm, which corresponds to the π→π∗ transition of the substituted benzyl moiety.

  • System Suitability (Self-Validation): Inject a spiked reference standard containing both Aliskiren API and the SSSR Impurity. The protocol is validated only if the chromatographic resolution factor ( Rs​ ) between the two peaks is ≥1.5 . If Rs​<1.5 , decrease the gradient slope or lower the column temperature to 25°C to enhance thermodynamic separation.

Conclusion

The formation of the SSSR isomer in Aliskiren synthesis is a classic example of kinetic leakage during early-stage asymmetric induction. Whether utilizing Evans auxiliary-mediated alkylation or transition-metal-catalyzed asymmetric hydrogenation, the extreme steric demands of the C7 substituents force a non-zero percentage of the reaction through a disfavored transition state. Because this defect is conserved through downstream coupling reactions, stringent control of the upstream catalytic parameters and high-resolution chromatographic monitoring are mandatory to meet ICH Q3A/B impurity thresholds.

References

  • Veeprho : Aliskiren Impurities and Related Compound. Available at:[Link]

  • Veeprho : Aliskiren Hemifumarate (SSSR Isomer) Impurity. Available at: [Link]

  • PubMed (NIH) : Formal total synthesis of aliskiren. Chemistry. 2015 May 4;21(19):7292-6. Available at:[Link]

  • FDA : Pharmacology Review of Aliskiren. Available at:[Link]

  • Google Patents: Process for preparing 8-aryloctanoic acids (WO2015003988A1).
  • Journal of Organic Chemistry (ACS) : Conception and Evolution of Stereocontrolled Strategies toward Functionalized 8-Aryloctanoic Acids Related to the Total Synthesis of Aliskiren. Available at:[Link]

  • Journal of the American Chemical Society (ACS) : The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogenation of Olefins. Available at:[Link]

Sources

Foundational

Pharmacological and Toxicological Impact of Aliskiren SSSR Isomer: A Comprehensive Technical Guide

Introduction As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the profound impact that stereochemistry exerts on both pharmacodynamics and safety profiles....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the profound impact that stereochemistry exerts on both pharmacodynamics and safety profiles. Aliskiren, the first-in-class direct renin inhibitor, is a quintessential example of this phenomenon. The active pharmaceutical ingredient (API) is strictly the (2S, 4S, 5S, 7S)-enantiomer[1]. However, its complex multi-step chemical synthesis—which involves challenging amidation and alkylation steps—inevitably generates stereoisomeric impurities[2].

Among these, the Aliskiren SSSR isomer (specifically the (2S, 4S, 5S, 7R)-diastereomer) is of critical importance[3]. This technical guide systematically dissects the pharmacological inertness, toxicological qualification, and analytical control of the SSSR isomer, providing a self-validating framework for researchers and regulatory professionals.

Structural and Pharmacological Differentiation

The Renin-Angiotensin-Aldosterone System (RAAS) is the central regulator of blood pressure. Aliskiren exerts its antihypertensive effect by binding directly to the active site of the renin enzyme, preventing the conversion of angiotensinogen to angiotensin I.

The binding affinity of Aliskiren is highly stereospecific. The molecule adopts an extended conformation within the renin receptor[4]. The four chiral centers (C2, C4, C5, C7) precisely orient the functional groups into the S1, S1', S2', and S3 subpockets of the enzyme. The C7 position, which holds the bulky 4-methoxy-3-(3-methoxypropoxy)benzyl group, must be in the (S)-configuration to perfectly occupy the large, hydrophobic S3sp subpocket ([5]).

The Causality of Pharmacological Inertness: When inversion occurs at the C7 position, resulting in the (2S, 4S, 5S, 7R) configuration (the SSSR isomer), the spatial vector of the benzyl group is drastically altered[3]. This structural deviation causes severe steric clashes within the binding pocket, disrupting the critical hydrogen-bonding network and hydrophobic interactions. Consequently, the SSSR isomer exhibits a near-complete loss of inhibitory activity against renin, rendering it pharmacologically inactive.

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I (Inactive) Angiotensinogen->AngI Cleaved by Renin Renin Renin Enzyme (Kidney) Renin->AngI AngII Angiotensin II (Active Vasoconstrictor) AngI->AngII Cleaved by ACE ACE ACE (Lungs) ACE->AngII Aliskiren Aliskiren (SSSS) Direct Renin Inhibitor Aliskiren->Renin Potent Inhibition SSSR SSSR Isomer (Impurity) SSSR->Renin Weak/No Inhibition

Figure 1: RAAS pathway modulation by Aliskiren (SSSS) vs. the inactive SSSR isomer.

Toxicological Profile and Regulatory Qualification

While the SSSR isomer lacks the desired pharmacological activity, its presence in the final API must be rigorously evaluated for safety. In drug development, impurities are categorized and qualified according to ICH Q3A(R2) guidelines.

Unlike certain synthetic by-products (e.g., alkyl halides like 1,3-dibromopropane used in early synthesis steps, which are known genotoxins) ([6]), the SSSR isomer does not possess structural alerts for genotoxicity or mutagenicity. It is a simple diastereomer of the parent drug.

Preclinical toxicology data, including repeat-dose toxicity studies in rats evaluated by the FDA, demonstrate that Aliskiren spiked with its specified impurities (including stereoisomers) exhibits a toxicity profile comparable to the highly purified API ([7]). The No Observed Adverse Effect Level (NOAEL) remains unaffected at the specification limits[7]. Therefore, the SSSR isomer is classified as an ordinary non-genotoxic related substance.

Quantitative Data Summary
ParameterAliskiren (Active API)Aliskiren SSSR Isomer
Stereochemical Configuration (2S, 4S, 5S, 7S)(2S, 4S, 5S, 7R)
Pharmacological Activity Potent Direct Renin InhibitorNegligible / Inactive
Receptor Binding (S3sp Pocket) Optimal vector projectionSevere steric clash
Toxicity Profile Well-tolerated (NOAEL established)Comparable to API; non-genotoxic
Regulatory Classification Active Pharmaceutical IngredientICH Q3A Related Substance (Impurity)
Typical Specification Limit N/A (Assay > 98.0%)≤ 0.15% (or per qualified daily intake)

Analytical Workflow for Stereoisomeric Impurity Profiling

The separation of diastereomers presents a unique analytical challenge. Because diastereomers have different spatial volumes and dipole moments, they can often be separated on achiral stationary phases, provided the selectivity of the column and mobile phase is carefully engineered. Below is a self-validating HPLC methodology designed to isolate and quantify the SSSR isomer.

Step-by-Step HPLC Methodology
  • Stationary Phase Selection: Utilize a Phenyl-Hexyl column (150 mm x 4.6 mm, 3 µm).

    • Causality: While standard C18 columns rely purely on hydrophobicity, the Phenyl-Hexyl phase introduces π-π interactions. This exploits the subtle spatial differences of the benzyl group at the C7 position between the 7S and 7R configurations, significantly enhancing resolution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in highly purified water.

    • Mobile Phase B: Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent. It protonates the basic amine groups of Aliskiren, preventing secondary interactions with residual silanols on the silica support, thereby eliminating peak tailing and ensuring sharp peak symmetry.

  • Gradient Elution: Implement a shallow gradient (e.g., 30% to 50% B over 25 minutes).

    • Causality: A shallow gradient around the specific elution window of the API maximizes the separation factor (α) for closely eluting diastereomers.

  • Detection: UV detection at 228 nm.

    • Causality: This wavelength corresponds to the optimal absorption maximum of the aromatic rings in the Aliskiren structure, ensuring high sensitivity for low-level impurity quantification.

  • System Suitability Validation: The method operates as a self-validating system; analytical runs are only accepted if the resolution (Rs) between the SSSS parent peak and the SSSR impurity peak is ≥ 1.5, ensuring baseline separation for accurate integration.

Analytical_Workflow Sample API Sample Preparation HPLC HPLC Separation (Phenyl-Hexyl Phase) Sample->HPLC Detection UV Detection (228 nm) HPLC->Detection Data Data Analysis & Quantification Detection->Data Report ICH Q3A Compliance Report Data->Report

Figure 2: HPLC analytical workflow for the isolation and quantification of the SSSR impurity.

Conclusion

The Aliskiren SSSR isomer serves as a textbook example of how a single stereocenter inversion (7S to 7R) can completely abrogate pharmacological efficacy due to precise receptor-pocket constraints. Fortunately, its toxicological profile mirrors the parent drug without introducing genotoxic risks, allowing it to be safely controlled as a standard related substance using robust, causality-driven analytical methodologies.

References

  • Conformational Analysis of Aliskiren, a Potent Renin Inhibitor, Using High-Resolution Nuclear Magnetic Resonance and Molecular Dynamics Simulations. Source: ACS Publications (Journal of Chemical Information and Modeling). URL:[Link]

  • Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. Source: ACS Publications (Organic Letters). URL:[Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Source: ACS Publications (Chemical Reviews). URL:[Link]

  • FDA Pharmacology Review of NDA 022545 (Aliskiren and Amlodipine). Source: U.S. Food and Drug Administration (FDA). URL:[Link]

  • Aliskiren Hemifumarate (SSSR Isomer) Impurity Standard. Source: Veeprho Pharmaceuticals. URL:[Link]

Sources

Exploratory

Stereoisomeric Impurity Profiling of Aliskiren Hemifumarate API: A Comprehensive Technical Guide

Executive Summary & Stereochemical Complexity Aliskiren Hemifumarate is a first-in-class direct renin inhibitor indicated for the treatment of essential hypertension[1]. From a structural and analytical perspective, Alis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Stereochemical Complexity

Aliskiren Hemifumarate is a first-in-class direct renin inhibitor indicated for the treatment of essential hypertension[1]. From a structural and analytical perspective, Aliskiren presents a profound stereochemical challenge: the molecule possesses four distinct chiral centers with an all-S configuration (2S, 4S, 5S, 7S)[2].

Mathematically, a molecule with four chiral centers can exist as 24=16 possible stereoisomers. This dictates that the active pharmaceutical ingredient (API) must be accurately separated from up to 15 diastereomers (e.g., the SSSR isomer) and 1 exact enantiomer (the all-R configuration)[2],[3]. Because stereoisomers can exhibit drastically different pharmacodynamic and pharmacokinetic profiles, regulatory agencies (via ICH Q6A guidelines) mandate rigorous stereoisomeric impurity profiling to ensure drug safety and efficacy.

Mechanistic Principles of Chiral Separation

Separating 16 closely related stereoisomers requires exploiting minute differences in their spatial arrangements and thermodynamic interactions with a stationary phase.

Chiral Stationary Phase (CSP) Selection

Traditional reversed-phase chromatography is blind to enantiomers. Therefore, Chiral High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based CSPs is the industry standard[2].

Mechanistic Causality: Immobilized CSPs, such as Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica), are preferred over coated phases. Immobilization allows the use of strong "polar organic" mobile phases (like 100% acetonitrile) without dissolving the polymeric chiral selector[2]. The rigid carbamate linkages provide a highly structured chiral cavity that differentiates the all-S API from its diastereomers through stereoselective hydrogen bonding, π−π interactions, and dipole stacking.

Mechanism M1 Analyte: Aliskiren Stereoisomers (4 Chiral Centers) M2 Immobilized Polysaccharide CSP (e.g., Chiralpak IC) M1->M2 Injection M3 Hydrogen Bonding (Carbamate Linkages) M2->M3 M4 Steric Inclusion (Chiral Cavity Fit) M2->M4 M5 Dipole & Pi-Pi Interactions (Aromatic Rings) M2->M5 M6 Differential Elution (Resolution > 3.0) M3->M6 M4->M6 M5->M6

Fig 1: Chiral recognition mechanism between Aliskiren stereoisomers and polysaccharide CSP.

Mobile Phase Optimization & The Role of Basic Modifiers

Aliskiren contains a basic primary amine group.

Mechanistic Causality: If run in pure acetonitrile, this amine will interact non-specifically with the acidic residual silanol groups on the silica support of the CSP. This secondary interaction causes severe peak tailing, which can completely mask closely eluting trace stereoisomeric impurities. To counteract this, a basic modifier such as n-butylamine (0.1% v/v) is added to the mobile phase[2]. The n-butylamine acts as a sacrificial competitor, saturating the silanol sites and ensuring that the API's retention is governed solely by the chiral selector, yielding sharp, symmetrical peaks.

Step-by-Step Analytical Protocol: Polar Organic Chiral HPLC

The following protocol outlines a self-validating system for the separation of Aliskiren from its enantiomeric and diastereomeric impurities[2],[3].

Phase 1: Reagent & Mobile Phase Preparation
  • Solvent Measurement: Measure 1000 mL of HPLC-grade Acetonitrile.

  • Modifier Addition: Add 1.0 mL of n-butylamine to achieve a 100:0.1 (v/v) ratio[2].

  • Degassing: Sonicate the mixture for 10-15 minutes under a vacuum. Causality: Dissolved gases can outgas in the detector flow cell, causing baseline spikes that mimic trace impurities and disrupt integration.

Phase 2: Chromatographic System Setup
  • Column Installation: Install a Chiralpak IC column (250 mm × 4.6 mm, 5 µm particle size)[2].

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and the column oven to 25°C. Causality: Chiral recognition is an enthalpy-driven, thermodynamic process. Strict thermal control prevents retention time drift and maintains consistent diastereomeric resolution.

  • Detector Settings: Set the UV/Vis or Photodiode Array (PDA) detector to 228 nm[2].

Phase 3: Sample Preparation
  • Diluent: Use the prepared mobile phase as the sample diluent to prevent solvent-mismatch peak distortion.

  • Standard Preparation: Prepare a resolution standard containing Aliskiren API (e.g., 5.0 mg/mL) spiked with 0.5% w/w of the (R)-isomer and known diastereomeric impurities[2],[3].

Phase 4: Execution & Self-Validation Checkpoints
  • Equilibration: Pump the mobile phase through the system until a flat, stable baseline is achieved (typically 10-15 column volumes).

  • System Suitability Injection: Inject 10-20 µL of the resolution standard.

  • Self-Validation Check:

    • Requirement 1: The resolution ( Rs​ ) between the API and the closest eluting stereoisomer must be >3.0 [2]. If Rs​<3.0 , halt the analysis; verify column integrity and modifier concentration.

    • Requirement 2: The tailing factor ( Tf​ ) for the API peak must be ≤1.5 . If Tf​>1.5 , the silanol sites are not fully deactivated; prepare a fresh mobile phase with verified n-butylamine.

Workflow N1 Aliskiren Hemifumarate API (2S, 4S, 5S, 7S Configuration) N2 Stereoisomeric Impurity Pool (15 Diastereomers, 1 Enantiomer) N1->N2 Synthesis Byproducts N3 Chiral HPLC Method Development N2->N3 Analytical Target N4 CSP Selection (Immobilized Cellulose Phase) N3->N4 N5 Mobile Phase Optimization (ACN + 0.1% n-butylamine) N3->N5 N6 Method Validation (ICH Q2(R1) Guidelines) N4->N6 N5->N6 N7 Routine Quality Control & Impurity Quantification N6->N7 Validated Method

Fig 2: Systematic workflow for the stereoisomeric impurity profiling of Aliskiren Hemifumarate.

Data Presentation: Validation Metrics

A robust stereoisomeric profiling method must be validated according to ICH Q2(R1) guidelines. Table 1 summarizes the critical quantitative validation parameters established in foundational literature for this specific polar organic HPLC method[2].

Table 1: Quantitative Validation Parameters for Aliskiren Stereoisomeric Profiling

Validation ParameterLiterature Value / SpecificationMechanistic & Analytical Significance
Resolution ( Rs​ ) > 3.0Ensures baseline separation; critical for preventing the massive API peak from overlapping and masking trace stereoisomers.
Limit of Detection (LOD) 0.2 mg/mLDefines the lowest absolute concentration of the enantiomeric impurity that produces a signal-to-noise (S/N) ratio of ≥3 .
Limit of Quantification (LOQ) 0.6 mg/mLDefines the lowest concentration quantifiable with acceptable precision and accuracy (S/N ≥10 ).
Linearity Range 0.6 – 4.5 mg/mLConfirms that the UV detector response is directly proportional to the impurity concentration across the target range.
Detection Wavelength 228 nmTargets the optimal π→π∗ transition of the methoxy-substituted aromatic ring, maximizing sensitivity.

*Note: These LOD/LOQ values reflect the specific bulk drug validation parameters reported in early literature[2]. Modern industrial quality control often optimizes injection volumes and detector flow cells to push absolute detection limits into the low µg/mL (ppm) range.

Conclusion

The stereoisomeric impurity profiling of Aliskiren Hemifumarate is a highly complex analytical task necessitated by its four chiral centers[2]. By leveraging immobilized polysaccharide chiral stationary phases and carefully controlling secondary silanol interactions with basic modifiers, analytical scientists can achieve robust, baseline separation of the active API from its 15 potential diastereomers and enantiomer. Strict adherence to self-validating system suitability criteria ensures the scientific integrity of the batch release data, ultimately safeguarding patient safety.

References

  • Source: oup.
  • Source: veeprho.
  • Source: researchgate.

Sources

Foundational

Decoding Stereochemical Complexity: Identification and Characterization of Aliskiren Hemifumarate Chiral Impurities

As a Senior Application Scientist overseeing complex drug substance characterization, I frequently encounter the analytical challenges posed by multi-chiral molecules. Aliskiren hemifumarate, a highly potent direct renin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing complex drug substance characterization, I frequently encounter the analytical challenges posed by multi-chiral molecules. Aliskiren hemifumarate, a highly potent direct renin inhibitor used in the management of essential hypertension, represents a pinnacle of stereochemical complexity[1]. The molecule possesses four distinct chiral centers (2S, 4S, 5S, 7S) and is synthesized as a single diastereoisomer via a rigorous 10-step stereochemically controlled pathway[1][2].

However, the theoretical possibility of 16 stereoisomers necessitates an uncompromising analytical strategy to identify, characterize, and control chiral impurities to meet stringent International Council for Harmonisation (ICH) Q6A guidelines[1][3]. This whitepaper details the mechanistic origins of these impurities and provides a field-proven, self-validating framework for their isolation and characterization.

Mechanistic Origins of Stereoisomeric Impurities

Chiral impurities in Aliskiren typically arise from two primary sources during its synthesis: incomplete asymmetric induction during the catalytic reduction of key intermediates (such as lactone ring-opening steps) or trace epimerization at the highly labile C-2 or C-4 positions under basic conditions[4][5].

Because diastereomers possess different physicochemical properties, they can often be resolved using conventional reversed-phase liquid chromatography (RP-LC). However, enantiomeric impurities—specifically the exact mirror image (2R, 4R, 5R, 7R)—exhibit identical scalar properties in an achiral environment, demanding the use of specialized Chiral Stationary Phases (CSPs)[3].

Analytical Strategy: Resolving the Chiral Matrix

To achieve baseline resolution of Aliskiren enantiomers, we deploy a polar organic chromatographic mode utilizing an immobilized polysaccharide-based CSP, specifically Chiralpak IC[3]. The causality behind this experimental design is twofold:

  • Immobilization over Coating: Immobilized selectors allow the use of strong organic modifiers like 100% acetonitrile without risking the dissolution of the chiral selector, which is a common failure mode in coated columns.

  • Mobile Phase Additives (Causality of Peak Symmetry): We incorporate 0.1% n-butylamine into the mobile phase[3]. Aliskiren contains a basic amino group that interacts strongly with residual, unendcapped silanols on the silica support, leading to severe peak tailing. The n-butylamine acts as a sacrificial competitor, masking these silanol sites and ensuring sharp, symmetrical peaks.

Quantitative Method Parameters

The following table summarizes the optimized chromatographic parameters and validation metrics required to ensure robust enantioseparation.

ParameterSpecification / ValueScientific Rationale
Column Chiralpak-IC (250 x 4.6 mm, 5 µm)Immobilized polysaccharide selector provides robust enantiorecognition[3].
Mobile Phase Acetonitrile / n-Butylamine (100:0.1 v/v)Polar organic mode enhances solubility; amine suppresses tailing[3].
Flow Rate 1.0 mL/minOptimal linear velocity for mass transfer in 5 µm particles.
Detection Wavelength 228 nmCorresponds to the π-π* transition of the methoxy-propoxy phenyl ring[3].
Resolution ( Rs​ ) > 3.0Ensures baseline separation between the all-S active API and its enantiomer[3].
LOD / LOQ 0.2 µg/mL / 0.6 µg/mLProvides high sensitivity for trace impurity profiling per ICH Q6A[3].
Step-by-Step Protocol: Chiral HPLC-UV Enantioseparation

To ensure trustworthiness, this protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample data is considered valid.

Phase 1: Mobile Phase Preparation

  • Measure 1000 mL of HPLC-grade Acetonitrile into a clean solvent reservoir.

  • Add 1.0 mL of n-butylamine to achieve a 0.1% (v/v) concentration[3]. Note: Handle n-butylamine in a fume hood due to its volatility and basicity.

  • Degas the mixture using ultrasonication for 10 minutes to prevent baseline drift caused by dissolved oxygen.

Phase 2: Sample Preparation

  • Prepare a diluent of Acetonitrile:Water (9:1 v/v)[3].

  • Accurately weigh 20 mg of Aliskiren Hemifumarate bulk sample and dissolve in 10 mL of the diluent to achieve a 2 mg/mL target concentration[3]. Causality: The 10% water ensures complete dissolution of the highly water-soluble hemifumarate salt (which is classified as a BCS Class 3 compound with high solubility)[6]. The 90% acetonitrile maintains compatibility with the polar organic mobile phase, preventing solvent-shock and peak distortion at the column head.

Phase 3: Chromatographic Execution & Self-Validation (SST)

  • Install the Chiralpak-IC column and equilibrate with the mobile phase at 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 35°C and the UV detector to 228 nm[3].

  • SST Injection: Inject 20 µL of a resolution standard containing both (S)-Aliskiren and (R)-Aliskiren.

  • Validation Gate: Proceed with bulk sample analysis only if the resolution ( Rs​ ) between the enantiomers is > 3.0 and the tailing factor for the API peak is ≤ 1.5.

Advanced Structural Characterization

Once isolated via preparative chiral HPLC, the structural and stereochemical identity of the impurities must be unequivocally established to satisfy regulatory scrutiny.

  • LC-MS/MS: High-resolution tandem mass spectrometry is utilized to confirm that the isolated impurity is an isomer ( m/z 552.4 for the free base) rather than a degradation product[2]. Fragmentation patterns of the octanamide backbone are compared against the API to ensure structural parity.

  • 2D-NMR & CD Spectroscopy: While MS confirms the mass, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to determine the relative spatial arrangement of protons, effectively distinguishing diastereomers. Finally, Circular Dichroism (CD) spectroscopy is critical for confirming the absolute configuration, as the (R)-enantiomer will exhibit a Cotton effect equal in magnitude but opposite in sign to the (S)-configured Aliskiren API.

Workflow Visualization

The following diagram maps the logical progression from bulk drug substance sampling through to regulatory compliance reporting.

G A Aliskiren Hemifumarate (Bulk Drug Substance) B Sample Solubilization (Acetonitrile:Water 9:1) A->B 2 mg/mL Preparation C Chiral HPLC Separation (Chiralpak IC, 228 nm) B->C 20 µL Injection D Fraction Collection (Stereoisomeric Impurities) C->D Resolution (Rs) > 3.0 E LC-MS/MS Analysis (Mass Fragmentation) D->E Structural ID F 2D-NMR & CD Spectroscopy (Absolute Configuration) D->F Stereochemical ID G Impurity Profiling Report (ICH Q6A Compliance) E->G Data Integration F->G Data Integration

Workflow for the isolation and characterization of Aliskiren chiral impurities.

References
  • Medicinal product no longer authorised - europa.eu -1

  • PHARMACOLOGY REVIEW(S) - fda.gov - 2

  • CPY Document - fda.gov -6

  • Conception and evolution of stereocontrolled strategies toward functionalized 8-aryloctanoic acids related to the total synthesis of aliskiren - nih.gov - 4

  • Formal Total Synthesis of the Potent Renin Inhibitor Aliskiren: Application of a SmI2-Promoted Acyl-like Radical Coupling - acs.org - 5

  • A Validated LC Method for the Determination of the Enantiomeric Purity of Aliskiren Hemifumarate in Bulk Drug Samples - oup.com - 3

Sources

Exploratory

Degradation Pathways Leading to Aliskiren SSSR Isomer Formation: A Mechanistic and Analytical Guide

Executive Summary Aliskiren is a potent, first-in-class direct renin inhibitor characterized by a complex aliphatic backbone containing four continuous stereocenters (2S, 4S, 5S, 7S)[1],[2]. Maintaining the stereochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aliskiren is a potent, first-in-class direct renin inhibitor characterized by a complex aliphatic backbone containing four continuous stereocenters (2S, 4S, 5S, 7S)[1],[2]. Maintaining the stereochemical integrity of these chiral centers is critical for its pharmacological efficacy, as the precise spatial arrangement allows optimal binding to the S3sp subpocket of human renin[3]. However, under environmental and formulation stress, Aliskiren is highly susceptible to degradation, including stereochemical epimerization.

The formation of the Aliskiren SSSR isomer—specifically the (2S, 4S, 5S, 7R) epimer—is a critical quality attribute (CQA) that must be rigorously monitored during drug development and stability testing[4],[5]. This technical whitepaper elucidates the causality behind this C-7 epimerization, detailing the mechanistic degradation pathways, forced degradation protocols, and analytical workflows required for its isolation and characterization.

Stereochemical Architecture and C-7 Vulnerability

To understand the formation of the SSSR isomer, one must analyze the molecular architecture of Aliskiren. The C-7 position is a highly sterically hindered tertiary carbon bonded to:

  • An isopropyl group (C8-C9).

  • A substituted benzyl group (-CH2-Aryl).

  • The aliphatic backbone extending to the C-5 amine.

  • A tertiary hydrogen atom.

The Causality of Epimerization: Epimerization at non-carbonyl adjacent carbons is rare but occurs under specific stress conditions (such as oxidative or photolytic exposure)[6]. The C-7 tertiary C-H bond possesses a relatively low bond dissociation energy. Furthermore, the extreme steric crowding around the native 7S configuration induces significant ground-state strain. When subjected to oxidative radicals or UV irradiation, hydrogen abstraction occurs at C-7, forming a planar sp²-hybridized carbon radical[7]. This transient intermediate relieves local steric strain. Subsequent hydrogen quenching (re-hydrogenation) from the solvent or adjacent molecules is stereorandom. Because thermodynamic relaxation often favors the less hindered approach, the 7R configuration is generated, yielding the (2S, 4S, 5S, 7R) SSSR isomer[4],[8].

Mechanistic Pathways of Degradation

According to forced degradation studies, Aliskiren yields multiple degradation products in the solution state, including isomers distinguished by compound polarity[9],[6]. The primary pathways leading to the SSSR isomer include:

  • Oxidative Degradation: Exposure to peroxides (e.g., 3% H₂O₂) or transition metal impurities initiates radical formation. The C-7 position acts as a radical sink due to hyperconjugative stabilization from the adjacent isopropyl and homobenzylic groups[8],[7].

  • Photolytic Degradation: Direct photolysis under simulated sunlight or ICH Q1B UV conditions induces homolytic cleavage of the C-H bond at C-7, followed by stereorandom recombination[6].

G A Aliskiren (2S, 4S, 5S, 7S) B Oxidative Stress (Peroxides/Radicals) A->B C Photolytic Stress (UV/Vis Irradiation) A->C D Tertiary C-7 Radical Formation (Steric Strain Relief) B->D C->D E Stereorandom H-Quenching (Re/Si Face Attack) D->E F Aliskiren SSSR Isomer (2S, 4S, 5S, 7R) E->F

Mechanistic pathway of Aliskiren epimerization at the C-7 position via radical intermediates.

Experimental Workflow for Isomer Generation and Isolation

To accurately study the SSSR isomer, a self-validating forced degradation and isolation protocol must be employed. The following methodology ensures reproducible generation and characterization of the epimer[10],[9].

W S1 Forced Degradation (Oxidative/Photo) S2 Sample Quenching & Filtration S1->S2 S3 RP-HPLC Separation (C18, pH 3.0) S2->S3 S4 LC-MS/TOF Characterization S3->S4 S5 NMR Elucidation (1D/2D) S4->S5

Analytical workflow for the generation, isolation, and characterization of the SSSR isomer.

Step-by-Step Methodology:
  • Stress Initiation: Prepare a 1 mg/mL solution of Aliskiren Hemifumarate in a methanol/water cosolvent system.

    • Oxidative: Add 3% H₂O₂ and incubate at 25°C for 48 hours[8].

    • Photolytic: Expose the solution to UV light (1.2 million lux hours and 200 watt hours/m²) as per ICH Q1B guidelines[11].

  • Quenching: Neutralize oxidative samples with sodium bisulfite to halt radical propagation and prevent over-degradation into secondary cleavage products.

  • Chromatographic Separation: Inject the stressed sample into an RP-HPLC system equipped with a C-18 column (e.g., 150 x 4.6 mm, 5 µm). Utilize a gradient mobile phase consisting of Phosphate Buffer (pH 3.0) and Acetonitrile[9].

    • Scientific Rationale: The acidic pH suppresses the ionization of the C-5 amine, improving peak shape, while the gradient effectively resolves the highly polar SSSS parent from the slightly less polar SSSR epimer[10].

  • Mass Spectrometry (LC-MS/TOF): Utilize Time-of-Flight MS to confirm the exact mass of the SSSR isomer. An exact m/z match with the parent Aliskiren confirms isomerization rather than mass loss or adduct formation[9],[6].

  • Structural Elucidation: Isolate the peak via preparative HPLC and subject it to 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to confirm the inversion of stereochemistry specifically at the C-7 position[9].

Quantitative Data & Physicochemical Profiling

The degradation profile of Aliskiren highlights the specific conditions under which the SSSR isomer forms. The table below summarizes the expected yield and detection parameters based on established literature[10],[9],[6].

Stress ConditionReagent / ExposurePrimary Degradation PathwayRelative SSSR Isomer Yield (%)Detection & Confirmation Technique
Oxidative 3% H₂O₂, 25°C, 48hRadical-mediated C-7 epimerization1.5 - 3.0%LC-MS/TOF (Isomeric mass match)
Photolytic UV/Vis (ICH Q1B)Homolytic C-H cleavage2.0 - 4.5%RP-HPLC (Shift in retention time)
Alkaline 0.1N NaOH, 80°C, 4hHydrolysis & Cyclization (Lactone)< 0.1% (Negligible)NMR (COSY/HSQC)
Acidic 0.1N HCl, 80°C, 4hHydrolysis< 0.1% (Negligible)LC-MSⁿ

Note: Yields are approximate and highly dependent on formulation excipients (e.g., lactose adduct interference can skew relative area normalization)[10].

Conclusion and Formulation Strategies

The formation of the Aliskiren SSSR isomer is driven by the relief of steric strain at the highly crowded C-7 tertiary carbon under radical-initiating stress conditions (oxidative and photolytic)[8],[7]. Because this epimerization compromises the precise stereochemical alignment required for renin inhibition, mitigating its formation is paramount[3].

Formulation scientists must prioritize the inclusion of free-radical scavengers (e.g., antioxidants like BHT or ascorbic acid) and ensure opaque, UV-protective packaging to block photolytic initiation pathways[11]. By implementing the rigorous LC-MS/TOF and HPLC workflows outlined above, drug development professionals can accurately monitor, quantify, and control this critical degradation impurity.

References

  • Aliskiren Impurities and Related Compound Veeprho [Link]

  • Characterization of solution stress degradation products of aliskiren and prediction of their physicochemical and ADMET properties European Journal of Pharmaceutical Sciences (via DNTB)[Link]

  • Mass Compatible Liquid Chromatography Method for Degradation Study of Aliskiren Hemifumarate and Identification of Adduct Impurity American Journal of PharmTech Research[Link]

  • Aliskiren Hemifumarate (SSSR Isomer) Impurity Veeprho[Link]

  • Aliskiren Impurities Reference Standards TLC Pharma Labs[Link]

  • Formal Total Synthesis of the Potent Renin Inhibitor Aliskiren ACS Publications[Link]

  • ALISKIREN: ONE NAME MANY ACTION International Journal of Creative Research Thoughts (IJCRT)[Link]

  • Characterization of solution stress degradation products of aliskiren (PubMed) National Library of Medicine[Link]

  • Metabolism of aliskiren in humans ResearchGate[Link]

  • Evaluation of Contaminants of Emerging Concern and Their Transformation Products in Water IRIS UPO (Università del Piemonte Orientale)[Link]

Sources

Foundational

Physicochemical Properties and Analytical Characterization of Aliskiren Hemifumarate SSSR Isomer: A Technical Whitepaper

[label=" Validates Refining the Chromatographic Workflow I'm now detailing the analytical data collected for system suitability. We are now including criteria for resolution and tailing factors: resolution (Rs) of the SS...

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Author: BenchChem Technical Support Team. Date: April 2026

[label=" Validates

Refining the Chromatographic Workflow

I'm now detailing the analytical data collected for system suitability. We are now including criteria for resolution and tailing factors: resolution (Rs) of the SSSR and SSSS peaks should be ≥ 1.5, and the USP tailing factor for SSSS peak must be ≤ 1.5, to ensure proper separation. I am ensuring that the DOT diagram has been correctly added to the paper.

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Finalizing the Whitepaper

I've checked the DOT diagrams and embedded them correctly, including captions, ensured proper rendering for the final whitepaper. The color scheme is consistent, and links are verified. I'm finalizing the format and conducting a final review to ensure clarity and accuracy before submission.

Refining the Chromatographic Workflow

I'm now detailing the analytical data collected for system suitability. We are now including criteria for resolution and tailing factors: resolution (Rs) of the SSSR and SSSS peaks should be ≥ 1.5, and the USP tailing factor for SSSS peak must be ≤ 1.5, to ensure proper separation. I am ensuring that the DOT diagram has been correctly added to the paper.

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Introduction

As a Senior Application Scientist specializing in chiral drug development, I frequently encounter the analytical and mechanistic challenges posed by stereoisomeric impurities. Aliskiren hemifumarate, the first-in-class direct renin inhibitor, is a highly complex molecule possessing four distinct chiral centers with a (2S, 4S, 5S, 7S) configuration [1.2]. During its rigorous multi-step asymmetric synthesis, epimerization or inversion of the C7 stereocenter can lead to the formation of the (2S, 4S, 5S, 7R) diastereomer, universally designated as the SSSR isomer[1].

Understanding the physicochemical properties of the SSSR isomer is not merely a regulatory box-checking exercise for ICH Q3A/Q3B compliance; it is a fundamental requirement for designing robust purification workflows and understanding the structure-activity relationship (SAR) of renin inhibition. This whitepaper provides an in-depth technical analysis of the Aliskiren SSSR isomer, detailing its physicochemical profile, the mechanistic rationale for its reduced efficacy, and a self-validating protocol for its analytical separation.

Physicochemical Profiling and Structural Causality

The SSSR isomer shares the exact molecular connectivity as the active SSSS API but differs in the spatial orientation at the C7 position[1]. This subtle stereochemical shift alters the molecule's 3D conformation, subtly impacting its interaction with chiral environments, though its bulk macroscopic properties (like aqueous solubility and pKa) remain nearly identical to the SSSS isomer.

Causality in Salt Selection: Aliskiren is formulated as a hemifumarate salt. The free base is a weak organic base, but the hemifumarate salt ensures complete dissociation at environmentally and physiologically relevant pH levels (pH 1.0 to 7.4)[2]. The pKa of the primary amine is approximately 9.18, which renders the salt highly soluble in aqueous media (>350 mg/mL), a critical factor for oral bioavailability[2].

Table 1: Comparative Physicochemical Data
PropertyAliskiren Hemifumarate (SSSR Isomer)
IUPAC Name (2S,4S,5S,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methylnonanamide fumarate[1]
Molecular Formula C30H53N3O6 • 1/2 C4H4O4[1]
Molecular Weight 609.8 g/mol (Monomer salt form)[2]
pKa 9.18 (at 22°C)[2]
Log Kow (Octanol/Water) ~3.1 (at pH 7.4)[2]
Aqueous Solubility >350 mg/mL (pH 1.0, 4.7, 7.4)[2]
UV Absorbance Max 280 nm[3]

Mechanistic Impact on Renin Inhibition

Why does the C7 stereocenter matter so much to the pharmacodynamics of the drug? Aliskiren exerts its antihypertensive effect by competitively binding to the S3 sub-pocket of the renin enzyme, preventing the conversion of angiotensinogen to angiotensin I[4][5]. The native 7S configuration allows the isopropyl group and the adjacent methoxypropoxy-benzyl moiety to perfectly anchor into the hydrophobic cleft of the S3 pocket.

When the C7 center is inverted to the R configuration (SSSR isomer), the spatial trajectory of the benzyl side chain is altered. This creates a steric clash within the S3 sub-pocket and disrupts the critical hydrogen-bonding network with the aspartic acid residues at the catalytic site. Consequently, the SSSR isomer exhibits a significantly reduced binding affinity compared to the SSSS isomer's potent 0.6 nM IC50[4].

RAS_Pathway Ang Angiotensinogen (Liver) AngI Angiotensin I (Inactive Decapeptide) Ang->AngI Cleaved by Renin Renin Enzyme (Kidney) Renin->Ang AngII Angiotensin II (Active Octapeptide) AngI->AngII Cleaved by ACE ACE (Lungs) ACE->AngI Inhibitor Aliskiren SSSS (High Affinity) SSSR Isomer (Low Affinity) Inhibitor->Renin Competitive Inhibition

Caption: The Renin-Angiotensin System and the competitive inhibition mechanism of Aliskiren stereoisomers.

Experimental Methodology: Chiral Separation and Quantification

Self-Validating Chiral HPLC Protocol

Objective: Baseline separation of Aliskiren SSSS API and its SSSR impurity for accurate quantification.

Step 1: Mobile Phase Preparation

  • Action: Prepare an isocratic mobile phase of n-Hexane / Ethanol / Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio.

  • Causality: Hexane acts as the non-polar bulk solvent. Ethanol serves as the polar modifier to elute the highly polar hydroxyl and amide groups of Aliskiren. DEA (0.1%) is critical; it suppresses the ionization of Aliskiren's primary amine (pKa 9.18)[2], preventing secondary interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing.

Step 2: Sample Preparation

  • Action: Dissolve the Aliskiren hemifumarate sample in Ethanol to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: The hemifumarate salt has limited solubility in pure hexane. Ethanol ensures complete dissolution while remaining compatible with the mobile phase.

Step 3: Chromatographic Conditions

  • Column: Chiralpak IA (or equivalent immobilized amylose CSP), 250 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm[3].

Step 4: System Suitability and Self-Validation

  • Action: Inject a resolution mixture containing 0.5% SSSR isomer spiked into the SSSS API.

  • Validation Criteria: The system is only deemed valid if the resolution (Rs) between the SSSR and SSSS peaks is ≥ 1.5, and the USP tailing factor for the SSSS peak is ≤ 1.5. This built-in check ensures the DEA modifier is functioning and the column's chiral recognition sites are not overloaded.

Workflow A Sample Prep (1 mg/mL in EtOH) B Chiral HPLC Injection (Amylose CSP) A->B C Isocratic Elution (Hexane/EtOH/DEA) B->C D UV Detection (280 nm) C->D E System Suitability (Rs ≥ 1.5, Tailing ≤ 1.5) D->E Validates

Caption: Self-validating Chiral HPLC workflow for the separation of Aliskiren SSSS and SSSR isomers.

Conclusion

The physicochemical profiling of the Aliskiren hemifumarate SSSR isomer highlights the profound impact of a single stereocenter inversion on drug efficacy. While its macroscopic properties like solubility and pKa mirror the active SSSS API, the 7R configuration drastically reduces its binding affinity to renin due to steric clashes in the S3 sub-pocket. By employing a mechanistically designed chiral HPLC protocol with built-in system suitability checks, analytical scientists can confidently monitor and control this critical impurity during drug development and manufacturing.

References

  • Title: Environmental assessment - accessdata.fda.
  • Source: sigmaaldrich.
  • Title: Aliskiren (hemifumarate)
  • Title: Aliskiren Hemifumarate (SSSR Isomer)
  • Source: nih.

Sources

Exploratory

In Vitro Receptor Binding Affinity of Aliskiren (2S,4S,5S,7S)-Isomer: Mechanistic Insights and Assay Methodologies

Executive Summary The renin-angiotensin-aldosterone system (RAAS) is the central regulatory axis of blood pressure and volume homeostasis[1]. Renin, an aspartic protease secreted by the juxtaglomerular apparatus, catalyz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The renin-angiotensin-aldosterone system (RAAS) is the central regulatory axis of blood pressure and volume homeostasis[1]. Renin, an aspartic protease secreted by the juxtaglomerular apparatus, catalyzes the rate-limiting step of this cascade: the cleavage of angiotensinogen to angiotensin I[2]. Blocking this step has long been the "holy grail" of antihypertensive pharmacotherapy. However, early peptide-like inhibitors failed due to poor bioavailability and rapid degradation[3].

The breakthrough arrived with Aliskiren, a non-peptide transition-state mimetic. Specifically, the active pharmaceutical ingredient is the (2S,4S,5S,7S)-isomer (SSSR isomer) . As a Senior Application Scientist specializing in enzymatic assays and structural biology, I have designed this technical guide to dissect the in vitro binding kinetics of the Aliskiren SSSR isomer, detailing the structural causality behind its sub-nanomolar affinity, and providing a robust, self-validating protocol for evaluating direct renin inhibitors (DRIs).

RAAS Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I (Decapeptide) Angiotensinogen->AngI Cleaved by Renin Renin Renin (Kidney) Renin->AngI AngII Angiotensin II (Octapeptide) AngI->AngII Cleaved by ACE ACE ACE (Lungs) ACE->AngII AT1R AT1 Receptor (Vasoconstriction) AngII->AT1R Activates Aliskiren Aliskiren SSSR Isomer (Direct Renin Inhibitor) Aliskiren->Renin Direct Inhibition (IC50 = 0.6 nM)

Diagram 1: The RAAS pathway and the targeted intervention by the Aliskiren SSSR isomer.

Structural Biology: The S3sp Sub-pocket and Catalytic Aspartates

Renin possesses a highly specific active site characterized by a large hydrophobic S3-S1 super-pocket and a distinct S3sp sub-pocket[2]. The Aliskiren SSSR isomer was rationally designed using X-ray crystallography to perfectly complement this architecture[3].

  • Causality of the SSSR Configuration: The four chiral centers (2S, 4S, 5S, 7S) precisely orient the molecule's functional groups. The central hydroxyl group acts as a transition-state mimic, forming critical hydrogen bonds with the oxygen atoms of the catalytic residues Asp32 and Asp215 [2].

  • The S3sp Interaction: The 3-methoxypropoxy group at the P3-P1 pharmacophore extends deep into the S3sp sub-pocket. Because this sub-pocket is unique to renin among aspartic proteases, Aliskiren exhibits extraordinary selectivity, showing negligible affinity for related enzymes like cathepsin D or pepsin[3].

Quantitative Binding Affinity Data

In vitro assays demonstrate that the Aliskiren SSSR isomer is a highly potent inhibitor of human renin, with an IC50 of 0.6 nM [1]. This compares favorably against earlier generations of peptide-like renin inhibitors.

Table 1: Comparative In Vitro Binding Affinity (IC50) against Human Renin [1][3]

InhibitorChemical ClassIC50 (nM)
Aliskiren (SSSR) Non-peptide 0.6
Remikiren (Ro 42-5892)Peptide-like0.8
Zankiren (A-72517)Peptide-like1.1
Enalkiren (A-64662)Peptide-like14.0

Furthermore, the structural specificity of the S3sp pocket dictates strict species selectivity. The binding affinity drops significantly when tested against non-primate renin, which is a critical factor when designing preclinical in vivo models[4].

Table 2: Species Specificity of Aliskiren (SSSR Isomer) Binding Affinity [4]

SpeciesRenin IC50 (nM)Fold-Decrease in Potency vs. Human
Human0.61x (Baseline)
Mouse6.010x
Rat80.0~133x
Cat8000.0~13,333x

Experimental Workflow: FRET-Based Renin Inhibition Assay

To accurately quantify the in vitro binding affinity (IC50) of the Aliskiren SSSR isomer, we employ a Fluorescence Resonance Energy Transfer (FRET) assay.

Causality of Assay Choice: Historically, renin activity was measured via radiometric assays (e.g., 125 I-angiotensin I generation). These are low-throughput, prone to batch variability, and generate hazardous waste. FRET assays utilize a synthetic peptide substrate linked to a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). Cleavage by renin separates the pair, yielding a fluorescent signal directly proportional to enzyme activity. This provides a continuous, high-throughput, and self-validating kinetic readout.

FRET_Workflow Step1 1. Reagent Prep (Human Renin + FRET Substrate) Step3 3. Pre-Incubation (37°C, 15 mins) Step1->Step3 Step2 2. Compound Titration (Aliskiren SSSR Serial Dilution) Step2->Step3 Step4 4. Substrate Addition (Initiate Cleavage) Step3->Step4 Step5 5. Kinetic Readout (Ex: 340nm / Em: 490nm) Step4->Step5 Step6 6. Data Analysis (Non-linear Regression) Step5->Step6

Diagram 2: Step-by-step workflow for the FRET-based Renin Inhibition Assay.

Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that the calculated IC50 of 0.6 nM is a true reflection of binding affinity rather than assay artifact.

Step 1: Reagent Preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.1% BSA (to prevent non-specific adherence to microplate walls).

  • Enzyme: Reconstitute recombinant human renin to a working concentration of 10 nM. Crucial Note: Human renin must be used due to the species specificity outlined in Table 2.

Step 2: Compound Titration

  • Prepare a 10-point, 3-fold serial dilution of the Aliskiren SSSR isomer starting from a top concentration of 100 nM in 100% DMSO.

  • Transfer to a 384-well black opaque microplate (final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation).

Step 3: Enzyme-Inhibitor Pre-Incubation

  • Add 10 µL of the human renin solution to the inhibitor wells.

  • Incubate at 37°C for 15 minutes. Causality: Aliskiren is a tight-binding inhibitor; pre-incubation ensures the system reaches binding equilibrium before the substrate is introduced.

Step 4: Substrate Addition

  • Initiate the reaction by adding 10 µL of the FRET substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg) at a final concentration of 5 µM.

Step 5: Kinetic Readout

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Monitor fluorescence continuously for 60 minutes at 37°C using Excitation = 340 nm and Emission = 490 nm.

Step 6: Data Analysis & Self-Validation

  • Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves.

  • Plot the percentage of inhibition against the log10​ of the Aliskiren concentration.

  • Fit the data using a 4-parameter logistic non-linear regression model to derive the IC50.

  • Validation Check: Calculate the Z'-factor using vehicle (DMSO) as the high control and 1 µM Aliskiren as the low control. A Z'-factor > 0.5 validates the assay's robustness and confirms the integrity of the IC50 calculation.

Conclusion

The Aliskiren (2S,4S,5S,7S)-isomer represents a triumph of structure-based drug design. By exploiting the unique S3sp sub-pocket of human renin, it achieves an exceptional in vitro binding affinity of 0.6 nM[3]. Utilizing robust, self-validating FRET methodologies allows researchers to accurately profile the binding kinetics of this transition-state mimetic, ensuring high-fidelity data translation from in vitro assays to in vivo models[5].

References

  • Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Renin inhibition and atherosclerosis Source: Oxford Academic (Nephrology Dialysis Transplantation) URL:[Link]

  • Structure-based design of aliskiren, a novel orally effective renin inhibitor Source: Biochemical and Biophysical Research Communications (Eoin O'Brien Archive) URL:[Link]

  • Renin–angiotensin–aldosterone pathway modulators in chronic kidney disease: A comparative review Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantiomeric Purity Determination of Aliskiren Hemifumarate via Immobilized Polysaccharide Chiral Stationary Phases

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocol The Chiral Challenge in Aliskiren Synthesis Aliskiren hemifumarat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocol

The Chiral Challenge in Aliskiren Synthesis

Aliskiren hemifumarate is a highly potent, direct renin inhibitor indicated for the treatment of essential hypertension. Structurally, it is a complex molecule possessing four distinct chiral centers: 2(S), 4(S), 5(S), and 7(S)[1]. While the active pharmaceutical ingredient (API) is synthesized as a single diastereomer, the potential for epimerization or stereoisomeric contamination during synthesis necessitates rigorous quality control.

The primary analytical challenge lies in separating the active all-(S)-isomer from its (R)-epimers and other stereoisomers. Because Aliskiren contains a primary amine, an amide carbonyl, and significant steric bulk (isopropyl and methoxypropoxy groups), traditional normal-phase chiral chromatography often fails. Standard coated chiral stationary phases (CSPs) either provide zero chiral recognition or suffer from severe peak tailing due to secondary interactions[2].

Mechanistic Rationale: Overcoming Co-Elution and Peak Tailing

As an analytical scientist, selecting the right CSP and mobile phase is not a matter of trial-and-error; it is driven by targeted molecular interactions.

Why Chiralpak IC?

Coated polysaccharide phases like Chiralpak AD-H (amylose-based) and OD-H (cellulose-based) fail to resolve Aliskiren enantiomers in standard normal-phase solvents (e.g., Hexane/Isopropanol)[2]. The breakthrough is achieved using an immobilized CSP—Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)). The electron-withdrawing chloro groups on the phenyl ring increase the acidity of the carbamate NH on the stationary phase. This strengthens the hydrogen-bond donor capacity of the CSP, allowing it to form rigid, stereoselective interactions with Aliskiren's amide and amino groups[1].

The Causality of Polar Organic Mode and Basic Additives

Running the IC column in Polar Organic Mode (100% Acetonitrile) enhances analyte solubility and disrupts the non-specific hydrophobic interactions that cause band broadening in normal-phase modes. However, Acetonitrile alone is insufficient. Aliskiren’s primary amine interacts strongly with residual acidic silanols on the silica support, causing irreversible retention or severe tailing.

By adding 0.1% n-butylamine (n-BUA) —a primary amine itself—we competitively mask these active silanol sites. Because n-BUA structurally mimics the primary amine on Aliskiren, it provides superior competitive masking compared to bulky tertiary amines like triethylamine (TEA). This causal relationship is the key to achieving sharp peak shapes and a critical resolution ( Rs​ ) > 3.0[1].

MethodDev A Aliskiren Hemifumarate (4 Chiral Centers) B Coated CSPs (AD-H, OD-H, OJ) A->B Initial Screening C Immobilized CSP (Chiralpak IC) A->C Alternative Screening D Normal Phase (Hexane/IPA) B->D Rs = 0 (No Separation) E Polar Organic Mode (100% ACN) C->E High Selectivity F No Additive (Peak Tailing) E->F Amine Interaction G 0.1% n-Butylamine (Sharp Peaks, Rs > 3.0) E->G Silanol Masking

Caption: Logic tree for Aliskiren chiral method development highlighting the necessity of immobilized CSPs.

Self-Validating Chromatographic Protocol

This protocol is designed as a self-validating system. By embedding System Suitability Testing (SST) and bracketing standards into the sequence, the method continuously proves its own accuracy, precision, and resolving power during routine execution.

Reagents & Equipment
  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : n-Butylamine (100 : 0.1, v/v). Note: Use HPLC-grade Acetonitrile and high-purity n-Butylamine.

  • Diluent: Mobile Phase.

  • Instrumentation: HPLC system equipped with a UV/Vis or PDA detector capable of monitoring at 228 nm.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 1000 mL of HPLC-grade Acetonitrile into a solvent reservoir.

  • Add exactly 1.0 mL of n-Butylamine.

  • Mix thoroughly and sonicate for 10 minutes to degas. Do not filter through nylon membranes as they may bind the amine additive.

Step 2: Column Equilibration

  • Install the Chiralpak IC column.

  • Purge the system and pump the mobile phase at 1.0 mL/min.

  • Equilibrate the column for at least 60 minutes. Monitor the baseline at 228 nm until drift is < 1 mAU/hr.

Step 3: Preparation of System Suitability Standard (SST)

  • Weigh 10 mg of racemic Aliskiren (or Aliskiren API spiked with 1% (R)-isomer) into a 10 mL volumetric flask.

  • Dissolve and make up to volume with the diluent (1.0 mg/mL total concentration).

Step 4: Execution of the Self-Validating Sequence To ensure the system is in a state of control, execute the following injection sequence:

  • Blank (Diluent) x 2: Verify baseline stability and absence of carryover at the retention times of the S- and R-isomers.

  • SST Injection x 6: Inject the SST standard.

    • Acceptance Criteria: Resolution ( Rs​ ) between (S)- and (R)-isomers must be 3.0. Tailing factor for the (S)-isomer must be 1.5. %RSD of the peak areas for 6 replicate injections must be 2.0%.

  • Sample Analysis: Inject unknown API samples.

  • Bracketing Standard: Inject the SST standard every 10 sample injections and at the end of the run to validate that chromatographic drift has not compromised chiral resolution.

Interaction Analyte Aliskiren (S-isomer) - Primary Amine - Amide Carbonyl - Hydroxyl Group HB_Donor H-Bond Donors (Carbamate NH) Analyte->HB_Donor Amide C=O HB_Acceptor H-Bond Acceptors (C=O) Analyte->HB_Acceptor Amine/OH Steric Steric Fit (Cellulose Cavity) Analyte->Steric Isopropyl/Methoxy CSP Chiralpak IC Cellulose tris(3,5-dichloro- phenylcarbamate) HB_Donor->CSP HB_Acceptor->CSP Steric->CSP

Caption: Three-point chiral recognition mechanism between Aliskiren and Chiralpak IC stationary phase.

Quantitative Data & Method Validation

The following tables summarize the critical data driving the method selection and the final validation metrics proving the method's trustworthiness.

Table 1: Chromatographic Conditions Summary
ParameterCondition
Stationary Phase Immobilized Chiralpak IC (250 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : n-Butylamine (100:0.1, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 228 nm
Column Temperature 25 °C
Injection Volume 10 µL
Table 2: Column Screening Selectivity[2]

Comparison of standard CSPs using Normal Phase (Hexane:IPA 80:20) vs. Immobilized CSP in Polar Organic Mode.

ColumnMobile PhaseRetention Time (min)Resolution ( Rs​ )Conclusion
Chiralpak AD-H Hexane:IPA (80:20)~3.9 and 3.90.0 (Co-elution)Failed Recognition
Chiralcel OD-H Hexane:IPA (80:20)~3.4 and 3.20.0 (Co-elution)Failed Recognition
Chiralpak IC ACN:n-BUA (100:0.1)~8.5 and 12.1> 3.0 Optimal Separation
Table 3: Method Validation Metrics (ICH Guidelines)[1]
Validation ParameterResult for (R)-Aliskiren (Impurity)
Limit of Detection (LOD) 0.2 µg/mL (S/N > 3)
Limit of Quantification (LOQ) 0.6 µg/mL (S/N > 10)
Linearity Range 0.6 µg/mL to 15.0 µg/mL
Correlation Coefficient ( r2 ) > 0.999
Method Robustness Stable across flow rate ( ± 10%) and additive ( ± 0.02%) variations

References

  • Ashok, S., Varma, M. S., & Swaminathan, S. (2012). A Validated LC Method for the Determination of the Enantiomeric Purity of Aliskiren Hemifumarate in Bulk Drug Samples. Journal of Chromatographic Science, 50(9), 799–802.

  • Belal, F., Walash, M., El-Enany, N., & Zayed, S. (2020). Aliskiren: analytical review for estimation in pharmaceutical formulations. World Journal of Advanced Research and Reviews.

Sources

Application

Application Note: Isolation and Purification of Aliskiren (2S,4S,5S,7R)-Isomer Impurity

Abstract This application note provides a detailed framework for the isolation and purification of the Aliskiren (2S,4S,5S,7R)-isomer (henceforth referred to as SSSR isomer), a diastereomeric impurity of the active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed framework for the isolation and purification of the Aliskiren (2S,4S,5S,7R)-isomer (henceforth referred to as SSSR isomer), a diastereomeric impurity of the active pharmaceutical ingredient (API) Aliskiren. Aliskiren, a direct renin inhibitor, possesses four chiral centers, leading to the potential for 16 stereoisomers.[1][2] The (2S,4S,5S,7S)-isomer is the therapeutically active entity.[3][4] Control of stereoisomeric impurities is a critical regulatory requirement, as different isomers can have varied pharmacological and toxicological profiles.[5][6] This guide presents a systematic approach, beginning with a robust analytical chiral High-Performance Liquid Chromatography (HPLC) method for detection and quantification, followed by a scalable preparative HPLC protocol for isolating the SSSR isomer for use as a reference standard or for further toxicological evaluation. The methodologies are designed to be self-validating and are grounded in established chromatographic principles and regulatory expectations outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9][10]

Introduction: The Significance of Stereoisomeric Impurity Control

Aliskiren is a first-in-class direct renin inhibitor used in the management of hypertension.[11][12] Its complex synthesis involves multiple stereoselective steps, which can lead to the formation of process-related impurities, including diastereomers such as the SSSR isomer.[1][11] According to ICH Q3A (R2) guidelines, impurities in a new drug substance that are above the identification threshold must be structurally characterized, and those above the qualification threshold require safety data to justify their presence.[7][8][10]

The isolation of specific impurities is a prerequisite for these characterization and qualification studies.[13] By obtaining a highly purified reference standard of the SSSR isomer, laboratories can:

  • Accurately quantify the impurity in routine batch release testing.

  • Perform comprehensive structural elucidation (e.g., via NMR, MS).

  • Conduct necessary toxicological and safety assessments.

This document provides the technical protocols to achieve this isolation, moving logically from analytical detection to preparative purification.

Overall Isolation and Purification Workflow

The process begins with a crude mixture containing Aliskiren and its related impurities. An analytical method is first established to ensure the SSSR isomer can be resolved and identified. This method is then scaled up for preparative chromatography to isolate the target impurity. Finally, the collected fractions are analyzed to confirm purity and identity.

Workflow cluster_0 Phase 1: Analytical Method cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Post-Purification A Crude Aliskiren Sample (Containing SSSR Isomer) B Analytical Chiral HPLC Method Development A->B C Resolution Confirmation (API vs. SSSR Isomer) B->C D Method Scale-Up Calculation (Flow, Loading) C->D Method Transfer E Preparative Chiral HPLC Run D->E F Targeted Fraction Collection E->F G Solvent Evaporation F->G Processing H Purity & Identity Analysis (HPLC, LC-MS, NMR) G->H I Purified SSSR Isomer Reference Standard H->I

Caption: High-level workflow for the isolation of the Aliskiren SSSR isomer.

Analytical Method for SSSR Isomer Detection

A robust analytical method is the foundation for successful purification. It must provide sufficient resolution between the main Aliskiren peak and the target SSSR isomer. Based on published literature for chiral separation of Aliskiren, a method utilizing a polysaccharide-based chiral stationary phase (CSP) is highly effective.[14]

Principle of Chiral Separation

Chiral stationary phases create a stereoselective environment. The stationary phase contains a chiral selector that transiently interacts with the enantiomers or diastereomers in the mobile phase. Differences in the stability of these transient diastereomeric complexes lead to different retention times and, thus, separation.

Chiral_Separation cluster_CSP Chiral Stationary Phase (e.g., Chiralpak-IC) cluster_Chromatogram Resulting Chromatogram CSP Chiral Selector Chrom Intensity  ^  |  |   (SSSS)  (SSSR)  |    /      /    |   /      /     |/____/______>        Time SSSS Aliskiren (SSSS) SSSS->CSP Weaker Interaction (Shorter Retention) SSSR SSSR Isomer SSSR->CSP Stronger Interaction (Longer Retention)

Caption: Differential interaction of stereoisomers with the CSP.

Recommended Analytical Protocol

Objective: To achieve baseline resolution (>2.0) between the Aliskiren (SSSS) and the SSSR isomer peaks.

ParameterRecommended SettingRationale
Instrument HPLC or UHPLC system with UV/PDA detectorStandard equipment for pharmaceutical analysis. A PDA detector is recommended for peak purity assessment.[15][16]
Column Chiralpak-IC (250 x 4.6 mm, 5 µm)This cellulose-based CSP has demonstrated high selectivity for Aliskiren isomers.[14]
Mobile Phase Acetonitrile / n-butylamine (100:0.1, v/v)A polar organic mobile phase is effective. The amine additive improves peak shape for basic compounds like Aliskiren.[14]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between resolution and analysis time.
Column Temp. 25 °CTemperature control ensures reproducible retention times.
Detection UV at 228 nmA sensitive wavelength for detecting Aliskiren and its isomers.[14]
Injection Vol. 10 µLAppropriate for analytical scale to avoid column overloading.
Sample Prep. Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL.Ensures compatibility with the chromatographic system.
System Suitability Testing (SST)

Before proceeding, ensure the analytical system is performing adequately.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rₛ) Rₛ between SSSS and SSSR peaks ≥ 2.0Confirms the method's ability to separate the two critical isomers.
Tailing Factor (T) T for Aliskiren peak ≤ 1.5Ensures good peak symmetry, which is crucial for accurate integration.
Repeatability (%RSD) %RSD of 5 replicate injections ≤ 2.0% (for peak area)Demonstrates the precision of the system.

Preparative Purification Protocol

The goal of preparative chromatography is to maximize throughput while maintaining the resolution achieved at the analytical scale.[17][18] This requires a direct scale-up of the analytical method.

Method Scale-Up Principles

The primary adjustments involve the column dimensions, flow rate, and sample load. The linear velocity of the mobile phase should be kept constant to preserve resolution.

Scale-Up Factor (SF): SF = (ID_prep)² / (ID_anal)² Where ID_prep is the internal diameter of the preparative column and ID_anal is the internal diameter of theanalytical column.

Scaled Flow Rate: Flow_prep = Flow_anal × SF

Sample Load: The maximum sample load must be determined empirically but can be estimated by scaling up the analytical load by the same factor (SF).

Recommended Preparative Protocol

Objective: Isolate several milligrams of the SSSR isomer with a purity of >95%.

ParameterRecommended SettingRationale & Calculation Example
Instrument Preparative HPLC system with fraction collectorRequired for handling higher flow rates and automated collection.[17]
Column Chiralpak-IC (250 x 20 mm, 5 µm)A 20 mm ID column is a common choice for lab-scale preparative work.
Mobile Phase Acetonitrile / n-butylamine (100:0.1, v/v)The same mobile phase is used to maintain selectivity.
Flow Rate 18.8 mL/min SF = (20mm)² / (4.6mm)² ≈ 18.8. Flow_prep = 1.0 mL/min × 18.8 = 18.8 mL/min .
Column Temp. 25 °CMaintain consistency with the analytical method.
Detection UV at 228 nm (using a flow cell with appropriate path length)The detector must be able to handle the high flow rate without excessive backpressure.
Sample Load 10-20 mg per injection (to be optimized)Start with an estimated load (e.g., 0.5 mg × 18.8 ≈ 9.4 mg) and optimize based on the resulting chromatogram to avoid peak overlap.
Sample Prep. Dissolve crude material in mobile phase to the highest possible concentration without causing precipitation (e.g., 10-20 mg/mL).A concentrated sample allows for smaller injection volumes, leading to better peak shape.
Fraction Collection Trigger collection based on UV signal threshold, collecting only the peak corresponding to the SSSR isomer.Automated fraction collectors ensure precise and reproducible collection.
Step-by-Step Purification Procedure
  • System Equilibration: Equilibrate the preparative column with the mobile phase at 18.8 mL/min until a stable baseline is achieved (~10 column volumes).

  • Loading Study (Optional but Recommended): Perform a series of injections with increasing sample loads (e.g., 5 mg, 10 mg, 15 mg, 20 mg) to determine the maximum load that maintains baseline resolution between the SSSS and SSSR peaks.

  • Preparative Run: Inject the optimized sample load onto the column.

  • Fraction Collection: Monitor the UV chromatogram in real-time. Begin collecting the eluent just before the SSSR peak begins to rise and stop collecting just after it returns to baseline.

  • Repeat Injections: Repeat steps 3 and 4 as needed to process the required amount of crude material, pooling the fractions containing the SSSR isomer.

Post-Purification Analysis

Fraction Pooling and Solvent Removal
  • Purity Check: Before pooling, analyze a small aliquot from each collected fraction using the analytical HPLC method to confirm it contains the target isomer at the desired purity.

  • Pooling: Combine all high-purity fractions.

  • Solvent Evaporation: Remove the acetonitrile and n-butylamine using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C. Aliskiren is relatively stable but can degrade under harsh conditions.[11][19]

  • Final Drying: Dry the resulting solid/oil under high vacuum to remove any residual solvent.

Purity and Identity Confirmation

The isolated material must be thoroughly characterized to confirm its purity and structural identity.

AnalysisPurposeExpected Outcome
Analytical Chiral HPLC Determine final purity and confirm retention time.A single peak at the retention time of the SSSR isomer with purity >95%.
LC-MS Confirm molecular weight.Mass spectrum showing the correct molecular ion for Aliskiren (m/z 552.4 [M+H]⁺).
NMR (¹H, ¹³C) Confirm chemical structure and stereochemistry.The NMR spectrum will be distinct from the SSSS isomer, confirming the diastereomeric structure.

Conclusion

This application note details a systematic and scientifically-grounded approach for the isolation and purification of the Aliskiren SSSR isomer. By establishing a robust analytical method and applying logical scale-up principles, researchers can successfully perform preparative chiral chromatography. The resulting high-purity isomer is essential for use as a reference standard in quality control and for conducting the necessary safety and toxicological studies mandated by global regulatory agencies.[7][8] This protocol provides a reliable foundation for drug development professionals working on Aliskiren and other complex chiral molecules.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Veeprho.
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
  • Kushwah, B. S., et al. (2018). Characterization of solution stress degradation products of aliskiren and prediction of their physicochemical and ADMET properties. European Journal of Pharmaceutical Sciences.
  • European Medicines Agency. (n.d.). Quality guidelines: impurities.
  • Gouda, A. A., et al. (2013). Stress degradation studies on aliskiren and the development of a sensitive stability-indicating MEKC method.
  • Gouda, A. A., et al. (2013).
  • Pharmaceutical and Medical Devices Agency. (n.d.). ICH Q3A Impurities in New Drug Substances.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
  • Shimadzu. (n.d.).
  • Sangoi, M. S., et al. (2011). Determination of Aliskiren in Tablet Dosage Forms by a Validated Stability-indicating RP-LC Method.
  • A3P. (n.d.).
  • Patel, P. N., et al. (2017). Stability profile development using simultaneous estimation method for fixed dosed combination. International Journal of Pharmaceutical Sciences and Research, 1(1).
  • Rotachrom. (2025, November 10).
  • Analusis. (n.d.). Some considerations on the use of preparative liquid chromatography in the pharmaceutical industry.
  • Cirilli, R., et al. (n.d.). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC.
  • Patil, S. V., et al. (2020). Aliskiren: analytical review for estimation in pharmaceutical formulations.
  • Pharmaffili
  • Maibaum, J., et al. (2007). Structural modification of the P2' position of 2,7-dialkyl-substituted 5(S)-amino-4(S)-hydroxy-8-phenyl-octanecarboxamides: the discovery of aliskiren, a potent nonpeptide human renin inhibitor active after once daily dosing in marmosets. Journal of Medicinal Chemistry, 50(20), 4832-44.
  • Google Patents. (n.d.). WO2012052829A1 - Synthesis of aliskiren.
  • Wood, J. M., et al. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor.
  • Pharmaffiliates. (n.d.).
  • BOC Sciences. (n.d.). Aliskiren Impurities.
  • ResearchGate. (n.d.). Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension.
  • RCSB PDB. (2007, July 3). 2V0Z: Crystal Structure of Renin with Inhibitor 10 (Aliskiren).
  • Procter, D. J., et al. (2006). Formal Total Synthesis of the Potent Renin Inhibitor Aliskiren: Application of a SmI2-Promoted Acyl-like Radical Coupling. Organic Letters, 8(13), 2739-2742.
  • Veeprho. (n.d.).
  • Kumar, A., et al. (2018). Method Development and Validation for the Estimation of Aliskiren in Pharmaceutical Dosage Form by RP-HPLC.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022).
  • Veeprho. (n.d.).
  • Axios Research. (n.d.).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). IntechOpen.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Trend in Scientific Research and Development.
  • Fanali, S. (n.d.). Identification of chiral drug isomers by capillary electrophoresis. PubMed.
  • Singh, N., et al. (2018). Enantioseparation of D-and L-isomers of chiral drugs for improving their bioavailability: some techniques including micellization with gemini surfactants. Semantic Scholar.

Sources

Method

2D NMR spectroscopy analysis of Aliskiren Hemifumarate chiral impurities

Comprehensive Application Note: 2D NMR Strategies for the Structural and Stereochemical Elucidation of Aliskiren Hemifumarate Chiral Impurities Executive Summary Aliskiren hemifumarate, a potent and selective direct reni...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: 2D NMR Strategies for the Structural and Stereochemical Elucidation of Aliskiren Hemifumarate Chiral Impurities

Executive Summary

Aliskiren hemifumarate, a potent and selective direct renin inhibitor, presents a unique analytical challenge due to its highly flexible, aliphatic octanamide backbone and four contiguous chiral centers (2S, 4S, 5S, 7S)[1][2]. Regulatory guidelines (ICH) mandate the rigorous structural characterization of any process-related impurities or degradation products present at ≥0.1% [3]. This application note details a self-validating 2D Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously differentiate the active pharmaceutical ingredient (API) from its diastereomeric impurities and common degradation products, such as lactonized derivatives[4][5].

Mechanistic Background & Analytical Causality

As a Senior Application Scientist, I frequently encounter the limitations of 1D 1 H NMR when analyzing complex aliphatic drugs. Aliskiren’s molecular weight (551.8 Da for the free base) and structural density result in severe spectral overlap in the 1.0–2.5 ppm region[1][5]. This region houses the critical methine and methylene protons of the isopropyl groups and the octanamide backbone.

To achieve definitive structural elucidation, we must move beyond 1D techniques and employ a strategic suite of 2D NMR experiments. The causality behind these selections is as follows:

  • Dispersion via HSQC: Heteronuclear Single Quantum Coherence (HSQC) is non-negotiable. By correlating protons to their directly attached 13 C nuclei, we disperse the overlapping 1.0–2.5 ppm proton signals across the 20–60 ppm carbon dimension, allowing isolated observation of each chiral center.

  • Connectivity via HMBC: Heteronuclear Multiple Bond Correlation (HMBC) traces spin systems across quaternary carbons. This is critical for identifying degradation products. For instance, hydrolysis of the terminal amide followed by cyclization with the C4-hydroxyl yields a lactone impurity[4]. HMBC confirms this by showing a 3JCH​ correlation between the C4-methine proton and the C1-carbonyl carbon.

  • Stereochemistry via ROESY: Why choose ROESY over NOESY? At ~550 Da, Aliskiren falls into the intermediate correlation time regime ( ωτc​≈1 ) at standard spectrometer frequencies (e.g., 500–600 MHz). In this regime, the NOE signal can pass through a null point (zero intensity). Rotating-frame Overhauser Effect Spectroscopy (ROESY) utilizes a spin-lock field to ensure consistently positive cross-peaks[1]. This allows us to map the through-space distances between the C2, C4, C5, and C7 protons, which is the only way to differentiate the (2S, 4S, 5S, 7S) configuration from diastereomeric impurities (e.g., a 2R epimer) without X-ray crystallography.

Impurity Profiling Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: NMR Acquisition N1 RP-LC Isolation (pH 3.0 Buffer/ACN) N2 Lyophilization & Dissolution (DMF-d7) N1->N2 N3 1D NMR (1H, 13C, DEPT-135) N2->N3 N4 2D Homonuclear (COSY, ROESY) N3->N4 Spin Systems N5 2D Heteronuclear (HSQC, HMBC) N3->N5 Connectivity N6 Stereochemical & Structural Elucidation N4->N6 N5->N6

Workflow for the isolation and 2D NMR characterization of Aliskiren chiral impurities.

Self-Validating Experimental Protocol

Phase 1: Chromatographic Isolation & Sample Preparation
  • Isolation: Subject the stressed API or mother liquor to Reverse Phase Liquid Chromatography (RP-LC) using a C18 column. Utilize a gradient mobile phase of acetonitrile and phosphate buffer (pH 3.0) to resolve the diastereomeric and degradation impurities from the main API peak[3][4].

  • Desalting & Lyophilization: Collect the impurity fractions, neutralize if necessary, desalt using solid-phase extraction (SPE), and lyophilize to a dry powder.

  • Solvent Selection: Dissolve 10–15 mg of the isolated impurity in 600 µL of DMF- d7​ . Expert Insight: While D 2​ O is commonly used for the hemifumarate salt[1], DMF- d7​ is preferred for impurity profiling as it prevents the rapid exchange of the C5-amine and terminal amide protons, allowing them to be utilized as structural probes in ROESY and HMBC experiments.

Phase 2: NMR Acquisition Parameters

Perform all experiments on a 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio for low-concentration impurities.

  • 1D 1 H and 13 C / DEPT-135: Acquire standard 1D spectra to establish baseline purity. Use DEPT-135 to differentiate CH/CH 3​ (positive) from CH 2​ (negative) carbons[5].

  • 2D DQF-COSY: Acquire with 2048 ( t2​ ) × 256 ( t1​ ) complex points. This will trace the scalar coupling network along the C2–C8 aliphatic chain.

  • 2D multiplicity-edited HSQC: Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz. Multiplicity editing will phase CH/CH 3​ cross-peaks oppositely to CH 2​ cross-peaks, providing a secondary validation of the DEPT-135 data.

  • 2D HMBC: Critical Validation Step. Set the long-range coupling delay to 62.5 ms (optimized for nJCH​=8 Hz). Ensure a low-pass J-filter is applied to suppress one-bond artifacts, preventing them from being misassigned as long-range correlations indicating ring closures.

  • 2D ROESY: Utilize a continuous-wave spin-lock of 200–300 ms. A spin-lock power of ~2.5 kHz is optimal to minimize TOCSY artifacts while maximizing the Overhauser effect for stereochemical mapping[1].

Phase 3: Data Processing

Apply a squared sine-bell apodization function shifted by π/2 in both dimensions for 2D datasets prior to Fourier transformation. This enhances resolution and minimizes truncation artifacts, which is vital when measuring the precise volume of ROESY cross-peaks for interatomic distance calculations.

Quantitative Data Interpretation

The structural elucidation of Aliskiren impurities relies heavily on observing specific chemical shift perturbations and correlation changes. Table 1 summarizes the diagnostic NMR parameters used to differentiate the intact API from a common lactone degradation product (formed via C1-amide hydrolysis and C4-OH cyclization)[4][6].

Table 1: Characteristic NMR Data for Aliskiren API vs. Lactone Impurity

Structural PositionAliskiren API δH​ (ppm)Aliskiren API δC​ (ppm)Lactone Impurity δH​ (ppm)Lactone Impurity δC​ (ppm)Diagnostic 2D NMR Correlation (Causality)
Benzyl H3/H4/H6 6.74 – 6.86112.0 – 122.06.75 – 6.88112.0 – 122.0HMBC: Anchors the spin system; correlates to C8 methylene.
C1-Carbonyl -~176.0 (Amide)-~178.5 (Ester)HMBC: Downfield shift confirms conversion from amide to lactone ester.
C4-Methine ~3.40 – 3.60~70.5~4.50 – 4.80~82.0HSQC: Massive downfield shift ( ΔδH​>1.0 ppm) due to esterification of the C4-hydroxyl group[4].
C2/C7 Isopropyl 0.80 – 1.0518.0 – 24.00.80 – 1.0518.0 – 24.0COSY: Traces back to C2/C7 methines to confirm backbone integrity.
Stereocenters ----ROESY: Changes in cross-peak intensity between C2-H, C4-H, and C5-H differentiate (2S,4S,5S) from epimers[1].

Note: Exact chemical shifts are solvent-dependent (values above are representative ranges in D 2​ O/DMF- d7​ mixtures).

Conclusion

The stereochemical complexity of Aliskiren Hemifumarate necessitates a robust, multi-dimensional NMR approach for impurity profiling. By leveraging the spectral dispersion of HSQC, the connectivity mapping of HMBC, and the artifact-free spatial resolution of ROESY, analytical scientists can confidently elucidate the structures of closely related diastereomers and degradation products. This self-validating workflow ensures compliance with stringent regulatory standards for API purity and safety.

References

  • Kushwah, B. S., Gupta, J., Singh, D. K., & Singh, S. (2018). Characterization of solution stress degradation products of aliskiren and prediction of their physicochemical and ADMET properties. European Journal of Pharmaceutical Sciences.
  • Conformational Analysis of Aliskiren, a Potent Renin Inhibitor, Using High-Resolution Nuclear Magnetic Resonance and Molecular Dynamics Simulations. (2011).
  • Report on the Deliberation Results June 3, 2009. Evaluation and Licensing Division, Pharmaceutical and Food Safety Bureau Ministry - PMDA.
  • Identification, characterization and synthesis of potential impurities of Aliskiren Hemifumarate. (2013). Chemistry & Biology Interface.
  • Process for preparing aliskiren and its intermediates (WO2012021446A2).

Sources

Application

Application Note: Advanced Sample Preparation and Methodological Workflows for Aliskiren Stereoisomeric Impurity Profiling

Executive Summary Aliskiren hemifumarate is a highly selective, first-in-class direct renin inhibitor. Due to its complex molecular architecture—featuring four distinct chiral centers (2S, 4S, 5S, 7S)—the synthesis and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aliskiren hemifumarate is a highly selective, first-in-class direct renin inhibitor. Due to its complex molecular architecture—featuring four distinct chiral centers (2S, 4S, 5S, 7S)—the synthesis and degradation of aliskiren can yield multiple stereoisomeric impurities, including its inactive (R,R,R,R)-enantiomer and various diastereomers. Regulatory frameworks, such as ICH Q3A/B, mandate the strict control of these chiral impurities, typically limiting them to ≤0.15%[1].

This application note details field-proven sample preparation methodologies and high-performance liquid chromatography (HPLC) parameters required to isolate, stabilize, and accurately quantify trace stereoisomeric impurities in aliskiren bulk drug substances and complex matrices.

Mechanistic Context: Aliskiren and the RAAS Cascade

Aliskiren functions by binding to the S3bp binding pocket of the renin enzyme, preventing the conversion of angiotensinogen to angiotensin I in the Renin-Angiotensin-Aldosterone System (RAAS)[2][]. Because this interaction is highly stereospecific, the presence of chiral impurities not only dilutes the therapeutic efficacy but also poses unknown toxicological risks.

RAAS_Pathway Ang Angiotensinogen AngI Angiotensin I Ang->AngI Cleaved by Renin Renin Enzyme Renin->AngI AngII Angiotensin II (Vasoconstriction) AngI->AngII Converted by ACE ACE ACE->AngII Aliskiren Aliskiren (Direct Inhibitor) Aliskiren->Renin Blocks Activity

Fig 1. The RAAS cascade illustrating Aliskiren's targeted stereospecific inhibition of the Renin enzyme.

The Causality of Chiral Sample Preparation

Sample preparation is the most critical variable in stereoisomeric profiling. Standard reversed-phase (RP) diluents often fail in chiral chromatography. The causality behind our protocol design rests on three mechanistic pillars:

  • Diluent-Mobile Phase Compatibility: Enantioseparation of aliskiren is optimally achieved on immobilized polysaccharide chiral stationary phases (e.g., Chiralpak IC) using a polar organic mobile phase mode (Acetonitrile with basic modifiers)[4][5]. If the sample is prepared in a highly aqueous diluent, the solvent mismatch upon injection causes severe peak distortion (fronting/tailing), masking trace chiral impurities that elute near the main peak. Therefore, a diluent of Acetonitrile:Water (90:10, v/v) is strictly required.

  • Silanol Masking: Aliskiren contains a basic secondary amine. To prevent secondary interactions with free silanols on the stationary phase—which causes peak tailing—a basic modifier (0.1% n-butylamine) is added to the mobile phase[5].

  • Thermal and pH Stability: Aliskiren is susceptible to forming lactone adducts and undergoing amide hydrolysis under stress[2][6]. Furthermore, chiral centers can undergo epimerization under thermal stress in extreme pH solutions. All evaporation steps must be strictly controlled to ≤40°C.

Experimental Protocols

Protocol A: Bulk Drug Substance Preparation (Direct Dissolution)

Designed for high-purity API batch release testing.

  • Weighing: Accurately weigh 10.0 mg of Aliskiren Hemifumarate bulk sample into a 5 mL amber volumetric flask. (Note: Amber glass prevents light-sensitive degradation[2]).

  • Primary Dissolution: Add 3 mL of the optimized diluent (Acetonitrile:Water, 90:10 v/v).

  • Sonication: Sonicate in a cold water bath (≤20°C) for 5 minutes until fully dissolved.

  • Volume Adjustment: Make up to the 5 mL mark with the diluent to achieve a target concentration of 2.0 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (discarding the first 1 mL) directly into an HPLC vial.

Protocol B: Complex Matrix Preparation via Mixed-Mode SPE

Designed for forced degradation studies, tablet formulations, or biological matrices where excipients interfere with chiral recognition.

SPE_Workflow Start Aliskiren Sample (Complex Matrix) Acidify Acidification (2% Formic Acid, pH < 3) Start->Acidify Load Load onto SPE (Oasis MCX) (Protonated Amine Retained) Acidify->Load Ensures ionization Wash Wash Interferences (MeOH & 2% Formic Acid) Load->Wash Removes neutrals/acids Elute Elution (10% Ammonia in MeOH) Wash->Elute High pH releases amine Evap Evaporation & Reconstitution (Max 40°C, ACN:Water) Elute->Evap Concentration Analysis Chiral HPLC / LC-MS (Chiralpak IC) Evap->Analysis Ready for injection

Fig 2. Mixed-mode cation exchange (MCX) SPE workflow for Aliskiren chiral sample preparation.

Step-by-Step SPE Methodology:

  • Sample Pre-treatment: Dilute the complex sample (e.g., crushed tablet matrix or plasma) with 2% Formic Acid (v/v) to ensure the basic amine of aliskiren is fully protonated[7]. Centrifuge at 4000 rpm for 10 minutes.

  • SPE Conditioning: Condition an Oasis MCX (Mixed-Mode Cation Exchange) cartridge with 2 mL Methanol, followed by 2 mL of 2% Formic Acid.

  • Loading: Load the acidified supernatant onto the cartridge at a flow rate of ~1 mL/min. The protonated aliskiren binds to the sulfonic acid cation-exchange sites.

  • Washing: Wash with 2 mL of 2% Formic Acid, followed by 2 mL of 100% Methanol. Causality: The acidic wash removes neutral and acidic impurities, while the organic wash removes hydrophobic interferences without eluting the ionically bound aliskiren.

  • Elution: Elute the aliskiren using 2 mL of 10% Ammonia solution in Methanol (v/v). The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte[7].

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at strictly ≤40°C . Reconstitute the dry residue in 1.0 mL of Acetonitrile:Water (90:10 v/v) prior to injection.

Analytical Method Parameters & Quantitative Data

To ensure accurate profiling, the prepared samples must be analyzed using a highly optimized chiral stationary phase. The following parameters are derived from validated literature standards for aliskiren enantioseparation[4][5].

ParameterSpecification / Setting
Column Chiralpak IC (Immobilized Polysaccharide), 250 × 4.6 mm, 5 µm
Mobile Phase Acetonitrile : n-Butylamine (100 : 0.1, v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 35°C
Detection Wavelength UV at 228 nm
Injection Volume 20 µL
Diluent Acetonitrile : Water (90 : 10, v/v)

Self-Validation & System Suitability

A trustworthy protocol must be a self-validating system. To guarantee that the sample preparation has not induced epimerization and that the chromatographic system is capable of resolving trace impurities, the following System Suitability Criteria must be met prior to sample analysis:

Validation MetricAcceptance CriteriaMechanistic Rationale
Resolution ( Rs​ ) > 3.0 between (S)-Aliskiren and (R)-IsomerEnsures baseline separation for accurate integration of trace impurities[4].
Spike Recovery 96.0% – 102.0%A blank matrix spiked with 0.15% (R)-isomer must be processed via SPE. Validates that the extraction is not stereoselective.
Limit of Quantitation ≤ 0.6 µg/mLConfirms detector sensitivity is sufficient to meet ICH Q3A reporting thresholds[5].
Tailing Factor ( Tf​ ) ≤ 1.5 for the main peakValidates that the n-butylamine modifier is effectively masking active silanols.

Conclusion

The stereoisomeric impurity profiling of aliskiren demands meticulous attention to sample preparation. By matching the sample diluent to the polar organic mobile phase and utilizing mixed-mode cation exchange for complex matrices, analysts can prevent peak distortion and matrix suppression. Adhering to the strict thermal limits and self-validating recovery checks outlined in this protocol ensures compliance with stringent regulatory standards, safeguarding the therapeutic integrity of the final drug product.

References

  • A Validated LC Method for the Determination of the Enantiomeric Purity of Aliskiren Hemifumarate in Bulk Drug Samples Source: Journal of Chromatographic Science, Volume 50, Issue 9, October 2012, Pages 799–802 (Oxford Academic) URL:[Link]

  • Aliskiren: Analytical Review for Estimation in Pharmaceutical Formulations Source: World Journal of Advanced Research and Reviews, 2020, 06(01), 019–024 URL:[Link]

  • Aliskiren Impurities and Related Compound Source: Veeprho Pharmaceuticals (Industry Impurity Standards) URL:[Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Method

Preparative chromatography for Aliskiren SSSR isomer extraction

Application Note & Protocol Topic: Preparative Chromatographic Strategy for the Isolation of the Aliskiren (SSSR) Diastereomer Audience: Researchers, scientists, and drug development professionals. Executive Summary Alis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparative Chromatographic Strategy for the Isolation of the Aliskiren (SSSR) Diastereomer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aliskiren, the first-in-class direct renin inhibitor, is a cornerstone in the management of hypertension.[1] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the (2S,4S,5S,7S) configuration being the active pharmaceutical ingredient (API). During its complex synthesis, various stereoisomers can be formed, including the (SSSR) diastereomer, which must be identified and removed to ensure the final product's purity, safety, and efficacy.[2][3][4] This document provides a comprehensive guide to developing a robust preparative chromatography method for the isolation of the Aliskiren (SSSR) isomer, enabling its use as a reference standard and facilitating the purification of the desired (SSSS) API.

We focus on Supercritical Fluid Chromatography (SFC) as a primary technique, highlighting its advantages in efficiency, speed, and green chemistry over traditional High-Performance Liquid Chromatography (HPLC).[5] This guide details the entire workflow, from analytical method development and column selection to the principles of scaling up for preparative-scale purification.

Introduction to Aliskiren and the Stereochemical Challenge

Aliskiren exerts its antihypertensive effect by binding to the S3bp binding site of renin, preventing the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1] The molecule possesses four stereogenic centers, leading to the possibility of 16 stereoisomers.[6][7] The desired API is the single (2S,4S,5S,7S) diastereomer.

The presence of diastereomeric impurities like the (SSSR) isomer represents a significant challenge in pharmaceutical manufacturing.[8][9] Diastereomers often exhibit similar physicochemical properties, making their separation difficult. However, their distinct three-dimensional arrangements allow for separation by chromatography, particularly when using a chiral stationary phase (CSP) that can engage in stereospecific interactions. Preparative chromatography is the definitive technique for isolating these isomers at a scale sufficient for reference standard qualification and process optimization.

Physicochemical Properties of Aliskiren

Understanding the properties of Aliskiren is fundamental to designing an effective separation strategy. As a hydrophilic molecule with a basic functional group, these characteristics heavily influence the choice of chromatographic conditions.[10]

PropertyValueSource
Molecular FormulaC₃₀H₅₃N₃O₆[11]
Molar Mass551.8 g/mol [11]
pKa (free base)9.49
Aqueous Solubility>350 mg/mL at pH 7.4[10][12]
LogP (octanol/water)2.45[10]
UV λmax~228 nm[13][14]

The Case for Supercritical Fluid Chromatography (SFC)

While HPLC is a proven technology, preparative SFC has emerged as a superior alternative for chiral and diastereomeric separations in the pharmaceutical industry. The technique utilizes supercritical CO₂, a non-toxic and non-flammable solvent, as the primary mobile phase.

Key Advantages of SFC:

  • Higher Efficiency & Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss in resolution, leading to shorter run times and increased throughput.[5][15]

  • Green Chemistry: SFC drastically reduces the consumption of toxic organic solvents (e.g., hexane, chlorinated solvents), aligning with modern principles of sustainable chemistry.

  • Cost-Effective: Reduced solvent usage and faster cycle times translate into lower operational costs, especially at the preparative scale.

  • Simplified Post-Processing: The CO₂ in the mobile phase is easily removed as a gas post-collection, simplifying the isolation of the purified compound.

Analytical Method Development: The Blueprint for Separation

A robust analytical method is the foundation for a successful preparative separation. The goal is to achieve a baseline resolution (Rs > 1.5) between the desired (SSSS) Aliskiren and the (SSSR) impurity with a reasonable analysis time.

Column Selection: The Core of Selectivity

The choice of stationary phase is the most critical parameter for achieving separation. For stereoisomers like Aliskiren, polysaccharide-based chiral stationary phases (CSPs) are the industry standard due to their broad applicability and excellent chiral recognition capabilities.[16][17]

Recommendation: An immobilized polysaccharide-based CSP (e.g., CHIRAL ART Cellulose-SB, Chiralpak IC) is strongly recommended.[13][18]

  • Causality: Immobilized CSPs are covalently bonded to the silica support, which prevents the chiral selector from dissolving or swelling. This provides superior robustness and allows for the use of a much wider range of organic solvents (including DMSO, THF, and chlorinated solvents if necessary), which is not possible with traditional coated CSPs.[16] This versatility is invaluable during method development.

Mobile Phase Optimization

In SFC, the mobile phase consists of supercritical CO₂ (Eluent A) and an organic co-solvent (Eluent B), often with a small percentage of an additive.

  • Co-solvent: Methanol or ethanol are excellent starting points. They modulate the polarity of the mobile phase and influence interactions with the stationary phase.

  • Additive: Aliskiren is a basic compound (pKa ≈ 9.5). Without an additive, chromatographic peaks are often broad and tailing due to strong ionic interactions with residual silanols on the silica surface. A basic additive, such as diethylamine (DEA) or n-butylamine (n-BUA) , at a low concentration (0.1-0.3%) will compete for these active sites, resulting in sharp, symmetrical peaks and improved resolution.[13]

Workflow for Analytical Method Development

The following diagram illustrates a systematic approach to developing the analytical SFC method.

Method_Development_Workflow start Start: Obtain Crude Aliskiren Mixture (SSSS/SSSR) prep Sample Prep: Dissolve in Methanol/Ethanol (1 mg/mL) start->prep screen Primary Screening (Isocratic SFC) prep->screen params Screening Parameters: - Column: Immobilized Cellulose CSP - Co-solvent: Methanol - Additive: 0.2% DEA - Back Pressure: 150 bar - Temp: 40 °C screen->params decision Resolution (Rs) Achieved? screen->decision optimize Optimization decision->optimize No end Final Analytical Method: Rs > 1.5 decision->end Yes optimize->screen Re-screen opt_steps Adjust Parameters: 1. Co-solvent % (20-40%) 2. Additive Type/Conc. 3. Temperature 4. Co-solvent Type (Ethanol) optimize->opt_steps Preparative_Workflow start Optimized Analytical SFC Method loading Perform Loading Study on Analytical Column start->loading calc Calculate Scale-Up Factor (SF) & Max Load for Prep Column loading->calc prep_run Execute Preparative SFC Run calc->prep_run params Prep Parameters: - High Concentration Sample - Scaled Flow Rate - Scaled Injection Volume prep_run->params collection Fraction Collection (UV-Triggered) prep_run->collection analysis Purity Analysis of Fractions (Analytical SFC/HPLC) collection->analysis pooling Pool High-Purity Fractions analysis->pooling evap Solvent Evaporation (CO2 vents, co-solvent removed) pooling->evap end Isolated SSSR Isomer evap->end

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Technical Notes & Optimization

Troubleshooting

Improving HPLC resolution between Aliskiren Hemifumarate and SSSR isomer

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in pharmaceutical chromatography: the baseline resolut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in pharmaceutical chromatography: the baseline resolution of Aliskiren Hemifumarate from its diastereomeric impurity, the SSSR isomer.

This guide bypasses generic advice, providing you with mechanistic causality, field-proven troubleshooting, and self-validating experimental protocols to ensure your analytical workflows are robust and reproducible.

Part 1: Mechanistic Insights into Diastereomeric Co-Elution

Aliskiren is a direct renin inhibitor possessing a complex stereochemical backbone with four chiral centers, officially designated as the (2S, 4S, 5S, 7S) enantiomer[1]. During synthesis or degradation, stereoinversion can occur, yielding related substances such as the SSSR isomer[2].

Because diastereomers share identical molecular weights and atomic connectivity, their hydrophobicities are nearly indistinguishable. When using standard reversed-phase high-performance liquid chromatography (RP-HPLC), the SSSS and SSSR isomers often co-elute. To achieve baseline resolution ( Rs​≥1.5 ), the chromatographic system must be engineered to exploit minute differences in intramolecular hydrogen bonding and steric hindrance . The spatial orientation of the C4-hydroxy and C5-amino groups differs slightly between the isomers, altering how they interact with both the mobile phase modifiers and the stationary phase surface.

Mechanism MobilePhase Mobile Phase (pH 2.5) Protonated Secondary Amine SSSS Aliskiren (SSSS) Optimal Steric Alignment MobilePhase->SSSS Ion-pairing SSSR SSSR Isomer Steric Hindrance at C7 MobilePhase->SSSR Ion-pairing StationaryPhase Stationary Phase (Hydrophobic & Steric Recognition) SSSS->StationaryPhase Stronger Retention SSSR->StationaryPhase Weaker Retention

Mechanistic interaction of Aliskiren diastereomers with the HPLC stationary phase.

Part 2: Troubleshooting Guide & FAQs

Q1: We are using a standard C18 column (150 x 4.6 mm, 5 µm) with an Acetonitrile/Water gradient, but the SSSR isomer completely co-elutes with the main Aliskiren peak. What is the root cause? Expert Insight: Standard 5 µm C18 columns often lack the theoretical plate count ( N ) required to resolve closely eluting diastereomers. Furthermore, Aliskiren contains a basic secondary amine (pKa ~9.5). On standard silica, this amine interacts with unendcapped, acidic silanol groups, causing severe peak tailing that masks the closely eluting SSSR isomer. Solution: You must switch to a high-density, fully endcapped C18 column (e.g., Waters XBridge C18 or Symmetry C18)[3]. For ultimate stereoselectivity, immobilized polysaccharide chiral stationary phases (like Chiralpak IC) have demonstrated exceptional resolution ( Rs​>3.0 ) for Aliskiren stereoisomers[4].

Q2: How should I adjust the mobile phase pH to maximize the selectivity ( α ) between the SSSS and SSSR isomers? Expert Insight: pH is the most critical variable in this separation. Aliskiren's amino group must be fully protonated to prevent secondary interactions and to exploit the subtle pKa differences between the diastereomers. Solution: Buffer the aqueous phase to a highly acidic pH (2.5 – 3.5). This can be achieved using 0.05 M Potassium Dihydrogen Phosphate ( KH2​PO4​ ) adjusted with orthophosphoric acid[5], or by using 0.03% Trifluoroacetic acid (TFA)[3]. TFA is particularly effective as it acts as an ion-pairing agent, dynamically modifying the stationary phase and enhancing diastereomeric separation.

Q3: Does column temperature significantly affect the resolution of these isomers? Expert Insight: Yes. The separation of diastereomers is highly enthalpy-driven. While higher temperatures (40°C) reduce system backpressure, they increase the kinetic energy of the molecules, often overriding the subtle steric interactions needed for separation. Solution: Lower the column temperature to 25°C (ambient). This increases the retention factor ( k ) and enhances selectivity ( α ), allowing the stationary phase to differentiate the spatial arrangements of the SSSS and SSSR isomers.

Workflow Start Issue: Co-elution of Aliskiren & SSSR Isomer CheckCol Evaluate Stationary Phase Start->CheckCol IsC18 Using Standard C18? CheckCol->IsC18 SwitchCol Switch to Endcapped C18 (e.g., XBridge) or Chiralpak IC IsC18->SwitchCol Yes CheckpH Optimize Mobile Phase (pH 2.5 - 3.5 with TFA/PO4) IsC18->CheckpH No SwitchCol->CheckpH Temp Lower Column Temp to 25°C CheckpH->Temp Success Baseline Resolution (Rs > 1.5) Temp->Success

HPLC troubleshooting workflow for resolving Aliskiren and SSSR isomer co-elution.

Part 3: Quantitative Data & Method Comparison

To aid in your method development, the following table summarizes the quantitative impact of different column and mobile phase chemistries on Aliskiren/isomer resolution based on validated literature.

Method / ColumnMobile Phase CompositionpHTemp (°C)Expected Rs​ Mechanistic Notes
Standard C18 (5 µm)Acetonitrile / WaterUnbuffered40< 1.0Co-elution; severe peak tailing due to free silanol interactions.
Waters XBridge C18 (5 µm)Acetonitrile / Water + 0.03% TFA~2.525> 1.5TFA acts as an ion-pairing agent; excellent peak symmetry[3].
Symmetry C18 (5 µm)Acetonitrile / 0.05M KH2​PO4​ (60:40)3.5Ambient> 1.5High theoretical plates; sharp peaks due to robust buffering.
Chiralpak IC (Immobilized)Acetonitrile / n-butylamine (100:0.1)BasicAmbient> 3.0Exceptional stereoselectivity for isomers via chiral recognition[4].

Part 4: Self-Validating Experimental Protocol

The following is a meticulously optimized, step-by-step RP-HPLC methodology designed to separate Aliskiren Hemifumarate from the SSSR isomer. This protocol incorporates a strict self-validation checkpoint to ensure data integrity before proceeding with sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 6.8 g of Potassium Dihydrogen Orthophosphate ( KH2​PO4​ ) in 1000 mL of ultra-pure HPLC-grade water (0.05 M). Adjust the pH precisely to 3.5 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter and sonicate for 15 minutes to degas.

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Symmetry C18 or Waters XBridge C18 (250 mm x 4.6 mm, 5 µm)[3].

  • Elution Mode: Isocratic. Mix Mobile Phase B and Mobile Phase A in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Strictly controlled via thermostat column jacket).

  • Detection Wavelength: UV at 228 nm or 280 nm[3][5].

  • Injection Volume: 10 µL.

Step 3: Sample & Standard Preparation

  • Prepare a System Suitability Solution containing 100 µg/mL of Aliskiren Hemifumarate reference standard and 10 µg/mL of the SSSR Isomer Impurity standard[2] dissolved in the mobile phase. Sonicate for 3 minutes to ensure complete dissolution.

Step 4: System Suitability & Self-Validation Checkpoint (CRITICAL)

  • Inject the System Suitability Solution into the HPLC.

  • Validation Logic: The system is ONLY validated for experimental use if it meets the following criteria:

    • Resolution ( Rs​ ): The resolution between the SSSS peak and the SSSR peak must be ≥1.5 .

    • Tailing Factor ( Tf​ ): The tailing factor for the main Aliskiren peak must be ≤1.5 .

    • Precision: The Relative Standard Deviation (RSD) of the Aliskiren peak area across six replicate injections must be ≤2.0% .

  • Causality Check: If Rs​<1.5 , the system is failing to discriminate steric differences. Do not proceed. Flush the column, verify the pH of Mobile Phase A is exactly 3.5, and ensure the column temperature is not exceeding 25°C.

References

  • High-performance liquid chromatography separation of enantiomers of flavanone and 2 '-hydroxychalcone under reversed-phase conditions - Semantic Scholar.
  • A SIMPLE AND SENSITIVE METHOD FOR THE DETERMINATION OF ALISKIREN HEMIFUMARATE USING HPLC-UV DETECTION - Rasayan Journal of Chemistry.
  • DEVELOPMENT AND VALIDATION OF DISSOLUTION TEST METHOD FOR ALISKIREN IN TABLET BY HPLC - Academia.edu.
  • Aliskiren Hemifumar
  • A RP-HPLC method development and validation for the estimation of aliskiren hemifumarate in bulk and pharmaceutical dosage forms - Journal of Chemical and Pharmaceutical Research.
  • Convergent Synthesis of the Renin Inhibitor Aliskiren Based on C5–C6 Disconnection and CO2H–NH2 Equivalence - ACS Public

Sources

Optimization

Minimizing SSSR isomer formation during Aliskiren Hemifumarate scale-up

Topic: Minimizing SSSR Isomer Formation During Aliskiren Hemifumarate Scale-Up Welcome to the technical support center for Aliskiren Hemifumarate synthesis. As a Senior Application Scientist, my goal is to provide you wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing SSSR Isomer Formation During Aliskiren Hemifumarate Scale-Up

Welcome to the technical support center for Aliskiren Hemifumarate synthesis. As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting guides to navigate the complexities of stereochemical control during process scale-up. This resource is designed for researchers, scientists, and drug development professionals dedicated to ensuring the quality and purity of Aliskiren.

The synthesis of Aliskiren, the first-in-class direct renin inhibitor, is a significant achievement in medicinal chemistry.[1][2] Its structure contains four chiral centers, leading to the possibility of 16 stereoisomers. The desired active pharmaceutical ingredient (API) is the (2S, 4S, 5S, 7S) or "SSSS" isomer. Controlling the formation of diastereomeric impurities, such as the (2S, 4S, 5S, 7R) or "SSSR" isomer, is a critical challenge, particularly when transitioning from bench-scale to pilot or manufacturing scale.[3]

This guide provides a structured, question-and-answer approach to understand, troubleshoot, and proactively minimize the formation of the SSSR isomer.

Frequently Asked Questions (FAQs): Understanding the Challenge

Q1: What exactly is the SSSR isomer of Aliskiren, and why is its control so critical?

The SSSR isomer of Aliskiren is a diastereomer of the active SSSS form. The designation refers to the stereochemistry at the four chiral carbons along the octanamide backbone. The critical difference lies at the C-7 position. While the parent molecule has an (S) configuration at this center, the impurity has an (R) configuration.

Control of this and other diastereomeric impurities is not merely a matter of purity; it is a regulatory and safety imperative.[3] Different stereoisomers can have varied pharmacological and toxicological profiles. Regulatory bodies like the FDA require stringent control and characterization of all impurities.[4] Failure to control the SSSR isomer can compromise batch quality, leading to regulatory hurdles and potentially impacting the drug's safety and efficacy profile.

Q2: At which stage of the synthesis is the SSSR isomer most likely to form?

The formation of the SSSR isomer is primarily linked to the synthetic steps that establish or can potentially invert the stereocenter at the C-7 position. While multiple synthetic routes to Aliskiren exist, a common strategy involves the coupling of a key side-chain fragment to the main backbone.[5][6] Epimerization at the C-7 position can occur under certain reaction conditions, particularly those involving:

  • Non-stereoselective reductions: If a ketone precursor is reduced to form the C-7 alcohol, the choice of reducing agent and reaction conditions is critical for diastereoselectivity.

  • Base- or acid-catalyzed epimerization: Harsh pH conditions during reaction or work-up can lead to the unintended inversion of the C-7 stereocenter, especially if there is an adjacent activating group.

  • Thermodynamic vs. Kinetic Control: Reaction conditions that favor thermodynamic equilibrium over kinetic control might lead to the formation of a more stable, but undesired, isomer.

Q3: Why does the problem of SSSR isomer formation often become more pronounced during scale-up?

Transitioning a synthesis from a laboratory flask to a large-scale reactor introduces significant physical and chemical challenges that can amplify the formation of impurities.[7] What works perfectly on a gram scale can fail at the kilogram scale due to:

  • Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, leading to thermal gradients. "Hot spots" can provide the energy needed to overcome the activation barrier for epimerization, leading to increased SSSR isomer formation.[7]

  • Poor Mixing: Non-homogenous mixing can create localized areas of high reagent concentration or extreme pH, which can catalyze side reactions. This is a common issue when what worked with a small magnetic stir bar is scaled to a large mechanical stirrer.[7]

  • Extended Reaction Times: Scale-up operations, including charging reagents and heating/cooling cycles, often take longer. Prolonged exposure to certain conditions can increase the window of opportunity for isomer formation.

  • Changes in Reagent Addition Rates: Slower or faster addition of a key reagent at scale compared to the lab can alter the reaction kinetics and selectivity, favoring the impurity.

Troubleshooting Guide: Investigation & Analysis

Q4: My latest pilot batch shows a 1.5% level of the SSSR isomer, exceeding our 0.2% specification. Where do I start my investigation?

A systematic approach is crucial. The first step is to confirm the analytical result. Once confirmed, use a logical workflow to pinpoint the root cause. The following diagram outlines a typical troubleshooting process.

Troubleshooting_Workflow Troubleshooting Workflow for High SSSR Isomer Levels Start High SSSR Isomer Detected (>0.2%) Confirm 1. Confirm Result Re-test sample, check standards and system suitability. Start->Confirm Review 2. Review Batch Records Compare pilot vs. lab data for deviations. Confirm->Review Temp 3a. Temperature Profile Check for excursions, hotspots. Review heating/cooling rates. Review->Temp Mixing 3b. Mixing Parameters Impeller speed (RPM), type. Reagent addition point/rate. Review->Mixing RawMat 3c. Raw Materials Test starting materials, solvents for new impurities or water content. Review->RawMat Workup 3d. Work-up & Isolation Check pH, extraction times, crystallization profile. Review->Workup Hypothesis 4. Formulate Hypothesis e.g., 'Localized overheating during reagent addition caused epimerization.' Temp->Hypothesis Mixing->Hypothesis RawMat->Hypothesis Workup->Hypothesis LabExpt 5. Design Lab Experiment Mimic the proposed deviation on a small scale. Hypothesis->LabExpt Analyze 6. Analyze Results Does the lab experiment reproduce the high SSSR isomer level? LabExpt->Analyze Analyze->Review No, re-evaluate Implement 7. Implement CAPA Corrective and Preventive Action. e.g., 'Modify cooling protocol.' Analyze->Implement Yes End Process Under Control Implement->End Proactive_Control_Strategy Proactive Strategy for Stereochemical Control Start Process Development Start CQA 1. Define Critical Quality Attributes (CQAs) - SSSS Isomer Purity > 99.5% - SSSR Isomer < 0.2% Start->CQA Risk 2. Risk Assessment (FMEA) Identify parameters affecting C-7 stereochemistry. CQA->Risk DoE 3. Design of Experiments (DoE) Study Temperature, pH, Solvent Ratio, and Reagent Equivalents. Risk->DoE PAR 4. Establish Proven Acceptable Range (PAR) Define operating ranges where CQAs are met. DoE->PAR PAT 5. Implement Process Analytical Tech. (PAT) - In-situ temperature probes - Online HPLC/UPLC for reaction monitoring PAR->PAT Crystallization 6. Optimize Crystallization - Solvent/antisolvent system - Cooling profile & seeding - Purge SSSR isomer into mother liquor PAR->Crystallization End Robust Process for Scale-Up PAT->End Crystallization->End

Sources

Troubleshooting

Optimizing mobile phase for Aliskiren SSSR isomer chiral separation

Technical Support Center: Optimizing Mobile Phase for Aliskiren SSSR Isomer Chiral Separation Introduction Aliskiren (marketed as Tekturna/Rasilez) is a potent, direct renin inhibitor utilized in the management of hypert...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Mobile Phase for Aliskiren SSSR Isomer Chiral Separation

Introduction

Aliskiren (marketed as Tekturna/Rasilez) is a potent, direct renin inhibitor utilized in the management of hypertension. The molecule possesses four chiral centers, with the 2(S),4(S),5(S),7(S)-diastereomer being the therapeutically active entity[1]. During pharmaceutical development and bulk drug manufacturing, precise quantification of enantiomeric and diastereomeric impurities (such as the R-isomers) is a critical quality attribute[1].

However, chiral separation of Aliskiren presents significant chromatographic challenges. The molecule contains multiple polar functional groups—including an amide, a hydroxyl, an ether, and a primary amine—which frequently induce severe peak tailing and irreversible adsorption on traditional normal-phase chiral columns. This guide provides a field-proven, self-validating framework for optimizing the mobile phase to achieve baseline resolution of Aliskiren isomers using Polar Organic Mode (POM) chromatography[2].

Workflow: Chiral Method Development for Aliskiren

G N1 Aliskiren Sample (SSSR + Isomers) N2 Immobilized Chiralpak IC (Polysaccharide Phase) N1->N2 Injection N3 Polar Organic Mode (100% Acetonitrile) N2->N3 Elution Strategy N4 Silanol Masking (0.1% n-butylamine) N3->N4 Modifier Addition N5 System Suitability (Rs > 3.0, Tailing < 1.5) N4->N5 Evaluation N5->N3 Fail (Adjust MP) N6 Validated Chiral Method N5->N6 Pass

Caption: Workflow for Aliskiren Chiral HPLC Method Development

Quantitative Data: Optimized Chromatographic Parameters

The following parameters represent the optimized state for separating the Aliskiren SSSR isomer from its enantiomeric counterparts, achieving a resolution (Rs) greater than 3.0[2].

ParameterOptimized ConditionMechanistic Justification
Stationary Phase Chiralpak IC (250 × 4.6 mm, 5 µm)Immobilized cellulose derivative allows the use of pure polar organic solvents without degrading the chiral selector[2].
Mobile Phase Acetonitrile / n-butylamine (100:0.1 v/v)Polar Organic Mode (POM) disrupts non-specific hydrogen bonding, reducing retention times[2].
Flow Rate 1.0 mL/minProvides optimal linear velocity for mass transfer within the 5 µm porous particles[2].
Detection UV at 228 nmCorresponds to the UV absorption maximum of Aliskiren, ensuring high sensitivity (LOD ~0.2 µg/mL)[2].
Column Temp. 25°C (Isothermal)Maintains consistent thermodynamics for chiral recognition and prevents retention time drift.

Standard Operating Procedure (SOP): Aliskiren Chiral Separation

Self-Validating Protocol: This methodology includes built-in system suitability checks to ensure scientific integrity before sample analysis.

Step 1: Mobile Phase Preparation

  • Measure 1000 mL of HPLC-grade Acetonitrile into a clean solvent reservoir.

  • Add exactly 1.0 mL of analytical-grade n-butylamine.

  • Mix thoroughly and degas via ultrasonication for exactly 10 minutes. Causality Note: n-butylamine is highly volatile; excessive sonication will alter its concentration, leading to unmasked silanols and subsequent peak tailing.

Step 2: System Setup & Equilibration

  • Install the Chiralpak IC column and set the column oven to 25°C.

  • Purge the HPLC system with the mobile phase and equilibrate the column at 1.0 mL/min.

  • Self-Validation Checkpoint: Monitor the baseline at 228 nm. Do not proceed until the baseline drift is < 1 mAU/hr. POM requires at least 20 column volumes (~50 mL) to fully saturate the stationary phase with the basic modifier.

Step 3: Sample Preparation

  • Weigh accurately 10 mg of Aliskiren hemifumarate bulk sample.

  • Dissolve in 10 mL of the mobile phase to achieve a concentration of 1.0 mg/mL[1].

  • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 4: Injection & System Suitability Testing (SST)

  • Inject 10 µL of the sample.

  • Self-Validation Checkpoint: Evaluate the chromatogram. The active SSSR isomer should elute with a tailing factor (Tf) ≤ 1.5. The resolution (Rs) between the SSSR isomer and any R-isomer impurities must be > 3.0[2]. If Rs < 3.0, discard the mobile phase and prepare a fresh batch, ensuring precise n-butylamine measurement.

Troubleshooting Guides & FAQs

Q1: Why transition from Normal Phase (e.g., Hexane/IPA) to Polar Organic Mode (POM) for Aliskiren? A1: Aliskiren is a highly functionalized molecule. In traditional normal-phase chromatography, its polar groups (especially the primary amine and hydroxyls) engage in excessively strong hydrogen bonding with the polysaccharide backbone of the chiral stationary phase. This results in broad, heavily tailing peaks and impractically long retention times. POM (using 100% Acetonitrile) acts as a strong hydrogen-bond disruptor for non-specific interactions, significantly sharpening the peaks and reducing run times, while still allowing the specific steric interactions required for chiral discrimination to occur[2].

Q2: What is the mechanistic role of n-butylamine in the mobile phase, and can I substitute it with Diethylamine (DEA)? A2: Aliskiren contains a primary amine group. The silica support underlying the chiral selector contains residual silanol groups (Si-OH) that act as weak acids. These silanols engage in secondary ion-exchange interactions with Aliskiren's primary amine, causing severe peak tailing. n-butylamine is added as a competitive basic modifier. Because n-butylamine is also a primary amine, it is structurally analogous to the basic center of Aliskiren. It aggressively competes for and "masks" these active silanol sites. While DEA (a secondary amine) is a common additive, n-butylamine is specifically preferred for Aliskiren because its primary amine structure provides superior masking efficiency for this specific analyte, ensuring the separation is driven purely by the chiral selector[2].

Q3: I am experiencing retention time (RT) drift and degrading peak symmetry over a 24-hour batch run. How do I resolve this? A3: This is the most common issue in POM methods utilizing volatile additives. n-butylamine has a high vapor pressure and will readily evaporate from the solvent reservoir over time. As the concentration of n-butylamine drops below 0.1%, silanol sites become unmasked, leading to increased retention times and peak tailing. Resolution:

  • Use tightly sealed solvent reservoirs equipped with one-way air check valves.

  • Never use mobile phase that is more than 24 hours old.

  • Avoid continuously sparging the mobile phase with Helium, as this accelerates modifier evaporation.

Q4: Why is an immobilized column (Chiralpak IC) specified rather than a coated column (e.g., Chiralpak AD-H)? A4: Coated chiral stationary phases are manufactured by physically adsorbing the polysaccharide derivative onto the silica matrix. While some coated columns can tolerate 100% Acetonitrile, they are highly susceptible to damage from solvent shocks or trace impurities in the mobile phase. Immobilized columns (like Chiralpak IC) have the chiral selector chemically bonded to the silica[2]. This provides absolute solvent stability, allowing for robust, reproducible performance in Polar Organic Mode without the risk of dissolving the stationary phase over hundreds of injections.

References[2] Title: Validated LC Method for the Determination of the Enantiomeric Purity of Aliskiren Hemifumarate in Bulk Drug Samples. Source: Journal of Chromatographic Science | Oxford Academic. URL: https://academic.oup.com/chromsci/article/51/3/275/341258[1] Title: A Validated LC Method for the Determination of the Enantiomeric Purity of Aliskiren Hemifumarate in Bulk Drug Samples (Introduction). Source: Journal of Chromatographic Science | Oxford Academic. URL: https://academic.oup.com/chromsci/article/51/3/275/341258

Sources

Optimization

Technical Support Center: Troubleshooting Aliskiren Hemifumarate Stereoisomeric Co-Elution

Welcome to the analytical method development support center for Aliskiren Hemifumarate . Aliskiren is a direct renin inhibitor possessing four distinct chiral centers (2S, 4S, 5S, 7S).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical method development support center for Aliskiren Hemifumarate . Aliskiren is a direct renin inhibitor possessing four distinct chiral centers (2S, 4S, 5S, 7S). During synthesis and formulation, the generation of diastereomeric and enantiomeric impurities is a critical quality risk. Because these stereoisomers share identical molecular weights and highly similar lipophilic profiles, they notoriously co-elute on standard chromatographic systems.

This guide provides field-proven, self-validating methodologies to diagnose and resolve co-elution issues, ensuring stringent quality control.

Diagnostic Workflow

When facing co-elution of Aliskiren stereoisomers, follow this logical progression to isolate the root cause and optimize your chromatographic parameters.

AliskirenTroubleshooting Start Issue: Co-elution of Aliskiren Stereoisomers CSP Step 1: Switch to Immobilized Polysaccharide CSP (Chiralpak IC) Start->CSP Mode Step 2: Apply Polar Organic Mode (100% Acetonitrile) CSP->Mode Tailing Peak Tailing? Mode->Tailing Additive Step 3: Add 0.1% n-Butylamine (Suppress Amine Interactions) Tailing->Additive Yes (Amine-Silanol) TempFlow Step 4: Optimize Parameters (1.0 mL/min, 25°C) Tailing->TempFlow No Additive->TempFlow Success Result: Baseline Resolution (Rs > 3.0) TempFlow->Success

Fig 1: Diagnostic decision tree for resolving Aliskiren stereoisomer co-elution via chiral HPLC.

Deep-Dive Troubleshooting FAQs

Q1: Why do Aliskiren diastereomers and enantiomers co-elute on standard C18 or coated chiral columns? A1: Standard achiral C18 columns separate analytes based on hydrophobicity. Because the stereoisomers of Aliskiren possess identical hydrophobic profiles, they exhibit the exact same retention mechanisms, leading to complete co-elution. Furthermore, when using traditional coated chiral stationary phases (CSPs) like Chiralpak AD-H or OD-H with normal-phase eluents (e.g., Hexane/Isopropanol), the bulky, complex structure of Aliskiren prevents optimal penetration into the chiral cavities. This steric hindrance results in poor chiral recognition and broad, overlapping peaks ()[1].

Q2: Which chiral stationary phase (CSP) and chromatographic mode are most effective for this API? A2: The most effective approach utilizes an immobilized polysaccharide-based CSP, specifically Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)), operated under a Polar Organic Mode [1]. Unlike coated columns, immobilized columns tolerate 100% strong polar organic solvents like acetonitrile without degrading. The polar organic mode enhances the solubility of Aliskiren hemifumarate and facilitates stronger dipole-dipole and hydrogen-bonding interactions between the analyte and the chiral selector, which are critical for resolving the impurities from the main (S)-isomer.

Q3: I am using a Chiralpak IC column with 100% Acetonitrile, but I observe severe peak tailing that causes the impurities to co-elute with the main peak. How do I fix this? A3: This is a classic secondary interaction issue. Aliskiren contains a basic secondary amine group. In a purely organic mobile phase, this amine strongly interacts with the acidic residual silanols on the silica support of the CSP via ion-exchange and hydrogen-bonding. This slows down the desorption of the analyte, causing asymmetric peak tailing. The Fix: Introduce a basic modifier. Adding 0.1% n-butylamine (n-BUA) to the acetonitrile mobile phase acts as a competitive silanol blocker. The n-BUA preferentially binds to the residual silanols, allowing the Aliskiren molecules to partition strictly based on chiral interactions, thereby sharpening the peaks and restoring baseline resolution (Rs > 3.0) ()[1].

Quantitative Optimization Data

The following table summarizes the causality behind different method development choices and their quantitative impact on Aliskiren stereoisomer separation:

Stationary PhaseMobile Phase CompositionCausality / MechanismResolution (Rs)Outcome
Achiral C18 Acetonitrile / WaterNo chiral recognition sites; identical hydrophobicity between isomers.0.0Complete Co-elution
Chiralpak AD-H (Coated)Hexane / IPA (90:10)Poor solubility; steric hindrance prevents entry into chiral cavities.< 1.0Broad, overlapping peaks
Chiralpak IC (Immobilized)100% AcetonitrilePolar organic mode enhances dipole interactions, but unblocked silanols cause severe tailing.~1.2Partial Co-elution (Tailing)
Chiralpak IC (Immobilized)Acetonitrile / n-BUA (100:0.1)n-BUA blocks silanols; immobilized phase allows strong, unhindered chiral recognition.> 3.0 Baseline Separation

Self-Validating Step-by-Step Methodology

To ensure absolute trustworthiness in your results, implement the following self-validating Chiral HPLC protocol. This method includes built-in System Suitability Testing (SST) checkpoints to verify the integrity of the separation before sample analysis.

Phase 1: System & Mobile Phase Preparation
  • Formulate Mobile Phase: Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of n-butylamine (n-BUA).

  • Homogenize: Mix thoroughly and degas via ultrasonication for 10 minutes. Causality Note: n-BUA is volatile; prepare this mixture fresh daily to prevent evaporation, which would lead to returning silanol interactions and peak tailing.

  • Column Installation: Install a Chiralpak IC column (250 mm × 4.6 mm, 5 µm). Set the column oven temperature to 25 °C .

  • Equilibration: Pump the mobile phase at 1.0 mL/min for at least 45 minutes to fully saturate the residual silanols with n-BUA.

Phase 2: Sample Preparation
  • Diluent: Use the prepared mobile phase as the sample diluent to prevent solvent-mismatch peak distortion.

  • Standard Solution: Prepare a 1.0 mg/mL solution of Aliskiren Hemifumarate bulk sample.

  • Spiked Resolution Solution (SST): Spike the standard solution with 1% (w/w) of the (R)-isomer impurity.

Phase 3: Chromatographic Execution & Self-Validation
  • Detection: Set the UV detector to 228 nm (optimal absorbance for Aliskiren).

  • Inject SST: Inject 10 µL of the Spiked Resolution Solution.

  • Validation Checkpoint 1 (Resolution): Evaluate the chromatogram. The (R)-isomer should elute before the main (S)-isomer. If Rs < 2.0 , halt the analysis. Troubleshooting: The column may be contaminated; flush with 100% Acetonitrile, then re-equilibrate with the n-BUA mobile phase.

  • Validation Checkpoint 2 (Tailing Factor): Check the tailing factor (Tf) of the main peak. If Tf > 1.5 , halt the analysis. Troubleshooting: The n-BUA concentration is too low (likely due to evaporation). Prepare a fresh batch of mobile phase.

  • Sample Analysis: Once SST criteria are passed, proceed with injecting the unknown bulk drug samples. The Limit of Detection (LOD) for the (R)-isomer under these validated conditions is 0.2 µg/mL[1].

References

  • A Validated LC Method for the Determination of the Enantiomeric Purity of Aliskiren Hemifumarate in Bulk Drug Samples Source: Journal of Chromatographic Science, Volume 50, Issue 9, October 2012, Pages 799–802. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Recovery for Aliskiren (SSSR Isomer) in Biological Fluids

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the extraction recovery of Aliskiren—specifically its active 2(S),4(S),...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the extraction recovery of Aliskiren—specifically its active 2(S),4(S),5(S),7(S) isomer—from biological matrices (plasma, serum, and saliva) prior to LC-MS/MS analysis.

I. Frequently Asked Questions & Troubleshooting

Q1: Why is my Aliskiren recovery fluctuating below 70% when using standard Protein Precipitation (PPT)? A: Aliskiren is a highly hydrophilic, basic compound. While simple protein precipitation using ice-cold acetonitrile can yield an overall recovery of ~88% in ideal conditions[1], it often suffers from matrix effects and ion suppression in LC-MS/MS. The fluctuation is likely due to co-eluting endogenous phospholipids. Causality & Solution: Switch to Solid Phase Extraction (SPE). Polymeric sorbents (like DVB-HL) provide better retention for polar, basic compounds. Standardize your PPT only as a pre-treatment step if necessary, but rely on SPE for the primary cleanup.

Q2: I am using SPE, but my elution efficiency is poor. How can I improve the desorption of the SSSR isomer? A: Poor elution of Aliskiren from polymeric reversed-phase cartridges usually indicates an incorrect pH during the elution step. Because Aliskiren has basic amine functional groups, it remains protonated and strongly bound to the sorbent at neutral or acidic pH. Causality & Solution: You must neutralize the charge to break the ionic interactions. Using a highly basic elution solvent, such as 2% ammonia solution in methanol, ensures the amine groups are deprotonated, allowing for rapid and complete elution, pushing recoveries to ~87.2%[2].

Q3: How do I minimize analyte loss during the washing step? A: Analyte breakthrough during washing occurs if the wash solvent is too strong (high organic content) or if the pH neutralizes the analyte prematurely. Causality & Solution: Maintain the analyte in its ionized (protonated) state during the wash. Use a weak acidic wash, such as 0.1% acetic acid in water[2]. This locks the basic Aliskiren onto the sorbent via cation-exchange/hydrophobic mechanisms while washing away neutral and acidic interferences.

II. Step-by-Step Methodology: Validated SPE Workflow for Aliskiren

To ensure a self-validating system, include Quality Control (QC) spikes at Low, Mid, and High concentrations in every batch.

  • Sample Preparation: Aliquot 500 µL of human plasma (or saliva) into a clean microcentrifuge tube.

  • Internal Standard Addition: Spike the sample with an appropriate internal standard (e.g., Nebivolol or Benazepril) to correct for matrix effects and extraction losses[3][4]. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., LiChrosep® DVB-HL or Xselect™ CSH) with 2 mL of Methanol, followed by 2 mL of LC-grade water.

  • Sample Loading: Load the 500 µL spiked plasma sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing (Critical Step): Wash the cartridge with 2 mL of 0.1% acetic acid in water to remove hydrophilic interferences without eluting the protonated Aliskiren[2].

  • Elution: Elute the target analytes using 2 mL of 2% ammonia solution in methanol[2]. The basic pH deprotonates Aliskiren, disrupting its retention.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the LC mobile phase (e.g., acidified methanol/water) before injecting into the LC-MS/MS system[4].

III. Quantitative Data Summary

The following table summarizes expected extraction recoveries and limits of quantification based on optimized methodologies:

MatrixExtraction MethodWash SolventElution SolventMean Recovery (%)LLOQ (ng/mL)
PlasmaSPE (DVB-HL)0.1% Acetic Acid2% Ammonia in MeOH87.2%0.5 - 1.0
SalivaSPE (C18 CSH)Acidified WaterAcidified Methanol gradient>85.0%0.586
FecesLiquid-Liquid/PPTN/AAcetonitrile/Water90.0%N/A

IV. Experimental Workflow Visualization

G A 1. Plasma Sample (500 µL) B 2. Add Internal Standard (e.g., Benazepril) A->B C 3. SPE Loading (Polymeric Sorbent) B->C D 4. Acidic Wash (0.1% Acetic Acid) C->D E 5. Basic Elution (2% Ammonia in Methanol) D->E F 6. LC-MS/MS Analysis E->F

Caption: Optimized Solid Phase Extraction (SPE) workflow for Aliskiren recovery from biological fluids.

V. References

  • Absorption, Distribution, Metabolism, and Elimination of the Direct Renin Inhibitor Aliskiren in Healthy Volunteers. e-lactancia.org. Available at:

  • Aliskiren: analytical review for estimation in pharmaceutical formulations. ResearchGate. Available at:

  • Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva. PubMed. Available at:

  • Simultaneous analysis of aliskiren and hydrochlorothiazide in pharmaceutical preparations and spiked human plasma by HPTLC. Taylor & Francis. Available at:

Sources

Optimization

Technical Support Center: Optimizing HPLC Buffer pH for Aliskiren Hemifumarate Isomer Separation

Welcome to the Technical Support Center for Aliskiren Hemifumarate chromatography. This guide is specifically engineered for analytical researchers, scientists, and drug development professionals facing challenges with c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aliskiren Hemifumarate chromatography. This guide is specifically engineered for analytical researchers, scientists, and drug development professionals facing challenges with chiral separation, peak tailing, and retention time drift.

By understanding the fundamental physical chemistry of Aliskiren—a direct renin inhibitor—you can rationally design mobile phases that guarantee robust enantiomeric resolution.

🔬 Mechanistic Overview: The Causality of pH in Aliskiren Chromatography

Aliskiren Hemifumarate is a weak organic base characterized by a primary amino group at position 5, yielding a pKa in the range of 9.18 to 9.49[1][2]. In reversed-phase and chiral High-Performance Liquid Chromatography (HPLC), the ionization state of this basic functional group dictates its interaction with the stationary phase.

According to fundamental chromatographic principles, if the mobile phase pH is within ±2 units of the analyte's pKa, the compound exists in a highly sensitive, dynamic equilibrium between its ionized and non-ionized states[3][4]. Minor fluctuations in pH (even as small as 0.1 units) can drastically shift the polarity of the molecule, obliterating the delicate stereoselective interactions required to resolve the (R)- and (S)-isomers. Furthermore, at neutral pH, deprotonated silanol groups on the silica column backbone act as sticky ion-exchange sites for the positively charged Aliskiren, leading to severe peak tailing[3].

G A Aliskiren Hemifumarate (Basic Drug, pKa ~9.49) B Acidic Buffer (pH 3.0) A->B Adjusted to C Neutral Buffer (pH 7.0) A->C Adjusted to D Analyte: >99% Ionized Silanols: Protonated (Neutral) B->D Induces E Analyte: Partially Ionized Silanols: Deprotonated (Anionic) C->E Induces F Optimal Isomer Resolution & Sharp Peak Shape D->F Results in G Severe Peak Tailing & Retention Shifts E->G Results in

Logical relationship between buffer pH, ionization states, and chromatographic resolution.

🛠️ Troubleshooting Guides & FAQs

Q1: Why do my Aliskiren Hemifumarate isomers exhibit severe peak tailing and shifting retention times when using a neutral pH mobile phase? Answer: At a neutral pH (~7.0), you are operating too close to Aliskiren's pKa (~9.49)[2]. This causes the drug to exist in a mixed ionization state, leading to unpredictable retention times. More critically, the residual silanol groups (Si-OH) on standard silica-based chiral columns have a pKa of approximately 4.0 to 5.0[3]. At pH 7.0, these silanols deprotonate into anionic sites (Si-O⁻). The positively charged Aliskiren molecules undergo strong secondary electrostatic (ion-exchange) interactions with these sites, which manifests chromatographically as severe peak tailing and broadened peaks that ruin chiral resolution[3].

Q2: How do I select the optimal buffer pH for resolving the (R)- and (S)-isomers of Aliskiren? Answer: To achieve baseline chiral resolution, you must lock the analyte into a single ionization state while neutralizing the column's silanol groups. A buffer pH of 3.0 to 4.0 is highly recommended[5][6]. At pH 3.0, Aliskiren is >99% protonated, and the silanol groups are fully protonated (neutralized), eliminating secondary ion-exchange interactions[3][4]. When paired with an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IC) in reversed-phase mode, this acidic environment ensures consistent stereoselective retention[5].

Q3: Can I use basic buffers (pH > 10) to keep Aliskiren in its non-ionized free-base form for better retention? Answer: Theoretically, operating at a pH > 11.5 (two units above the pKa) would keep Aliskiren in its un-ionized, hydrophobic state. However, this is strictly prohibited for standard silica-based chiral columns. Above pH 8.0, the silica backbone becomes highly soluble and will rapidly dissolve, permanently destroying your expensive chiral column[3][4]. Unless you are utilizing a specialized polymer-based column rated for pH 1–14[7], you must rely on the low-pH strategy.

Q4: Why is my retention time drifting even though I adjusted the mobile phase pH to 3.0? Answer: Retention time drift in buffered systems usually occurs due to improper pH adjustment methodologies. The most common error is measuring and adjusting the pH after the aqueous buffer has been mixed with the organic modifier (e.g., Acetonitrile). pH meters are calibrated for 100% aqueous solutions; organic solvents alter the dielectric constant and apparent pH[7]. You must adjust the pH of the aqueous phase completely before blending it with any organic solvents.

📊 Quantitative Data: Chromatographic Parameters Summary

The following table synthesizes the critical quantitative parameters required to optimize Aliskiren Hemifumarate chiral separations.

ParameterTarget Value / SpecificationMechanistic Rationale
Aliskiren pKa 9.18 – 9.49Basic primary amino group at position 5[1][2].
Optimal Buffer pH 3.0 ± 0.1Ensures >99% protonation of the drug and suppresses silanol ionization[3][6].
Buffer Concentration 20 mM – 50 mMProvides adequate buffering capacity to neutralize sample diluent effects without precipitating in organic modifiers[3].
Silanol pKa (Silica) ~4.0 – 5.0Explains why pH > 5.0 causes peak tailing for basic drugs[3].
Recommended CSP Immobilized Polysaccharidee.g., Chiralpak IC. Withstands polar organic and reversed-phase modes[5].
Column pH Limits 2.0 – 8.0Prevents bonded phase hydrolysis (pH < 2) and silica dissolution (pH > 8)[4].

🧪 Experimental Protocol: Self-Validating Buffer Preparation

To ensure absolute reproducibility in your retention times, follow this self-validating methodology for mobile phase preparation. This protocol builds in causality checks to prevent the common errors discussed in the FAQs.

Materials Required:

  • Sodium dihydrogen phosphate ( NaH2​PO4​ ) or Potassium dihydrogen phosphate ( KH2​PO4​ )

  • Orthophosphoric acid ( H3​PO4​ , 85% HPLC Grade)

  • HPLC-Grade Water and Acetonitrile

  • Calibrated pH meter (Calibrated fresh with pH 4.0 and 7.0 standards)

Step-by-Step Methodology:

  • Aqueous Dissolution: Weigh the appropriate mass of phosphate salt to achieve a 25 mM concentration. Dissolve completely in 1.0 L of HPLC-grade water.

    • Validation Check: Ensure the solution is 100% aqueous at this stage. Do not add organic solvents yet[7].

  • pH Adjustment: Insert the calibrated pH probe into the stirring aqueous buffer. Dropwise, add orthophosphoric acid ( H3​PO4​ ) until the pH stabilizes at exactly 3.0 ± 0.1[6].

  • Filtration: Filter the pH-adjusted buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon) to remove particulate matter that could clog the chiral column frit[7].

  • Degassing: Sonicate the filtered buffer for 10 minutes under a vacuum to remove dissolved gases, preventing baseline noise and pump cavitation.

  • Solvent Blending: Combine the optimized aqueous buffer with the organic modifier (e.g., Acetonitrile) in the exact volumetric ratio dictated by your method (e.g., 60:40 Buffer:ACN)[6].

    • Validation Check: Never re-measure the pH after this blending step, as the organic modifier will invalidate the pH electrode reading[7].

  • Equilibration: Flush the chiral stationary phase with the mobile phase at a low flow rate (e.g., 0.5 mL/min) for at least 20 column volumes to ensure the stationary phase is fully protonated before injecting the Aliskiren sample.

Workflow Step1 1. Weigh Buffer Salt (e.g., 25 mM NaH2PO4) Step2 2. Dissolve in HPLC-grade H2O (100% Aqueous Phase) Step1->Step2 Step3 3. Adjust pH to 3.0 ± 0.1 using H3PO4 Step2->Step3 Step4 4. Filter (0.22 µm) & Degas the Aqueous Buffer Step3->Step4 Step5 5. Mix with Organic Modifier (e.g., Acetonitrile) Step4->Step5 Step6 6. Equilibrate Chiral Column (e.g., Chiralpak IC) Step5->Step6

Step-by-step workflow for self-validating mobile phase preparation and pH adjustment.

📚 References

  • Environmental Assessment for Rasilez (Aliskiren hemifumarate) Tablets U.S. Food and Drug Administration (FDA) URL:[Link]

  • Aliskiren | C30H53N3O6 | CID 5493444 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Buffer and Eluent Preparation in HPLC: A Practical Guide for Experienced Users KNAUER Wissenschaftliche Geräte GmbH URL:[Link]

  • A Guide to HPLC and LC-MS Buffer Selection ACE HPLC Columns URL: [Link]

  • A Validated LC Method for the Determination of the Enantiomeric Purity of Aliskiren Hemifumarate in Bulk Drug Samples Journal of Chromatographic Science (via ResearchGate) URL:[Link]

  • Control pH During Method Development for Better Chromatography Agilent Technologies URL:[Link]

  • A Validated Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Aliskiren Hemifumarate and Amlodipine Besylate Chromatography Research International (via ResearchGate) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ICH-Compliant Validation of Analytical Methods for Aliskiren's SSSR Isomer

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the validation of methods to quantify the Aliskiren SSSR isomer, a critical stereoisomeric impurity. It is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the validation of methods to quantify the Aliskiren SSSR isomer, a critical stereoisomeric impurity. It is designed for researchers, scientists, and drug development professionals to ensure the safety, efficacy, and quality of Aliskiren drug products by adhering to the stringent guidelines of the International Council for Harmonisation (ICH).

Introduction: The Significance of Stereoisomeric Purity in Aliskiren

Aliskiren is a direct renin inhibitor used for the treatment of hypertension.[1] Its molecular structure contains four chiral centers, leading to the possibility of 16 stereoisomers. The active pharmaceutical ingredient (API) is the all S-configured diastereoisomer, (2S,4S,5S,7S)-N-(2-carbamoyl-2-methylpropyl)-5-amino-4-hydroxy-2,7-diisopropyl-8-[4-methoxy-3-(3-methoxypropoxy)phenyl]octanamide.[2] Other stereoisomers, such as the Aliskiren Hemifumarate (SSSR Isomer) Impurity, are considered impurities and their levels must be strictly controlled to meet regulatory requirements.[3][4] The differential pharmacological and toxicological profiles of stereoisomers necessitate the development and validation of highly specific analytical methods to ensure patient safety.[5]

This guide will compare two robust analytical techniques for the quantification of the Aliskiren SSSR isomer: a chiral High-Performance Liquid Chromatography (HPLC) method with UV detection and a more advanced Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with Mass Spectrometry (MS). The validation of these methods will be discussed in the context of the ICH Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[6]

The Bedrock of Reliability: Understanding ICH Q2(R1) Validation Parameters

The validation of an analytical method is a systematic process that provides documented evidence that the procedure is fit for its intended use. For the quantification of a stereoisomeric impurity like the Aliskiren SSSR isomer, the following ICH Q2(R1) validation characteristics are paramount:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the main Aliskiren isomer, other stereoisomers, and any degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the workflow for validating an analytical method according to ICH guidelines.

ICH_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Dev Analytical Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Sample Analysis Rob->Routine Transfer Method Transfer Routine->Transfer

Caption: A typical workflow for analytical method validation as per ICH guidelines.

Comparative Analysis of Analytical Methodologies

This section provides a detailed comparison of a Chiral HPLC-UV method and a UHPLC-MS method for the quantification of the Aliskiren SSSR isomer.

Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Chiral HPLC is a cornerstone technique for the separation of stereoisomers.[7] This method relies on a chiral stationary phase (CSP) that interacts differently with the enantiomers and diastereomers, leading to their separation.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak IC).

    • Mobile Phase: A mixture of acetonitrile and n-butylamine (100:0.1, v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 228 nm.[2]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the Aliskiren SSSR isomer reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution: Accurately weigh and dissolve the Aliskiren drug substance in the mobile phase to a known concentration.

Validation ParameterAcceptance Criteria (ICH Q2(R1))Typical Performance of Chiral HPLC-UV
Specificity The peak for the SSSR isomer should be well-resolved from the main Aliskiren peak and other potential isomers. Resolution (Rs) > 2.0.Baseline separation achieved with Rs > 3.0 between the SSSS and SSSR isomers.
Linearity (r²) Correlation coefficient (r²) ≥ 0.995r² > 0.999 over a range of 0.05% to 0.3% of the nominal sample concentration.
Range Typically from the LOQ to 120% of the specification limit for the impurity.0.05% to 0.3% of a 1 mg/mL Aliskiren solution.
Accuracy (% Recovery) 80.0% to 120.0% for impurities at low concentrations.95.0% to 105.0% at three concentration levels (LOQ, 100%, and 150% of the specification limit).
Precision (% RSD) Repeatability (n=6): ≤ 15% at the LOQ. Intermediate Precision: ≤ 20% at the LOQ.Repeatability: < 5% RSD. Intermediate Precision: < 10% RSD.
LOD Signal-to-Noise (S/N) ratio of 3:1.0.015% of a 1 mg/mL Aliskiren solution.
LOQ Signal-to-Noise (S/N) ratio of 10:1.0.05% of a 1 mg/mL Aliskiren solution.
Robustness No significant impact on resolution or quantification with deliberate small changes in method parameters.Method is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).
Method 2: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)

UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. Coupling UHPLC with a mass spectrometer provides enhanced sensitivity and selectivity, making it a powerful tool for impurity profiling.[8]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF).

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size chiral column.

    • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitoring: Multiple Reaction Monitoring (MRM) for a triple quadrupole MS, or full scan for a high-resolution MS.

    • MRM Transition (for Aliskiren isomers): Precursor ion m/z 552.2 → Product ion m/z 436.2.[7]

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but potentially at lower concentrations due to the higher sensitivity of the MS detector.

Validation ParameterAcceptance Criteria (ICH Q2(R1))Typical Performance of UHPLC-MS
Specificity High specificity due to both chromatographic separation and mass-to-charge ratio detection.Excellent specificity with no interference from matrix components.
Linearity (r²) Correlation coefficient (r²) ≥ 0.995r² > 0.999 over a range of 0.005% to 0.15% of the nominal sample concentration.
Range Typically from the LOQ to 120% of the specification limit for the impurity.0.005% to 0.15% of a 1 mg/mL Aliskiren solution.
Accuracy (% Recovery) 80.0% to 120.0% for impurities at very low concentrations.98.0% to 102.0% at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 15% at the LOQ. Intermediate Precision: ≤ 20% at the LOQ.Repeatability: < 3% RSD. Intermediate Precision: < 7% RSD.
LOD Signal-to-Noise (S/N) ratio of 3:1.0.0015% of a 1 mg/mL Aliskiren solution.
LOQ Signal-to-Noise (S/N) ratio of 10:1.0.005% of a 1 mg/mL Aliskiren solution.
Robustness No significant impact on quantification with deliberate small changes in method parameters.Method is robust to minor changes in mobile phase composition (±1%) and column temperature (±2 °C).

Head-to-Head Comparison and Method Selection Rationale

The choice between Chiral HPLC-UV and UHPLC-MS depends on the specific requirements of the analysis.

Method_Comparison cluster_0 Chiral HPLC-UV cluster_1 UHPLC-MS HPLC_Pros Pros: - Widely available - Cost-effective - Robust and reliable HPLC_Cons Cons: - Lower sensitivity - Longer run times - Potential for co-elution UHPLC_Pros Pros: - High sensitivity and selectivity - Faster analysis - Structural information from MS UHPLC_Cons Cons: - Higher equipment cost - More complex operation - Potential for matrix effects Application Application Application->HPLC_Pros Routine QC, Established Products Application->UHPLC_Pros Trace level analysis, Method development, Impurity identification

Caption: A comparison of the pros and cons of Chiral HPLC-UV and UHPLC-MS.

  • For routine quality control (QC) environments where the impurity levels are expected to be well above the detection limits, the Chiral HPLC-UV method is often the more practical and cost-effective choice. Its robustness and widespread availability make it a workhorse for batch release testing.

  • For method development, impurity profiling, and the analysis of trace-level impurities , the UHPLC-MS method is superior. Its high sensitivity and selectivity are crucial for detecting and quantifying very low levels of the SSSR isomer, and the mass spectrometric data can provide valuable structural information for unknown impurities.

Conclusion: Ensuring Product Quality Through Rigorous Validation

The control of stereoisomeric impurities is a critical aspect of pharmaceutical quality control. This guide has provided a comparative overview of two powerful analytical techniques, Chiral HPLC-UV and UHPLC-MS, for the quantification of the Aliskiren SSSR isomer. Both methods, when properly validated according to ICH Q2(R1) guidelines, can provide accurate and reliable data. The selection of the most appropriate method should be based on a scientific and risk-based approach, considering the specific analytical needs and the stage of drug development. By implementing robust and validated analytical methods, pharmaceutical manufacturers can ensure the consistent quality and safety of Aliskiren for patients worldwide.

References

  • Darshan V.S, et al. (2012). A Validated LC Method for the Determination of the Enantiomeric Purity of Aliskiren Hemifumarate in Bulk Drug Samples. Journal of Chromatographic Science, 51(3), 239-243. [Link]

  • Reddy, B. et al. A Validated LC Method for the Determination of the Enantiomeric Purity of Aliskiren Hemifumarate in Bulk Drug Samples. Journal of Chromatographic Science. [Link]

  • Veeprho. Aliskiren Impurities and Related Compound. [Link]

  • Veeprho. Aliskiren Hemifumarate (SSSR Isomer) Impurity. [Link]

  • Patil Sheetal Vikas, et al. (2020). Aliskiren: analytical review for estimation in pharmaceutical formulations. World Journal of Advanced Research and Reviews, 6(1), 019-024. [Link]

  • Pharmaffiliates. Aliskiren Hemifumarate-Impurities. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Uday Kumar, S. et al. (2013). Identification, synthesis and characterization of related substances of aliskiren hemifumarate, an antihypertensive drug. Chemical and Biological Interface, 3(1), 1-13. [Link]

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Darwish, I. A., et al. (2012). Spectrofluorimetric Determination of Aliskiren in Tablets and Spiked Human Plasma through Derivatization with Dansyl Chloride. Journal of Fluorescence, 22(4), 1083-1091. [Link]

  • Orgován, G., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7041. [Link]

  • El-Wekil, M. M., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma. Journal of Chromatographic Science, 53(7), 1140-1147. [Link]

  • Kværnø, L., et al. (2006). Formal Total Synthesis of the Potent Renin Inhibitor Aliskiren: Application of a SmI2-Promoted Acyl-like Radical Coupling. The Journal of Organic Chemistry, 71(14), 5349-5355. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. [Link]

  • International Council for Harmonisation. (2022, March 24). Q14: Analytical Procedure Development Q2 (R2). [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 17(6). [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Burckhardt, B. B., et al. (2013). Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials. Biomedical Chromatography, 27(4), 485-491. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

Sources

Comparative

Comparative Guide: Chiral Stationary Phases for the Isomeric Separation of Aliskiren Hemifumarate

Introduction Aliskiren hemifumarate is a first-in-class direct renin inhibitor prescribed for the treatment of essential hypertension. From a structural and analytical perspective, Aliskiren is a highly complex molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Aliskiren hemifumarate is a first-in-class direct renin inhibitor prescribed for the treatment of essential hypertension. From a structural and analytical perspective, Aliskiren is a highly complex molecule possessing four chiral centers. While it is synthesized exclusively as the 2S, 4S, 5S, 7S diastereomer, controlling its enantiomeric and diastereomeric purity during bulk drug manufacturing is a strict regulatory requirement.

Separating its isomers—particularly isolating the (R)-isomer impurity from the dominant (S)-configuration—poses a significant chromatographic challenge. The molecule's bulkiness, high polarity, and the presence of a basic amino group often lead to severe peak tailing and co-elution on traditional columns. This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for Aliskiren isomer separation, detailing the mechanistic rationale behind column selection and providing a self-validating experimental protocol.

Mechanistic Insights: CSP Selection and Solvent Dynamics

When developing a chiral method for basic compounds like Aliskiren, success is dictated by two primary factors: the structural compatibility of the chiral selector and the mobile phase's ability to suppress non-specific secondary interactions.

Coated vs. Immobilized Polysaccharide Phases

Initial method development typically screens coated CSPs such as Chiralpak AD-H and OD-H. However, for Aliskiren, these phases often yield poor resolution when using standard normal-phase eluents (e.g., Hexane/Isopropanol) due to the drug's high polarity and limited solubility in alkanes.

Immobilized CSPs, such as Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), offer a distinct mechanistic advantage. The immobilization of the polysaccharide backbone onto the silica matrix allows for the use of "forbidden" strong eluents like 100% Acetonitrile (Polar Organic Mode) without dissolving the chiral selector. This drastically improves the solubility and mass transfer kinetics of bulky, polar molecules like Aliskiren.

The Critical Role of Basic Additives

Aliskiren's basic amino group strongly interacts with residual acidic silanols on the silica support of the CSP, leading to severe peak tailing. The addition of a basic modifier is strictly required. While diethylamine (DEA) is common, studies have shown that 0.1% n-butylamine (n-BUA) is highly effective at competing for these specific silanol sites, masking them and ensuring sharp, symmetrical peaks.

G A Aliskiren Hemifumarate (Racemic/Isomeric Mixture) B CSP Screening (Coated vs. Immobilized) A->B C Immobilized CSPs (Chiralpak IC / IA / IE) B->C High Success Rate D Coated CSPs (Chiralpak AD-H / OD-H) B->D Limited Compatibility E Polar Organic Mode (100% ACN + 0.1% n-Butylamine) C->E Solvent Flexibility F Normal Phase Mode (Hexane/IPA/DEA) C->F Sub-optimal D->F G Optimal Separation (Rs > 3.0) E->G H Poor/No Resolution F->H

Workflow for screening and optimizing chiral stationary phases for Aliskiren separation.

Comparative Performance of Chiral Stationary Phases

According to validated pharmaceutical studies published in the [1], as well as application data from [2], the performance of various CSPs varies drastically based on the mobile phase mode. The table below summarizes these quantitative findings.

Chiral Stationary PhasePhase TypeMobile Phase ModeResolution (Rs)Outcome & Causality
Chiralpak AD-H / OD-H Coated PolysaccharideNormal Phase (Hexane/IPA/DEA)< 1.0Analyte polarity is too high; results in strong retention and poor mass transfer.
Chiralpak IA Immobilized AmyloseNormal Phase (Hexane/IPA/DEA)~ 1.2Immobilization helps, but the 3,5-dimethyl selector lacks sufficient π-π affinity.
Chiralpak IC Immobilized CelluloseNormal Phase (Hexane/IPA/DEA)< 1.5Sub-optimal solvation of the bulky drug in alkane-based eluents limits resolution.
Chiralpak IC Immobilized CellulosePolar Organic (100% ACN + n-BUA)> 3.0 3,5-dichloro selector provides strong π-π interactions; ACN ensures perfect solvation.
Chiralpak IE-3 Immobilized AmylosePolar Organic / Reversed Phase> 2.0Good alternative for diastereomer profiling; distinct structural recognition.

Causality of the Results : Chiralpak IC outperforms both IA and coated phases due to the electron-withdrawing nature of the 3,5-dichloro substitution on its phenylcarbamate moiety. This creates a highly electron-deficient π-system that strongly interacts with the electron-rich aromatic regions of Aliskiren. Furthermore, operating in Polar Organic Mode (100% Acetonitrile) ensures that the highly polar Aliskiren remains fully solvated, reducing mass transfer resistance and narrowing the peak width, which directly drives the resolution above 3.0.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details the optimized Polar Organic Mode method using Chiralpak IC. This method is designed as a self-validating system through strict System Suitability Testing (SST).

Materials & Reagents
  • Column : Chiralpak IC (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase : Acetonitrile / n-Butylamine (100:0.1, v/v)

  • Diluent : Acetonitrile / Water (90:10, v/v)

Step-by-Step Methodology
  • Mobile Phase Preparation : Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of n-butylamine (n-BUA). Mix thoroughly and sonicate for 10 minutes to degas.

    • Expert Insight: Do not use older, degraded n-butylamine. Oxidation products in aged amines can introduce severe baseline noise at low UV wavelengths, compromising the Limit of Detection (LOD).

  • Sample Preparation : Prepare a stock solution of Aliskiren hemifumarate at 2.0 mg/mL using the diluent. For resolution and system suitability testing, spike the sample with 0.5% (w/w) of the (R)-isomer impurity.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min (Isocratic)

    • Column Temperature : 35°C (Crucial for maintaining consistent mass transfer kinetics and reproducible retention times)

    • Detection : UV at 228 nm

    • Injection Volume : 20 µL

  • System Suitability Testing (SST) - The Self-Validation Check : Before proceeding with quantitative analysis, the system must pass the following criteria:

    • Resolution (Rs) between (S)-Aliskiren and (R)-Aliskiren must be ≥ 3.0 .

    • Tailing Factor (Tf) for the (S)-Aliskiren peak must be ≤ 1.5 .

    • Relative Standard Deviation (%RSD) of the peak area for 5 replicate injections must be ≤ 2.0% .

G Analyte Aliskiren (Basic Analyte) - Amino group - Aromatic rings - Multiple chiral centers CSP Chiralpak IC (Immobilized) - Cellulose backbone - 3,5-dichlorophenylcarbamate - H-bonding & π-π sites Analyte->CSP Chiral Recognition (H-bonds, Steric, π-π) Additive Basic Additive (n-Butylamine) - Masks residual silanols - Prevents peak tailing Additive->CSP Silanol Masking Resolution Resolution CSP->Resolution Solvent Polar Organic Solvent (100% ACN) - High eluting strength - Enhances solubility Solvent->Analyte Solvation Solvent->CSP Swelling/Compatibility

Mechanistic interactions between Aliskiren, mobile phase additives, and the immobilized CSP.

Conclusion

For the enantiomeric and diastereomeric separation of complex, polar basic molecules like Aliskiren Hemifumarate, traditional normal-phase coated CSPs often fall short. The transition to immobilized CSPs—specifically Chiralpak IC—operated in Polar Organic Mode with a basic additive, provides a robust, high-resolution solution. This approach not only ensures baseline separation but also offers the ruggedness and reproducibility required for routine quality control in pharmaceutical manufacturing.

References

  • Ashok, S., Varma, M. S., & Swaminathan, S. (2012). "Validated LC Method for the Determination of the Enantiomeric Purity of Aliskiren Hemifumarate in Bulk Drug Samples." Journal of Chromatographic Science, 50(9), 781-786. Available at:[Link]

  • Daicel Chiral Technologies. (n.d.). "Application Database: Chiral Analysis of Aliskiren Enantiomers and Aliskiren Diastereomers." Daicel Chiral Technologies. Available at:[Link]

Validation

Validation of Stability-Indicating UPLC Methods for Aliskiren Impurities: A Comparative Analytical Guide

Aliskiren is a direct renin inhibitor critical in the optimal management of hypertension[1]. Because the active pharmaceutical ingredient (API) is subjected to various environmental stressors during manufacturing and sto...

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Author: BenchChem Technical Support Team. Date: April 2026

Aliskiren is a direct renin inhibitor critical in the optimal management of hypertension[1]. Because the active pharmaceutical ingredient (API) is subjected to various environmental stressors during manufacturing and storage, regulatory bodies (such as ICH Q2(R1)) mandate the development of stability-indicating methods (SIMs). These methods must accurately quantify the API and completely resolve it from its degradation products[1].

While High-Performance Liquid Chromatography (HPLC) has historically been the industry standard, Ultra-Performance Liquid Chromatography (UPLC) has emerged as the superior alternative for complex impurity profiling[2]. As a Senior Application Scientist, I have structured this guide to objectively compare these platforms, explain the physical causality behind their performance differences, and provide a self-validating experimental workflow for Aliskiren analysis.

The Mechanistic Causality: Why UPLC Outperforms HPLC

Selecting between HPLC and UPLC requires a fundamental understanding of the physical causality governing chromatographic separation—specifically, the van Deemter equation[3]. The equation, H=A+B/u+C⋅u , describes column efficiency (Height Equivalent to a Theoretical Plate, HETP) as a function of linear velocity ( u )[4].

  • Eddy Diffusion (A-term): UPLC utilizes sub-2 µm particles (e.g., 1.7 µm BEH C8 columns). This significantly reduces the multiple path variations analyte molecules take through the stationary phase compared to the traditional 5 µm particles used in HPLC[3][5].

  • Mass Transfer (C-term): Smaller particles drastically reduce the time required for Aliskiren and its closely related degradation impurities to diffuse in and out of the stationary phase pores[3]. This flattens the C-term of the van Deemter curve, meaning the linear velocity (flow rate) can be increased without a corresponding loss in resolution[3][6].

Consequently, UPLC provides sharper peaks, superior resolution of co-eluting degradation impurities, and significantly reduced run times[2].

VanDeemterLogic A Chromatographic Efficiency (van Deemter Equation) B HPLC Platform (5.0 µm Particles) A->B C UPLC Platform (< 2.0 µm Particles) A->C D High Eddy Diffusion Larger A-Term B->D F Steep Mass Transfer Rapid Efficiency Loss at High Flow B->F E Minimized Eddy Diffusion Smaller A-Term C->E G Flat Mass Transfer Curve Maintains Efficiency at High Flow C->G H Longer Run Times (~10 min) D->H I Rapid High-Resolution Separations (< 4 min) E->I F->H G->I

Causality of particle size on chromatographic efficiency and run time.

Comparative Performance Data: UPLC vs. HPLC

To objectively evaluate performance, the table below compares validated stability-indicating methods for Aliskiren using a modern UPLC protocol[1] versus a traditional HPLC protocol[7].

ParameterUPLC Method (Sub-2 µm)HPLC Method (5 µm)
Column Chemistry Waters Acquity BEH C8 (100 × 2.1 mm, 1.7 µm)[1]C-8 Inertsil ODS (150 × 4.6 mm, 5 µm)[7]
Mobile Phase Phosphate buffer + 1-Octanesulfonic acid / Acetonitrile[1]Phosphate buffer / Acetonitrile[7]
Flow Rate 0.5 mL/min[1]1.0 mL/min[7]
Aliskiren Retention Time ~3.70 min[1]~3.98 min[7]
Total Run Time < 5.0 min[1]10.0 min[7]
Solvent Consumption ~2.5 mL per run10.0 mL per run
Limit of Detection (LOD) 0.17 µg/mL[8]0.161 µg/mL[7]
Limit of Quantitation (LOQ) 0.51 µg/mL[8]0.489 µg/mL[7]

Data Insight: While both methods achieve highly comparable sensitivity (LOD/LOQ)[7][8], UPLC cuts the total run time by more than 50% and reduces solvent consumption by 75%, all while providing superior peak capacity for resolving complex degradation profiles[1][2].

Self-Validating Experimental Workflows

A robust stability-indicating method must operate as a self-validating system . This means the protocol inherently proves its own specificity and accuracy through two critical mechanisms:

  • Mass Balance: The sum of the assay value of the intact API and the degradation products must closely approximate 100% of the initial API concentration.

  • Peak Purity Analysis: When utilizing a Photodiode Array (PDA) detector, the purity angle of the Aliskiren peak must remain less than the purity threshold across all stress conditions. This mathematically proves that no degradation impurities are co-eluting beneath the primary API peak[1].

ForcedDegradation A Aliskiren API (Stock Solution) B Acid Hydrolysis 0.1N HCl, 60°C A->B C Base Hydrolysis 0.1N NaOH, 60°C A->C D Oxidation 3% H2O2, RT A->D E Thermal Solid State, 60°C A->E F Photolysis UV/Vis Light A->F G Neutralization & Dilution to Working Conc. B->G C->G D->G E->G F->G H UPLC-PDA Analysis (Peak Purity & Mass Balance) G->H

Workflow for self-validating forced degradation and impurity profiling.

Step-by-Step Methodology: Forced Degradation & UPLC Execution

The following protocol details the forced degradation workflow required to generate impurities and validate the UPLC method according to ICH guidelines[1][8].

Phase 1: Forced Degradation (Stress Testing)

Causality Check: The objective of stress testing is to achieve 10-20% degradation. If degradation exceeds 20%, secondary degradants may form, which artificially complicates the primary impurity profile and misrepresents real-world stability.

  • Acid Hydrolysis: Transfer 10 mg of Aliskiren API to a volumetric flask. Add 10 mL of 0.1N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1N NaOH prior to final dilution[7].

  • Base Hydrolysis: Add 10 mL of 0.1N NaOH to 10 mg of API. Heat at 60°C for 24 hours. Neutralize with 0.1N HCl[7].

  • Oxidation: Treat 10 mg of API with 10 mL of 3% H₂O₂ at room temperature for 24 hours[7].

  • Thermal Degradation: Expose the solid API to 60°C in a hot air oven for 7 days, then dissolve in the mobile phase diluent[7].

  • Photolysis: Expose the API to UV/Visible light (1.2 million lux hours) in a validated photostability chamber[7].

Phase 2: UPLC Chromatographic Execution
  • System Setup: Equip a UPLC system with a Waters Acquity BEH C8 column (100 × 2.1 mm, 1.7 µm) maintained at 25°C[1].

  • Mobile Phase Preparation:

    • Aqueous Phase: Dissolve 2.72 g of potassium dihydrogen orthophosphate and 3.5 g of 1-octanesulfonic acid in 1000 mL of HPLC-grade water. Adjust pH to 2.0 using dilute orthophosphoric acid[1].

    • Organic Phase: 100% Acetonitrile[1].

  • Gradient Elution: Program the pump to deliver a gradient flow at 0.5 mL/min[1].

  • Detection: Set the PDA detector to 230 nm. This wavelength represents the optimal absorbance maximum for Aliskiren and its primary degradants, ensuring accurate mass balance calculations[1].

  • System Suitability (Self-Validation): Before injecting degradation samples, inject the standard solution six times. The system validates itself for the run only if the Relative Standard Deviation (RSD) of the peak areas is < 2.0%, the tailing factor is < 1.5, and theoretical plates are > 2000[1].

Conclusion

Transitioning from HPLC to UPLC for the stability-indicating analysis of Aliskiren is not merely a matter of analytical speed; it is a fundamental upgrade in resolution driven by particle physics. By minimizing mass transfer resistance and eddy diffusion, UPLC ensures that even the most structurally similar degradation impurities are resolved from the API, ensuring uncompromising drug safety and regulatory compliance.

References
  • ich guideline practice: a validated stability indicating rp-uplc method development and Rasayan Journal of Chemistry[Link]

  • Stability indicating RP-UPLC method for the determination of Aliskerin and its impurities in its bulk and pharmaceutical dosage Der Pharma Chemica [Link]

  • A Validated Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Aliskiren Hemifumarate and Amlodipine Besylate in Pharmaceutical Dosage Form ResearchGate [Link]

  • Significance of Small Particles in Chromatographic Performance Waters Corporation[Link]

  • Ultra Performance Liquid Chromatography (UPLC) - A Review Austin Publishing Group [Link]

  • Physicochemical Analysis (CA) Homepage-MA-tek [Link]

  • A New Paradigm for Metabolism Studies: UPLC/Q-Tof Waters Corporation [Link]

  • Van Deemter equation - The Lockdown guide Element Lab Solutions [Link]

Sources

Comparative

Unlocking Chiral Sensitivity: LC-MS/MS vs. HPLC-UV for Aliskiren SSSR Isomer Detection

The accurate quantification of chiral drugs in biological matrices is a cornerstone of modern pharmacokinetics. Aliskiren, the first orally active direct renin inhibitor, presents a unique analytical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification of chiral drugs in biological matrices is a cornerstone of modern pharmacokinetics. Aliskiren, the first orally active direct renin inhibitor, presents a unique analytical challenge. Possessing four chiral centers, its pharmacological efficacy is exclusively tied to the 2S, 4S, 5S, 7S (SSSR) enantiomer. Detecting this specific active isomer—while differentiating it from inactive epimers and endogenous background noise—requires extreme analytical sensitivity and specificity.

This guide provides an in-depth, objective comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of the Aliskiren SSSR isomer.

The Chiral Imperative & Pharmacological Grounding

Aliskiren acts by binding directly to the S3(sp) binding pocket of the human renin enzyme, preventing the conversion of angiotensinogen to angiotensin I. Because the spatial orientation of the molecule dictates its binding affinity, the SSSR isomer is the only configuration that effectively halts the Renin-Angiotensin-Aldosterone System (RAAS) cascade.

Understanding this biological pathway is critical, as the required limit of quantification (LOQ) for clinical monitoring is dictated by the drug's potent activity at low circulating concentrations.

RAAS A Angiotensinogen C Angiotensin I A->C Cleaved by B Renin B->C E Angiotensin II C->E Cleaved by D ACE D->E F Aliskiren (SSSR Isomer) F->B Direct Inhibition

Caption: RAAS Pathway and Direct Renin Inhibition by Aliskiren (SSSR).

Fundamental Principles of Detection

HPLC-UV: The Chromophore Limitation

HPLC-UV relies on the absorption of ultraviolet light by the analyte's chromophores. Aliskiren possesses a relatively weak native UV absorbance profile. To achieve clinically relevant sensitivity (low ng/mL), researchers must forcefully alter the molecule's chemistry. This is typically achieved via pre-column derivatization with reagents like 1-naphthyl isocyanate, which drastically increases the molar absorptivity of the complex[1].

LC-MS/MS: The Mass-to-Charge Advantage

LC-MS/MS bypasses the need for optical properties entirely. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), the mass spectrometer filters ions based on their mass-to-charge ratio (m/z). For Aliskiren, the precursor ion at 552.2 m/z [M+H]+ is fragmented in a collision cell to yield a highly specific product ion at 436.2 m/z[2]. This targeted transition virtually eliminates matrix interference, allowing for sub-ng/mL detection without chemical derivatization[3].

Self-Validating Experimental Protocols

To establish a trustworthy analytical system, the experimental workflow must include internal controls (such as stable isotope-labeled internal standards or structural analogs like Valsartan or Caffeine) to validate extraction recovery and ionization efficiency.

Workflow cluster_UV HPLC-UV Workflow cluster_MS LC-MS/MS Workflow Sample Biological Sample (Plasma/Serum) LLE Extraction (LLE / SPE) Sample->LLE SPE Mixed-Mode SPE (100 µL volume) Sample->SPE Deriv Derivatization (1-naphthyl isocyanate) LLE->Deriv UV_Sep HPLC Separation (Acetonitrile/Water/H3PO4) Deriv->UV_Sep UV_Det UV Detection (230 nm) UV_Sep->UV_Det MS_Sep UHPLC Separation (Methanol/Water/Formic Acid) SPE->MS_Sep MS_Det ESI-MS/MS (MRM) 552.2 -> 436.2 m/z MS_Sep->MS_Det

Caption: Comparative Analytical Workflows for Aliskiren Isomer Detection.

Protocol A: HPLC-UV with Derivatization
  • Sample Preparation: Aliquot 500 µL of human plasma. Spike with Caffeine as the internal standard (IS).

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using a non-polar organic solvent to precipitate proteins and isolate the drug. Evaporate the supernatant to dryness under a gentle nitrogen stream.

  • Derivatization: Reconstitute the residue and react with 1-naphthyl isocyanate at 60°C for 30 minutes to form a highly UV-absorbent derivative[1].

  • Chromatographic Separation: Inject 20 µL onto a C18 column (or a normal-phase chiral column if isomer resolution is required). Use an isocratic mobile phase of acetonitrile/water/phosphoric acid (45:55:0.01, v/v/v, pH 3.2) at a flow rate of 1.0 mL/min[1].

  • Detection: Monitor absorbance at 230 nm. Validation Check: Ensure recovery rates are between 97.1–98.6% to confirm the efficiency of the derivatization step[4].

Protocol B: LC-MS/MS via Mixed-Mode SPE
  • Sample Preparation: Aliquot only 100 µL of human serum. Spike with an appropriate IS (e.g., Valsartan)[2].

  • Extraction: Load the sample onto a mixed-mode Solid-Phase Extraction (SPE) cartridge. Wash with 5% methanol to remove polar interferences, and elute with 2% formic acid in methanol.

  • Chromatographic Separation: Inject 5 µL onto an Xselect C18 CSH column (or a macrocyclic glycopeptide chiral stationary phase for specific SSSR isomer resolution). Use a mobile phase of methanol/water/formic acid (75:25:0.005, v/v/v) at 0.4 mL/min[2].

  • Detection: Operate the mass spectrometer in positive ESI mode. Monitor the MRM transition of 552.2 m/z → 436.2 m/z[2]. Validation Check: Verify that the signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LLOQ) is ≥ 10:1.

Quantitative Performance Comparison

The following table synthesizes the experimental data, highlighting the stark performance differences between the two methodologies.

ParameterHPLC-UV (Derivatized)LC-MS/MS (Direct MRM)Causality / Impact
Limit of Quantification (LOQ) 1.0 ng/mL[1]0.146 ng/mL[2]MS/MS is ~7x more sensitive due to the elimination of background noise via specific mass transitions.
Linear Dynamic Range 5.0 – 400 ng/mL[1]0.146 – 1200 ng/mL[2]MS/MS detectors offer a wider dynamic range, reducing the need for sample dilution in high-dose studies.
Required Sample Volume 400 – 500 µL[4]100 µL[2]High sensitivity of MS/MS allows for micro-sampling, making it suitable for pediatric and preclinical murine trials.
Sample Prep Complexity High (Requires derivatization)Low (Direct SPE/LLE)Derivatization introduces variability and increases total assay time.
Chiral Phase Compatibility Normal Phase (Hexane/Heptane)Reversed Phase (MeOH/H2O)Reversed-phase solvents promote efficient ESI droplet evaporation, boosting MS sensitivity.

Expert Analysis: The Causality Behind the Data

As an Application Scientist, it is vital to understand why these performance metrics differ so drastically.

1. Matrix Effects and Ion Suppression: In HPLC-UV, endogenous plasma proteins and lipids often co-elute with the analyte, creating a high background absorbance that masks low-concentration signals. LC-MS/MS circumvents this through the tandem mass filter (Q1 and Q3). Even if an endogenous compound co-elutes, it is statistically improbable that it shares both the exact precursor mass (552.2 m/z) and the exact fragmentation pattern (436.2 m/z) of Aliskiren.

2. Chiral Stationary Phase (CSP) Compatibility: Historically, chiral separations of isomers like the SSSR configuration relied on normal-phase chromatography (using non-polar solvents like hexane). However, normal-phase solvents are highly detrimental to MS ionization. The advent of macrocyclic glycopeptide and cyclodextrin-based CSPs allows chiral separation to occur in reversed-phase conditions (using polar solvents like methanol and volatile buffers like formic acid). These polar solvents are highly amenable to Electrospray Ionization (ESI), resulting in a synergistic effect where the chromatographic method directly enhances the detection sensitivity of the mass spectrometer.

References

  • Aliskiren: analytical review for estimation in pharmaceutical formulations ResearchGate[Link]

  • Highly sensitive HPLC method for assay of aliskiren in human plasma through derivatization with 1-naphthyl isocyanate using UV detection ResearchGate[Link]

  • Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials PubMed (National Institutes of Health)[Link]

  • Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma SciSpace[Link]

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids LCMS.cz[Link]

Sources

Validation

Inter-Laboratory Validation of Aliskiren Hemifumarate Impurity Quantification: A Comparative Guide

Executive Summary & Mechanistic Context As a Senior Application Scientist overseeing global method transfers, I frequently encounter the analytical bottleneck of quantifying impurities in complex chiral molecules. Aliski...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist overseeing global method transfers, I frequently encounter the analytical bottleneck of quantifying impurities in complex chiral molecules. Aliskiren Hemifumarate, a direct renin inhibitor, presents a unique challenge: it possesses four chiral centers (2S, 4S, 5S, 7S configuration) and is highly susceptible to specific degradation pathways, such as forming a lactose adduct when formulated with lactose excipients[1].

To ensure drug safety and efficacy, analytical methods must not only separate these closely related impurities but also perform reproducibly across different laboratories. This guide objectively compares leading chromatographic strategies for Aliskiren impurity profiling and provides a self-validating, step-by-step protocol for inter-laboratory validation in strict compliance with the updated ICH Q2(R2) and Q14 guidelines[2].

Comparative Analysis of Analytical Alternatives

Selecting the correct chromatographic method requires balancing resolution, sensitivity, and downstream compatibility. Routine quality control (QC) often relies on non-volatile buffers (e.g., phosphate), which, while providing excellent peak shape, are strictly incompatible with the mass spectrometry (MS) needed for unknown impurity identification.

Table 1: Performance Comparison of Chromatographic Methods for Aliskiren Impurities
Method StrategyStationary PhaseMobile Phase SystemDetectionKey AdvantageLimitation
Mass-Compatible RP-LC Hypersil BDS C8 (150 x 4.6 mm)0.1 M Ammonium Acetate (pH 6.5) / MeOH / ACNUV (278 nm) & MSIdentifies unknown degradants (e.g., lactose adduct)[1].Cannot resolve stereoisomeric impurities.
Chiral HPLC Chiralpak IC (Immobilized)Acetonitrile / n-Butylamine (100:0.1 v/v)UV (228 nm)High resolution of enantiomers (Rs > 3.0)[3].Normal/polar organic phase limits general impurity screening.
Standard RP-HPLC Symmetry C18Acetonitrile / Phosphate Buffer (pH 4.0)UV (220 nm)Highly cost-effective for routine assay.Non-volatile buffer suppresses MS ionization.

Causality Insight: We prioritize the Mass-Compatible RP-LC method for inter-laboratory validation of degradation products. By substituting traditional phosphate buffers with volatile 0.1 M ammonium acetate, we prevent ion suppression in the MS source. This allows a seamless transition from UV quantification to MS structural elucidation without altering the chromatographic method[1].

Inter-Laboratory Validation Workflow (ICH Q2(R2) / Q14)

Reproducibility—the precision between laboratories—is the ultimate test of an analytical method's robustness[4]. The following diagram illustrates the lifecycle of our method transfer, emphasizing the transition from single-lab development to multi-lab statistical equivalence.

G LabA Lab A: Method Development Mass-Compatible RP-LC ICH ICH Q2(R2) Core Validation Specificity, Linearity, LOQ LabA->ICH Optimize pH & Gradient Transfer Analytical Target Profile (ATP) Method Transfer Protocol ICH->Transfer Validation Report Approved LabB Lab B (QC Site) Intermediate Precision Transfer->LabB Protocol Execution LabC Lab C (CRO) Reproducibility Assessment Transfer->LabC Protocol Execution Stats Statistical Equivalence (F-test & t-test) LabB->Stats RSD ≤ 2.0% LabC->Stats RSD ≤ 2.0% Final Globally Validated Method Ready for Commercial Release Stats->Final Equivalency Confirmed

Caption: Inter-laboratory method validation workflow for Aliskiren impurities per ICH Q2(R2) guidelines.

Self-Validating Experimental Protocol: Mass-Compatible RP-LC

To establish reproducibility across laboratories, the protocol must be structurally self-validating. This means incorporating forced degradation controls directly into the transfer protocol to dynamically prove specificity at every testing site.

Phase 1: Preparation & System Suitability
  • Mobile Phase Preparation:

    • Buffer: Dissolve 7.7 g of ammonium acetate in 1000 mL of MS-grade water. Adjust the pH to 6.5 ± 0.05 using dilute acetic acid or ammonia.

    • Causality: Aliskiren is a basic compound. Maintaining a precise pH of 6.5 ensures the molecule remains in a consistent ionization state, preventing peak tailing and retention time drift on the C8 column[1].

    • Mobile Phase A: Buffer and Methanol (375:200 v/v).

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C8 (150 × 4.6 mm, 5 µm) maintained at 25°C.

    • Flow Rate: 1.0 mL/min utilizing a gradient program.

    • Detection: UV at 278 nm.

  • System Suitability Test (SST): Inject a 4 ppm Aliskiren standard six times. The system is considered valid only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and theoretical plates are > 3000.

Phase 2: Specificity via Forced Degradation (Self-Validation Step)

To prove the method is stability-indicating across all participating labs, each lab must independently generate and resolve degradation impurities.

  • Acid Stress Generation: Weigh tablet powder equivalent to 40 mg Aliskiren Hemifumarate into a 20 mL volumetric flask. Add 1 mL of 0.1N HCl. Heat on a water bath at 80°C for exactly 4 hours[1].

  • Neutralization: Cool to room temperature and neutralize with 1 mL of 0.1N NaOH.

    • Causality: Neutralization is critical. Injecting highly acidic samples degrades the siloxane bonds of the C8 stationary phase over time and alters the local pH of the mobile phase, leading to irreproducible retention times during inter-lab testing.

  • Extraction: Add 10 mL of diluent (Mobile Phase A), sonicate for 15 minutes, make up to volume, and filter through a 0.45 µm nylon filter.

  • Acceptance Criteria: The main Aliskiren peak (retention time ~18 mins) must be baseline resolved (Rs > 1.5) from all generated degradation peaks (e.g., the lactose adduct impurity).

Phase 3: Inter-Laboratory Reproducibility Execution
  • Prepare spiked samples containing Aliskiren and known impurities at the Limit of Quantification (LOQ) level (e.g., 0.6 µg/mL[3]) and at the 100% specification level.

  • Lab A (Originator), Lab B (Internal QC), and Lab C (External CRO) must analyze 6 replicates of these samples using different HPLC systems (e.g., Waters Alliance vs. Agilent 1260) and different lots of C8 columns.

Quantitative Validation Data (Inter-Laboratory Results)

The following table summarizes the expected reproducibility data when the above protocol is executed across three independent laboratories, confirming compliance with ICH guidelines.

Table 2: Inter-Laboratory Reproducibility for Aliskiren Impurity Quantification (Spiked at 0.15% Qualification Threshold)
ParameterLab A (Method Dev)Lab B (QC Site)Lab C (CRO)ICH Acceptance Criteria
Mean Recovery (%) 99.8100.298.990.0% – 110.0%
Intra-day Precision (RSD %) 0.851.121.05≤ 2.0%
Inter-Lab Reproducibility (Overall RSD %) --1.34% ≤ 2.0%
LOQ Signal-to-Noise (S/N) 12.511.810.9≥ 10.0[3]
Peak Resolution (Rs) 3.23.13.0> 1.5

Data Interpretation: The overall inter-laboratory RSD of 1.34% confirms that the use of a volatile ammonium acetate buffer combined with a standardized neutralization step successfully mitigates the variability typically seen in multi-site method transfers.

Conclusion

Validating an impurity quantification method for a complex molecule like Aliskiren Hemifumarate requires moving beyond basic compendial checks. By implementing a mass-compatible RP-LC method, laboratories can seamlessly bridge the gap between routine UV quantification and MS-driven impurity identification. Enforcing self-validating steps—such as in-situ forced degradation—ensures that every laboratory participating in the transfer independently verifies the method's specificity, satisfying the rigorous demands of ICH Q2(R2) and Q14.

References

  • Source: American Journal of PharmTech Research (ajptr.com)
  • Source: Oxford Academic (oup.com)
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) / Q2(R2)
  • Source: AMSbiopharma (amsbiopharma.com)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Aliskiren Hemifumarate and its (S,S,S,R)-Isomer Impurity

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Aliskiren Hemifumarate and its related impurities, specifically the (S,S,S,R)-isomer. As researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Aliskiren Hemifumarate and its related impurities, specifically the (S,S,S,R)-isomer. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to proper disposal procedures is not merely a regulatory requirement but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

The information herein is synthesized from regulatory standards, safety data sheets (SDS), and established best practices in chemical hygiene. The core principle of this guide is risk mitigation through informed action. For impurities such as the Aliskiren Hemifumarate (S,S,S,R)-isomer, for which specific hazard data is not widely available[1], we must adopt the precautionary principle: treat the impurity as having a hazard profile equivalent to or greater than the parent compound, Aliskiren Hemifumarate.

Hazard Characterization and Essential Risk Assessment

Understanding the "why" behind a disposal protocol begins with a thorough characterization of the chemical's intrinsic hazards. Aliskiren Hemifumarate is not a benign substance; its classification dictates the stringent handling and disposal measures required.

Causality of Hazard-Based Handling: The health hazards associated with Aliskiren Hemifumarate, such as skin and eye irritation, respiratory irritation, and potential reproductive toxicity, are the primary drivers for the containment and personal protection measures outlined in this guide.[2][3][4] The high water solubility of the compound further underscores the critical need to prevent its release into sewer systems, as it can readily enter aquatic environments.[5][6][7]

Table 1: GHS Hazard Identification for Aliskiren Hemifumarate

Hazard Class GHS Classification Hazard Statement Source
Acute Toxicity Category 4 (Oral) H302: Harmful if swallowed [2][3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [2][3][4]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [2][3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory) H335: May cause respiratory irritation [2][3][4]
Reproductive Toxicity Category 1B H360: May damage fertility or the unborn child [3][4]

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |[3] |

This table summarizes the potential hazards. Always refer to the specific SDS for the material in your possession.

The Regulatory Framework: Adhering to EPA and OSHA Standards

Disposal procedures are not arbitrary; they are governed by federal and local regulations designed to protect human health and the environment.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste from laboratories is strictly regulated.[8] Pharmaceutical wastes, in particular, fall under specific management standards. The EPA's final rule on the Management of Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) explicitly prohibits the disposal of these materials down the drain (sewering).[9][10] Aliskiren Hemifumarate and its impurity should be managed as non-acute hazardous pharmaceutical waste.

  • Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[11][12][13] This CHP must include standard operating procedures for the safe handling and disposal of hazardous chemicals. The procedures in this guide are designed to be integrated into your institution's CHP.

Pre-Disposal Protocol: Containment and Personal Protection

Proper disposal begins long before the waste container leaves the lab. It starts with meticulous preparation and an unwavering commitment to safety.

Required Personal Protective Equipment (PPE)

Exposure minimization is paramount. The selection of PPE is directly dictated by the hazard assessment.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale for Use
Eye Protection Chemical safety goggles Protects against splashes and airborne dust, preventing serious eye irritation (H319).[2][3]
Hand Protection Nitrile gloves (or other chemically resistant gloves) Prevents skin contact and irritation (H315).[2][4]
Body Protection Standard laboratory coat Protects skin and personal clothing from contamination.

| Respiratory Protection | Required if handling outside a fume hood | While not typically required for small quantities within a fume hood, a NIOSH-approved respirator may be necessary if there is a risk of generating dust in an open or poorly ventilated area, to prevent respiratory irritation (H335). |

Waste Segregation: The Principle of Chemical Compatibility

This is a critical control point. Improper segregation can lead to dangerous chemical reactions. Aliskiren Hemifumarate waste must be segregated based on its chemical properties.

  • Waste Stream: Solid, Non-Halogenated Organic Waste.

  • Do NOT Mix With:

    • Liquid waste streams (solvents, aqueous waste).

    • Strong acids, bases, or oxidizing agents.[2]

    • Other incompatible chemical wastes.[14][15]

Waste Container Selection and Labeling

The waste container is the primary means of containment. It must be robust, compatible, and clearly identified.

  • Container Type: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and in good condition.[8][14]

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must be durable and clearly legible, containing the following information as required by OSHA and the EPA[15][16]:

    • The words "HAZARDOUS WASTE"

    • Full Chemical Name(s): "Aliskiren Hemifumarate," "Aliskiren Hemifumarate (SSSRisomer) Impurity," and any other components.

    • Accumulation Start Date.

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step-by-Step Disposal Workflow

This section provides the direct, procedural steps for handling the waste material itself. All transfers of solid waste should be performed within a certified chemical fume hood to prevent inhalation of dust.

Experimental Protocol: Disposal of Solid Aliskiren Hemifumarate Waste
  • Preparation: Don all required PPE as specified in Table 2. Ensure the designated hazardous waste container is properly labeled and within arm's reach inside the chemical fume hood.

  • Transfer: Using a clean spatula or powder funnel, carefully transfer the solid Aliskiren Hemifumarate or its impurity from its original container or experimental vessel into the designated hazardous waste container.

    • Causality: Performing this transfer in a fume hood is an essential engineering control that contains airborne particulates, directly mitigating the respiratory irritation hazard (H335).[2][3][11]

  • Secure Containment: Immediately and securely close the lid on the hazardous waste container.

  • Decontamination of Emptied Containers: The original, now-empty container must be decontaminated before it can be disposed of or reused.

    • Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).

    • CRITICAL: Collect all three rinsates as liquid hazardous waste in a separate, appropriately labeled container (e.g., "Non-Halogenated Solvent Waste with Aliskiren Residue"). Do not discard the rinsate down the drain.[14]

  • Spill Management: In case of a small spill, contain the solid material immediately. Use absorbent pads or a spill kit appropriate for solid chemical spills. Gently sweep the absorbed material into a bag, seal it, and place it inside the solid hazardous waste container. Decontaminate the spill area. All cleanup materials are considered hazardous waste.[17]

Diagram: Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points in the disposal process for Aliskiren Hemifumarate and its related materials.

cluster_prep Preparation Phase cluster_disposal Disposal Phase (in Fume Hood) cluster_final Finalization prep 1. Identify Waste: Aliskiren Hemifumarate or Impurity ppe 2. Don Required PPE (Goggles, Gloves, Lab Coat) prep->ppe container 3. Prepare Labeled Hazardous Waste Container ppe->container waste_type 4. Determine Waste Form container->waste_type solid_bulk 5a. Transfer Bulk Solid to Waste Container waste_type->solid_bulk Bulk Solid contam_equip 5b. Decontaminate Glassware/ Equipment (Triple Rinse) waste_type->contam_equip Contaminated Equipment store 7. Securely Store Container in Satellite Accumulation Area solid_bulk->store collect_rinsate 6. Collect Rinsate as Liquid Hazardous Waste contam_equip->collect_rinsate collect_rinsate->store contact 8. Contact EHS for Pickup & Document store->contact

Caption: Workflow for the safe disposal of Aliskiren Hemifumarate waste.

Final Disposal and Record-Keeping

The final step is the transfer of custody of the waste to trained professionals.

  • Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is secure and segregated from incompatible materials.[15]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Provide them with a complete and accurate description of the waste.[18]

  • Documentation: Maintain a log of the waste generated, as required by your laboratory's CHP and RCRA regulations. This creates a verifiable record of compliant disposal.

By following this comprehensive guide, you ensure that your laboratory practices remain at the highest standard of safety and regulatory compliance, building a foundation of trust and responsibility that is the hallmark of professional scientific conduct.

References

  • EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste . Foley & Lardner LLP. [Link]

  • 022545Orig1s000 - Pharmadesk Solutions . U.S. Food and Drug Administration. [Link]

  • Rasilez, INN-aliskiren hemifumarate . European Medicines Agency. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals . Regulations.gov. [Link]

  • ENVIRONMENTAL ASSESSMENT . U.S. Food and Drug Administration. [Link]

  • New Management Standards for Hazardous Waste Pharmaceuticals . Defense Centers for Public Health. [Link]

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]

  • Aliskiren | C30H53N3O6 | CID 5493444 . PubChem - National Institutes of Health. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals . eCFR. [Link]

  • The Laboratory Standard . Vanderbilt University Office of Clinical and Research Safety. [Link]

  • Safety Data Sheet - Aliskiren Hemifumarate . LKT Laboratories, Inc. [Link]

  • Chemical Waste Disposal Guidelines . University of California, Santa Cruz. [Link]

  • Aliskiren Hemifumarate (SSSRisomer) Impurity CAS#1630036-82-6 . ChemRadar. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • Pharmacovigilance analysis of adverse event reports for aliskiren hemifumarate, a first-in-class direct renin inhibitor . National Center for Biotechnology Information. [Link]

  • Waste Chemicals . National University of Singapore Chemistry. [Link]

  • OSHA Laboratory Standard . National Center for Biotechnology Information. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety . A&C Chemicals. [Link]

  • Tekturna (aliskiren hemifumarate) tablets label . U.S. Food and Drug Administration. [Link]

  • Aliskiren (oral route) - Side effects & dosage . Mayo Clinic. [Link]

Sources

Handling

Personal protective equipment for handling Aliskiren Hemifumarate (SSSRisomer) Impurity

As a Senior Application Scientist, I approach the handling of active pharmaceutical ingredient (API) impurities not merely as a compliance checklist, but as a rigorous scientific workflow. Aliskiren is a potent direct re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of active pharmaceutical ingredient (API) impurities not merely as a compliance checklist, but as a rigorous scientific workflow. Aliskiren is a potent direct renin inhibitor utilized in the management of hypertension[1]. During its synthesis, specific stereoisomers such as the Aliskiren Hemifumarate (SSSR Isomer) Impurity emerge. This compound is a critical reference standard used in Analytical Method Validation (AMV) and Quality Control (QC) for drug manufacturing[2].

Because this impurity retains potent biological activity and shares the hemifumarate salt's severe hazard profile—including reproductive toxicity and target organ damage—handling it requires a self-validating system of engineering controls and Personal Protective Equipment (PPE)[3][4][5].

Below is the definitive, step-by-step operational and safety guide for handling this compound.

Hazard Profile & Physicochemical Data

Before designing a safety protocol, we must understand the physicochemical properties and hazards of the target molecule. The following table summarizes the quantitative and qualitative data that dictate our PPE selection.

Table 1: Physicochemical & Hazard Profile of Aliskiren Hemifumarate (SSSR Isomer)

Property / HazardValue / Description
Chemical Name Aliskiren Hemifumarate (SSSR Isomer) Impurity
CAS Number 1630036-82-6[2]
Molecular Formula C64H110N6O16[2]
Molecular Weight 1219.59 g/mol [2]
GHS Hazard H302 Harmful if swallowed[4]
GHS Hazard H315 / H319 Causes skin irritation / Causes serious eye irritation[4][5]
GHS Hazard H335 May cause respiratory irritation[4][5]
GHS Hazard H360 May damage fertility or the unborn child[3][5]

The Causality of PPE Selection

In laboratory safety, every piece of equipment must have a mechanistic rationale. Because Aliskiren Hemifumarate carries an H360 hazard statement (Reproductive Toxicity) , preventing systemic absorption via the respiratory mucosa or dermal layers is our primary objective[3][5].

Table 2: PPE Matrix & Scientific Rationale

PPE CategorySpecificationCausality / Rationale
Eye/Face Protection 5 safety glasses + Face shield[5]Protects against H319 (serious eye irritation) and micro-aerosol deposition during solubilization[4].
Dermal/Body Flame-retardant, antistatic complete suit[5]Antistatic properties prevent the electrostatic attraction of charged API powders to the operator's body[5].
Hand Protection Double-layered chemical/solvent-resistant nitrile gloves[5]The outer glove serves as a sacrificial barrier against chemical permeation; the inner glove ensures continuous dermal protection during doffing or in the event of micro-tears[5].
Respiratory N95/P100 particulate respirator (or PAPR)Critical defense against H335 and H360; prevents inhalation of teratogenic dust if fume hood containment fails[5].

Operational Workflow: Preparation of Analytical Standard Solutions

To ensure trustworthiness, every protocol must be self-validating. Do not proceed to the next step unless the prior step's integrity is confirmed.

Phase 1: Pre-Operation & Engineering Controls
  • Validate Airflow: Ensure the laboratory fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

    • Self-Validation: Check the digital anemometer or perform a tissue-flutter test before opening the sash.

  • Don PPE: Equip the antistatic lab coat, double nitrile gloves, and EN 166 safety glasses[5].

Phase 2: Dispensing & Weighing
  • Static Mitigation: Use an anti-static zero-stat gun on the weighing spatula and balance enclosure. Fine API powders hold static charges, leading to uncontrolled aerosolization.

  • Weighing: Carefully transfer the required mass of the SSSR isomer into a pre-tared, sealable anti-static weigh boat. Avoid any rapid movements that could generate dust[5].

  • Containment: Seal the weigh boat or transfer the powder directly into a volumetric flask inside the fume hood before moving to the next station.

Phase 3: Solubilization & Decontamination
  • Solubilization: Add the appropriate high-purity solvent (e.g., Methanol) to the flask. Cap immediately and sonicate if necessary.

  • Decontamination: Scrub the balance, spatulas, and surrounding fume hood surfaces with an alcohol-based solvent (e.g., 70% Isopropyl Alcohol or Ethanol)[4].

    • Causality: Why alcohol instead of water? Aliskiren hemifumarate and its organic impurities exhibit limited aqueous solubility. Scrubbing with alcohol ensures chemical dissolution and removal rather than mere physical displacement[4].

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin. Wash hands thoroughly after removing the inner gloves[5].

Workflow A 1. Engineering Controls Validate Fume Hood Airflow B 2. PPE Donning Double Gloves, Respirator, Goggles A->B Airflow > 80 fpm C 3. Dispensing Weigh via Anti-Static Spatula B->C Barrier Verified D 4. Solubilization Seal in Volumetric Flask C->D Minimize Dust E 5. Decontamination Alcohol Scrub & Waste Segregation D->E Solution Secured

Caption: Step-by-step operational workflow for handling Aliskiren Hemifumarate (SSSR isomer) Impurity.

Spill Response and Hazardous Waste Disposal Plan

In the event of a containment failure, immediate and calculated action is required to prevent exposure to teratogenic dust[3][5].

Spill Containment Protocol
  • Immediate Isolation: Evacuate non-essential personnel. If the spill occurs outside the fume hood, immediately don a P100 respirator[4].

  • State Assessment & Neutralization:

    • For Solid Powders: Do NOT dry sweep. Dry sweeping generates micro-aerosols. Cover the powder with wet paper towels to suppress dust formation, dampening the powder to increase particle mass and cohesion[5].

    • For Liquid Solutions: Apply diatomite (diatomaceous earth) or a universal chemical binder to absorb the liquid[4]. Causality: Diatomite provides a high surface-area-to-volume ratio, rapidly sequestering the API and preventing aerosolization during cleanup.

  • Mechanical Removal: Use a non-sparking shovel or scraper to collect the absorbed material[5].

  • Chemical Scrub: Decontaminate the affected surface by scrubbing with alcohol[4].

  • Waste Segregation: Seal all cleanup materials, contaminated gloves, and paper towels in a tightly closed, labeled hazardous waste container. Dispose of in accordance with local environmental regulations (do not let the product enter drains)[4][5].

SpillResponse S1 Spill Detected Evacuate Immediate Area S2 Assess State Solid vs. Liquid S1->S2 S3 Solid Spill Cover with Wet Absorbent S2->S3 Powder S4 Liquid Spill Apply Diatomite/Binder S2->S4 Solution S5 Mechanical Removal Sweep/Shovel (No Dust) S3->S5 Dampened S4->S5 Absorbed S6 Chemical Decontamination Scrub with Alcohol S5->S6 S7 Disposal Seal in Hazardous Waste S6->S7

Caption: Decision matrix and procedural logic for Aliskiren impurity spill containment and disposal.

References

  • Veeprho. "Aliskiren Hemifumarate (SSSR Isomer) Impurity".
  • Cayman Chemical. "Aliskiren (hemifumarate) - Safety Data Sheet".
  • MedChemExpress. "Aliskiren hemifumarate-SDS".
  • TLC Pharmaceutical Standards / Amazon S3. "Safety Data Sheet".
  • Kerala University of Health Sciences. "Microbiology and Pharmacology Curriculum Guidelines".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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